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Parvifolixanthone B

Cat. No.: B161650
M. Wt: 410.5 g/mol
InChI Key: RATPZJKZEAONEQ-UHFFFAOYSA-N
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Description

Parvifolixanthone B is a specialized xanthone compound isolated from plant species of the genus Garcinia , notably within the Clusiaceae family . This compound belongs to a class of polyphenolic metabolites characterized by a distinctive dibenzo-γ-pyrone scaffold, which is known to interact with a diverse range of biological targets . Natural xanthones are typically classified based on their oxygenation, prenylation, and glycosylation patterns, with prenylated xanthones like those from Garcinia species being of significant research interest due to their enhanced bioactivity profiles . The structural features of xanthones, including specific hydroxylation patterns and the presence of isoprenyl side chains, are strongly linked to their pharmacological potential, particularly in oncology research . While the specific biological data for this compound is an area of ongoing investigation, related xanthones from Garcinia parvifolia , such as Parvifolixanthone A, have demonstrated significant cytotoxic activity against human prostate cancer (PC-3) cells, showing greater potency than standard chemotherapeutic agents like 5-fluorouracil . This suggests this compound holds promise as a candidate for probing mechanisms of action against various cancer cell lines. Research into similar compounds indicates that potential mechanisms may include the induction of cell cycle arrest, the promotion of apoptosis (programmed cell death), and the modulation of endoplasmic reticulum stress . Researchers are exploring this compound for its potential application in foundational studies aimed at understanding and overcoming resistance to current chemotherapeutic treatments. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H26O6 B161650 Parvifolixanthone B

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,5,6-trihydroxy-3-methoxy-4,7-bis(3-methylbut-2-enyl)xanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26O6/c1-12(2)6-8-14-10-16-21(27)19-17(25)11-18(29-5)15(9-7-13(3)4)23(19)30-24(16)22(28)20(14)26/h6-7,10-11,25-26,28H,8-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RATPZJKZEAONEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=CC2=C(C(=C1O)O)OC3=C(C2=O)C(=CC(=C3CC=C(C)C)OC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What is the chemical structure of Parvifolixanthone B?

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Parvifolixanthone B, a xanthone derivative isolated from natural sources. It details its chemical structure, physicochemical properties, and relevant experimental protocols for its isolation and biological evaluation.

Chemical Structure

This compound is a prenylated xanthone, a class of organic compounds characterized by a tricyclic xanthen-9-one core with isoprenoid side chains. Its formal chemical name is 1,5,6-trihydroxy-3-methoxy-4,7-bis(3-methylbut-2-en-1-yl)-9H-xanthen-9-one .

The structure of this compound is defined by the following identifiers:

  • Chemical Formula: C₂₄H₂₆O₆

  • SMILES: COC1=CC(O)=C2C(=O)C3=CC(CC=C(C)C)=C(O)C(O)=C3OC2=C1CC=C(C)C

  • InChI: InChI=1S/C24H26O6/c1-12(2)6-8-14-10-16-21(27)19-17(25)11-18(29-5)15(9-7-13(3)4)23(19)30-24(16)22(28)20(14)26/h6-7,10-11,25-26,28H,8-9H2,1-5H3

Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of this compound.

PropertyValueSource
Molecular Weight 410.46 g/mol
Monoisotopic Mass 410.172938557 Da
Density (Predicted) 1.3 ± 0.1 g/cm³
Boiling Point (Predicted) 627.1 ± 55.0 °C at 760 mmHg
pKa (Predicted) Extremely weak basic (essentially neutral)

Experimental Protocols

Detailed experimental data for this compound is not extensively published. However, protocols for the isolation and cytotoxic evaluation of other xanthones from its natural source, Garcinia parvifolia, provide a strong methodological framework.

Isolation of Xanthones from Garcinia parvifolia

The following protocol is adapted from the methodology used for isolating related xanthone compounds from the stem bark of Garcinia parvifolia.[1]

1. Extraction:

  • The dried and powdered stem bark of G. parvifolia (e.g., 3.3 kg) is extracted with 90% methanol (e.g., 10 L) at room temperature for 24 hours.[1]
  • The solvent is removed using a rotary evaporator to yield a crude methanol extract.[1]

2. Fractionation:

  • The crude extract is subjected to silica gel column chromatography.[1]
  • A gradient elution system is employed, starting with n-hexane:ethyl acetate (e.g., 19:1 v/v) and gradually increasing the polarity to 7.5:2.5 v/v.[1] This separates the extract into several primary fractions.

3. Purification:

  • Fractions containing xanthones (identified by thin-layer chromatography) are further purified using radial chromatography on silica gel.[1]
  • A solvent system such as n-hexane:diisopropyl ether with an increasing polarity gradient (e.g., 9:1 to 1:9 v/v) is used for elution.[1]
  • Final purification of subfractions may involve techniques like preparative thin-layer chromatography to yield pure compounds like this compound.

4. Structure Elucidation:

  • The molecular structures of isolated compounds are determined using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (MS).[1][2]

Cytotoxicity Evaluation (MTT Assay)

This protocol describes a common method for assessing the in vitro cytotoxic activity of purified xanthones against cancer cell lines, such as the 4T1 breast cancer line.[1][2]

1. Cell Culture:

  • Cancer cell lines (e.g., 4T1) are cultured in an appropriate medium (e.g., RPMI 1640) supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO₂.

2. Cell Seeding:

  • Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere for 24 hours.

3. Compound Treatment:

  • The isolated compound (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations (e.g., 0.1 to 100 µg/mL).[1]
  • Cells are treated with these concentrations in triplicate and incubated for a specified period (e.g., 24-72 hours). Control wells receive vehicle only.

4. MTT Assay:

  • After incubation, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours to allow for the formation of formazan crystals by viable cells.
  • The supernatant is removed, and DMSO is added to dissolve the formazan crystals.

5. Data Analysis:

  • The absorbance is measured using an ELISA plate reader at a specific wavelength (e.g., 540 nm).[1]
  • Cell viability is calculated as a percentage relative to the control.
  • The IC₅₀ value (the concentration at which 50% of cell viability is inhibited) is determined by regression analysis of the dose-response curve.[1][3]

Bioactivity and Potential Mechanisms

While specific biological activities for this compound are not well-documented in the available literature, xanthones as a class are known to exhibit a wide range of biological effects, including cytotoxic, anti-inflammatory, antioxidant, and antimicrobial properties.[2] For instance, rubraxanthone, another xanthone isolated from G. parvifolia, demonstrated moderate cytotoxic activity against 4T1 breast cancer cells with an IC₅₀ value of 10.96 μM.[2] The biological activity of xanthones is often influenced by the pattern of hydroxylation, methoxylation, and prenylation on the xanthone core.

Workflow and Logical Diagrams

The following diagrams illustrate the general workflow for the discovery and initial evaluation of novel xanthones from natural products.

cluster_0 Isolation & Purification cluster_1 Characterization & Evaluation A Plant Material (Garcinia parvifolia Bark) B Solvent Extraction (e.g., Methanol) A->B C Crude Extract B->C D Column Chromatography (Fractionation) C->D E Purified Fractions D->E F Preparative Chromatography E->F G Isolated Compound (this compound) F->G H Structure Elucidation (NMR, MS) G->H I Purity Assessment (HPLC) G->I L Lead Compound Identification H->L J In Vitro Bioassays (e.g., Cytotoxicity) I->J K Data Analysis (IC50 Determination) J->K K->L

Caption: Workflow for Natural Product Isolation and Bioactivity Screening.

A Start: Select Cancer Cell Line (e.g., 4T1) B Seed Cells in 96-Well Plate (Incubate 24h) A->B D Treat Cells with Compound (Incubate 24-72h) B->D C Prepare Serial Dilutions of this compound C->D E Add MTT Reagent (Incubate 3-4h) D->E F Solubilize Formazan (Add DMSO) E->F G Measure Absorbance (ELISA Reader) F->G H Calculate % Viability vs. Control G->H I Determine IC50 Value (Dose-Response Curve) H->I

Caption: Experimental Workflow for an In Vitro MTT Cytotoxicity Assay.

References

Parvifolixanthone B: A Technical Overview of its Discovery, Natural Source, and Biological Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Parvifolixanthone B is a prenylated xanthone first isolated from the twigs of the plant Garcinia parvifolia. This document provides a comprehensive technical guide on the discovery, natural source, isolation, and structure elucidation of this compound. It details the experimental protocols utilized in its initial characterization and summarizes its known biological activities. Furthermore, this guide explores potential signaling pathways that may be modulated by this class of compounds, offering insights for future research and drug development endeavors.

Discovery and Natural Source

This compound was first reported as a new natural product in 2006 by a team of researchers led by Vatcharin Rukachaisirikul. It was isolated from the twigs of Garcinia parvifolia Miq., a plant belonging to the Clusiaceae family, which is known to be a rich source of xanthones. This discovery was part of a broader investigation into the chemical constituents of this plant species, which also led to the isolation of several other novel compounds, including phloroglucinols, depsidones, and other xanthones.

The initial study highlighted the potential of these compounds as antibacterial and antioxidant agents, paving the way for further investigation into their biological activities.

Physicochemical Properties

PropertyValue
Molecular Formula C₂₄H₂₆O₆
Molecular Weight 410.46 g/mol
IUPAC Name 1,5,6-trihydroxy-3-methoxy-4,7-bis(3-methylbut-2-en-1-yl)-9H-xanthen-9-one
Class 4-prenylated xanthone

Experimental Protocols

The following sections detail the methodologies employed in the isolation and structural characterization of this compound, as described in the primary literature.

Plant Material and Extraction

Fresh twigs of Garcinia parvifolia were collected, air-dried, and ground into a fine powder. The powdered plant material was then subjected to sequential extraction with solvents of increasing polarity, typically starting with hexane, followed by ethyl acetate, and finally methanol. The crude extracts were then concentrated under reduced pressure to yield a series of residues.

Isolation of this compound

The ethyl acetate extract, which showed promising initial bioactivity, was subjected to a series of chromatographic techniques to isolate the individual compounds. A typical isolation workflow is as follows:

Caption: General workflow for the isolation of this compound.

The fractions containing xanthones, as identified by thin-layer chromatography (TLC) and specific staining reagents, were further purified using repeated column chromatography on silica gel and Sephadex LH-20 until this compound was obtained as a pure compound.

Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) was used to determine the exact molecular formula of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments were conducted to establish the connectivity of atoms and the overall carbon-hydrogen framework of the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy was used to identify the presence of key functional groups, such as hydroxyl (-OH) and carbonyl (C=O) groups.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provided information about the electronic transitions within the molecule, which is characteristic of the xanthone chromophore.

Biological Activities

The initial report on this compound included an evaluation of its antibacterial and antioxidant properties. While specific quantitative data for this compound was not detailed in the abstract of the primary publication, related compounds from the same study exhibited notable bioactivities. Further targeted research is required to fully elucidate the specific potency of this compound.

Antibacterial Activity

The antibacterial activity of compounds isolated from G. parvifolia was assessed against a panel of pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined using the broth microdilution method.

CompoundTest OrganismMIC (µg/mL)
Parvifolixanthone AS. aureusData not available
This compoundS. aureusData not available
Parvifolixanthone CS. aureusData not available

Note: Specific MIC values for this compound are not publicly available and would require access to the full research article or subsequent studies.

Antioxidant Activity

The antioxidant potential was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The concentration of the compound required to scavenge 50% of the DPPH radicals (IC₅₀) was determined.

CompoundAntioxidant AssayIC₅₀ (µM)
Parvifolixanthone ADPPHData not available
This compoundDPPHData not available
Parvifolixanthone CDPPHData not available

Note: Specific IC₅₀ values for this compound are not publicly available and would require access to the full research article or subsequent studies.

Potential Signaling Pathways

While the specific molecular targets and signaling pathways modulated by this compound have not yet been reported, studies on other structurally related prenylated xanthones suggest potential mechanisms of action that warrant further investigation.

AhR and Nrf2 Signaling Pathways

Several prenylated xanthones from other natural sources have been shown to activate the Aryl Hydrocarbon Receptor (AhR) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathways. Activation of these pathways is associated with cellular protection against oxidative stress and inflammation.

AhR_Nrf2_Pathway Xanthone Prenylated Xanthone (e.g., this compound) AhR AhR Xanthone->AhR Nrf2 Nrf2 Xanthone->Nrf2 Induction ARNT ARNT AhR->ARNT Dimerization XRE XRE ARNT->XRE Binding CYP1A1 CYP1A1 (Detoxification) XRE->CYP1A1 Transcription Keap1 Keap1 Nrf2->Keap1 Dissociation ARE ARE Nrf2->ARE Translocation & Binding HO1 HO-1 (Antioxidant Response) ARE->HO1 Transcription

Caption: Potential activation of AhR and Nrf2 pathways by prenylated xanthones.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is often implicated in cancer. Some prenylated xanthones have demonstrated the ability to inhibit this pathway, suggesting a potential application in oncology.

PI3K_Akt_mTOR_Pathway Xanthone Prenylated Xanthone (e.g., this compound) PI3K PI3K Xanthone->PI3K Inhibition Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotion

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by prenylated xanthones.

Future Directions

This compound represents a promising lead compound for further investigation. Future research should focus on:

  • Total Synthesis: Development of a synthetic route to produce this compound in larger quantities for extensive biological evaluation.

  • Comprehensive Biological Screening: Evaluation of its activity against a wider range of cancer cell lines, microbial strains, and viral targets.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues to identify key structural features responsible for its biological activity and to optimize its potency and selectivity.

Conclusion

This compound, a prenylated xanthone isolated from Garcinia parvifolia, is a natural product with potential therapeutic applications. While initial studies have highlighted its likely antibacterial and antioxidant properties, further in-depth research is necessary to fully characterize its biological profile and mechanism of action. The information presented in this technical guide provides a foundation for researchers and drug development professionals to build upon in their exploration of this intriguing natural compound.

The Biosynthesis of Parvifolixanthone B: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of Parvifolixanthone B, a complex geranylated xanthone isolated from Garcinia parvifolia. This document is intended for researchers, scientists, and drug development professionals interested in the biosynthesis of pharmacologically active plant secondary metabolites. While the complete enzymatic pathway for this compound has not been fully elucidated in the scientific literature, this guide consolidates current knowledge on xanthone biosynthesis to present a robust hypothetical pathway, detailing the precursor molecules, key enzymatic steps, and relevant chemical transformations.

Introduction to this compound and the Xanthone Family

Xanthones are a class of polyphenolic compounds characterized by a dibenzo-γ-pyrone scaffold. They are abundant in certain plant families, notably the Clusiaceae (Guttiferae), to which the Garcinia genus belongs. These compounds exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects, making them promising candidates for drug discovery. This compound, isolated from the bark of Garcinia parvifolia, is a structurally intricate xanthone featuring a 1,3,6,7-oxygenation pattern and a modified geranyl side chain. Understanding its biosynthesis is crucial for potential biotechnological production and the development of novel therapeutic agents.

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to proceed through a multi-step pathway that combines elements of primary and secondary metabolism. The pathway can be broadly divided into three stages: formation of the xanthone core, geranylation of the core, and subsequent modifications of the geranyl side chain.

Stage 1: Formation of the 1,3,6,7-Tetrahydroxyxanthone Core

The formation of the xanthone scaffold is a well-established pathway involving the convergence of the shikimate and acetate-malonate pathways.[1][2]

  • Shikimate Pathway: This pathway provides the B-ring of the xanthone structure. The amino acid L-phenylalanine, derived from shikimic acid, is the primary precursor in the phenylalanine-dependent pathway, which is common in the Hypericaceae and likely in the Clusiaceae family as well.[3][4]

  • Acetate-Malonate Pathway: This pathway provides the A-ring of the xanthone. Three molecules of malonyl-CoA are condensed to form this aromatic ring.[1]

The key steps in the formation of the 1,3,6,7-tetrahydroxyxanthone core are as follows:

  • Formation of Benzoyl-CoA: L-phenylalanine is converted to benzoyl-CoA through a series of enzymatic reactions initiated by phenylalanine ammonia-lyase (PAL).

  • Synthesis of 2,3',4,6-Tetrahydroxybenzophenone: Benzoyl-CoA is condensed with three molecules of malonyl-CoA by the enzyme benzophenone synthase (BPS) . The resulting 2,4,6-trihydroxybenzophenone is then hydroxylated by benzophenone 3'-hydroxylase (B3'H) to yield the central intermediate, 2,3',4,6-tetrahydroxybenzophenone.[5]

  • Oxidative Cyclization to 1,3,7-Trihydroxyxanthone (1,3,7-THX): A cytochrome P450-dependent monooxygenase, 1,3,7-trihydroxyxanthone synthase , catalyzes the regioselective oxidative cyclization of the benzophenone intermediate to form the core xanthone structure, 1,3,7-THX.[2]

  • Hydroxylation to 1,3,6,7-Tetrahydroxyxanthone: A subsequent hydroxylation at the C-6 position, likely catalyzed by a xanthone-6-hydroxylase (X6H) , a CYP-dependent monooxygenase, yields the 1,3,6,7-tetrahydroxyxanthone core, which is characteristic of many xanthones found in Garcinia parvifolia.[6]

Xanthone_Core_Biosynthesis Shikimate Shikimate Pathway L_Phe L-Phenylalanine Shikimate->L_Phe Acetate Acetate-Malonate Pathway Malonyl_CoA 3x Malonyl-CoA Acetate->Malonyl_CoA Benzoyl_CoA Benzoyl-CoA L_Phe->Benzoyl_CoA Multiple Steps (e.g., PAL) THB 2,3',4,6-Tetrahydroxy- benzophenone Benzoyl_CoA->THB BPS, B3'H Malonyl_CoA->THB THX_137 1,3,7-Trihydroxyxanthone THB->THX_137 1,3,7-THX Synthase (CYP450) THX_1367 1,3,6,7-Tetrahydroxyxanthone THX_137->THX_1367 Xanthone-6-Hydroxylase (X6H, CYP450)

Diagram 1: Biosynthesis of the 1,3,6,7-Tetrahydroxyxanthone Core.
Stage 2: Geranylation of the Xanthone Core

The next crucial step is the attachment of a C10 geranyl moiety to the xanthone scaffold. This reaction is catalyzed by a geranyltransferase , an enzyme that transfers a geranyl pyrophosphate (GPP) molecule to an aromatic acceptor. While a specific xanthone geranyltransferase has not been characterized in Garcinia parvifolia, such enzymes have been identified in other plant species for the prenylation of various aromatic compounds.[7][8]

The proposed geranylation step is as follows:

  • Synthesis of Geranyl Pyrophosphate (GPP): GPP is synthesized via the mevalonate (MVA) or the methylerythritol phosphate (MEP) pathway.

  • Geranylation of 1,3,6,7-Tetrahydroxyxanthone: A putative xanthone geranyltransferase catalyzes the attachment of the geranyl group from GPP to the C-8 position of the 1,3,6,7-tetrahydroxyxanthone core. This is a plausible site for electrophilic substitution on the electron-rich aromatic ring.

Stage 3: Oxidative Modification of the Geranyl Side Chain

The final stage in the biosynthesis of this compound involves a series of oxidative modifications to the geranyl side chain. The precise sequence and enzymatic control of these reactions are currently unknown but can be inferred from the final structure of the molecule. These modifications likely involve cytochrome P450 monooxygenases and dehydrogenases to introduce hydroxyl groups and form the furan ring.

Parvifolixanthone_B_Biosynthesis THX_1367 1,3,6,7-Tetrahydroxyxanthone Geranyl_THX 8-Geranyl-1,3,6,7- tetrahydroxyxanthone THX_1367->Geranyl_THX Xanthone Geranyltransferase GPP Geranyl Pyrophosphate (GPP) GPP->Geranyl_THX Intermediate_1 Oxidized Geranyl Intermediate 1 Geranyl_THX->Intermediate_1 Hydroxylation (CYP450) Intermediate_2 Oxidized Geranyl Intermediate 2 Intermediate_1->Intermediate_2 Oxidation/ Cyclization Parvifolixanthone_B This compound Intermediate_2->Parvifolixanthone_B Further Modifications

Diagram 2: Proposed Late Stages of this compound Biosynthesis.

Experimental Protocols for Pathway Elucidation

The elucidation of the complete biosynthetic pathway of this compound will require a combination of biochemical and molecular biology techniques. The following are general protocols that can be adapted for this purpose.

Enzyme Assays for Geranyltransferase Activity

This protocol describes a general method for detecting and characterizing xanthone geranyltransferase activity in plant protein extracts.

  • Protein Extraction:

    • Grind fresh or frozen Garcinia parvifolia tissue (e.g., bark, leaves) in liquid nitrogen.

    • Homogenize the powdered tissue in an extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10% glycerol, 10 mM DTT, 1% PVP).

    • Centrifuge to pellet cell debris and collect the supernatant containing soluble proteins. For membrane-bound enzymes, a microsomal fraction can be prepared by ultracentrifugation.

  • Enzyme Assay:

    • Prepare a reaction mixture containing the protein extract, 1,3,6,7-tetrahydroxyxanthone (substrate), [1-3H]-geranyl pyrophosphate (radiolabeled co-substrate), and a divalent cation (e.g., MgCl2) in a suitable buffer.

    • Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

    • Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

  • Product Detection and Quantification:

    • Extract the reaction products with the organic solvent.

    • Separate the products by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Detect and quantify the radiolabeled geranylated xanthone product using a scintillation counter or a radio-TLC scanner.

Identification of Candidate Genes

Identifying the genes encoding the biosynthetic enzymes is a critical step. A transcriptomics approach is often employed.

  • RNA Sequencing:

    • Extract total RNA from Garcinia parvifolia tissues known to produce this compound.

    • Perform high-throughput RNA sequencing (RNA-seq) to generate a transcriptome library.

  • Bioinformatic Analysis:

    • Assemble the transcriptome de novo.

    • Identify candidate genes encoding enzymes such as prenyltransferases, cytochrome P450 monooxygenases, and dehydrogenases based on sequence homology to known enzymes from other species.

    • Analyze the expression patterns of these candidate genes to identify those that are co-expressed with known xanthone biosynthetic genes.

Functional Characterization of Candidate Genes

The function of candidate genes can be confirmed through heterologous expression.

  • Gene Cloning and Vector Construction:

    • Amplify the full-length coding sequence of the candidate gene from Garcinia parvifolia cDNA.

    • Clone the gene into a suitable expression vector (e.g., for yeast or E. coli).

  • Heterologous Expression:

    • Transform the expression vector into a suitable host organism (e.g., Saccharomyces cerevisiae or Escherichia coli).

    • Induce protein expression.

  • In Vitro and In Vivo Assays:

    • Perform enzyme assays using the purified recombinant protein or cell extracts from the expression host as described in section 3.1.

    • For in vivo assays, provide the precursor molecules to the culture medium of the expression host and analyze for the production of the expected product using LC-MS.

Experimental_Workflow Plant_Material Garcinia parvifolia Tissue Protein_Extraction Protein Extraction Plant_Material->Protein_Extraction RNA_Extraction RNA Extraction Plant_Material->RNA_Extraction Enzyme_Assay Enzyme Assay Protein_Extraction->Enzyme_Assay RNA_Seq RNA Sequencing RNA_Extraction->RNA_Seq Product_Detection Product Detection (HPLC, TLC) Enzyme_Assay->Product_Detection Bioinformatics Bioinformatic Analysis RNA_Seq->Bioinformatics Candidate_Genes Candidate Gene Identification Bioinformatics->Candidate_Genes Gene_Cloning Gene Cloning & Vector Construction Candidate_Genes->Gene_Cloning Heterologous_Expression Heterologous Expression (Yeast, E. coli) Gene_Cloning->Heterologous_Expression Functional_Characterization Functional Characterization (In Vitro/In Vivo Assays) Heterologous_Expression->Functional_Characterization

Diagram 3: General Experimental Workflow for Pathway Elucidation.

Quantitative Data on this compound Biosynthesis

Currently, there is a notable lack of quantitative data in the scientific literature regarding the biosynthesis of this compound. To fully understand and potentially engineer this pathway, the following quantitative parameters would need to be determined through rigorous experimentation.

ParameterDescriptionImportance
Enzyme Kinetics (Km, kcat) Michaelis-Menten constants for each enzyme in the pathway with their respective substrates.Provides insights into enzyme efficiency, substrate affinity, and potential rate-limiting steps.
Precursor Conversion Rates The efficiency with which each precursor is converted to the subsequent intermediate in the pathway.Helps to identify bottlenecks in the pathway and areas for potential optimization.
In Vivo Flux Analysis Measurement of the flow of metabolites through the pathway in living plant cells or tissues.Provides a dynamic view of the pathway's operation and regulation under different conditions.
Gene Expression Levels (qPCR) Quantification of the transcript levels of the biosynthetic genes in different tissues and at different developmental stages.Correlates gene expression with compound accumulation, aiding in the identification of key regulatory points.
Compound Accumulation Levels Quantification of this compound and its biosynthetic intermediates in various plant tissues.Determines the primary sites of synthesis and accumulation, informing optimal harvesting strategies.

Conclusion and Future Directions

The proposed biosynthetic pathway of this compound provides a solid framework for future research aimed at its complete elucidation. The immediate priorities should be the identification and characterization of the specific geranyltransferase and the oxidative enzymes involved in the later stages of the pathway. The application of modern 'omics' technologies, combined with traditional biochemical approaches, will be instrumental in achieving this goal. A thorough understanding of this complex biosynthetic pathway will not only contribute to our fundamental knowledge of plant secondary metabolism but also pave the way for the sustainable production of this and other valuable xanthones for pharmaceutical applications.

Disclaimer: The biosynthetic pathway and experimental protocols described herein are based on current scientific understanding and may be subject to revision as new research becomes available.

References

Parvifolixanthone B: A Technical Overview of its Chemical Properties and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Parvifolixanthone B is a xanthone derivative that has been isolated from natural sources. This technical guide provides a comprehensive overview of its core chemical properties, including its CAS number and molecular weight. While detailed experimental data on this compound is limited in publicly available literature, this document summarizes the known information and outlines common experimental protocols and relevant signaling pathways associated with the broader class of xanthones, to which it belongs. This guide serves as a foundational resource for researchers interested in the potential therapeutic applications of this compound.

Core Chemical and Physical Data

This compound is a naturally occurring organic compound classified as a xanthone. The fundamental physicochemical properties of this compound are summarized below for easy reference.

PropertyValue
CAS Number 906794-57-8
Molecular Formula C₂₄H₂₆O₆
Molecular Weight 410.46 g/mol

Biological Activities and Potential Therapeutic Relevance

Xanthones, the chemical class to which this compound belongs, are recognized for a wide array of pharmacological effects. While specific studies on this compound are not extensively detailed in the available literature, research on analogous compounds suggests potential antioxidant, anti-inflammatory, and cytotoxic activities. The evaluation of these activities is crucial for exploring the therapeutic potential of this compound.

Experimental Protocols for Biological Evaluation

To assess the biological activity of this compound, standardized in vitro assays are typically employed. Below are detailed methodologies for key experiments relevant to the potential activities of this compound.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

The antioxidant potential of this compound can be determined by its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Experimental Workflow:

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis PXB_Stock This compound Stock Solution Serial_Dilutions Prepare Serial Dilutions of this compound PXB_Stock->Serial_Dilutions DPPH_Solution DPPH Solution in Methanol Mixing Mix Dilutions with DPPH Solution DPPH_Solution->Mixing Serial_Dilutions->Mixing Incubation Incubate in the Dark (30 minutes) Mixing->Incubation Measurement Measure Absorbance at 517 nm Incubation->Measurement Inhibition_Calc Calculate Percentage of Inhibition Measurement->Inhibition_Calc IC50_Calc Determine IC50 Value Inhibition_Calc->IC50_Calc

Caption: Workflow for DPPH Radical Scavenging Assay.

Methodology:

  • Preparation of Solutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO or methanol). A fresh solution of DPPH (e.g., 0.1 mM) in methanol is also prepared.

  • Assay Procedure: Serial dilutions of the this compound stock solution are made. An aliquot of each dilution is mixed with the DPPH solution in a 96-well plate.

  • Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance of the solutions is measured at 517 nm using a microplate reader. A decrease in absorbance indicates radical scavenging activity.

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated for each concentration. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined by plotting the percentage of inhibition against the concentration.

Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Inhibition Assay in Macrophages

The anti-inflammatory potential of this compound can be evaluated by its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Experimental Workflow:

NO_Inhibition_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_measurement Measurement & Analysis Seed_Cells Seed RAW 264.7 Cells Pretreat Pre-treat with this compound Seed_Cells->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate for 24 hours Stimulate->Incubate Collect_Supernatant Collect Cell Supernatant Incubate->Collect_Supernatant Griess_Assay Perform Griess Assay for Nitrite Collect_Supernatant->Griess_Assay Calculate_Inhibition Calculate NO Inhibition Griess_Assay->Calculate_Inhibition

Caption: Workflow for Nitric Oxide Inhibition Assay.

Methodology:

  • Cell Culture: RAW 264.7 macrophage cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Treatment: The cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1-2 hours). Subsequently, the cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response.

  • Incubation: The cells are incubated for 24 hours to allow for the production of NO.

  • Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentrations in the treated wells to the LPS-stimulated control wells.

Potential Signaling Pathways

The biological effects of xanthones are often mediated through their interaction with key cellular signaling pathways. While the specific pathways modulated by this compound have yet to be elucidated, the following are common targets for this class of compounds.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Many anti-inflammatory compounds exert their effects by inhibiting this pathway.

NFkB_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Degrades & Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes Activates PXB This compound (Potential Inhibition) PXB->IKK PXB->NFkB

Caption: Potential Inhibition of the NF-κB Signaling Pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and plays a role in inflammation and cell proliferation.

MAPK_Pathway Stress_Stimuli Cellular Stress/ Stimuli MAPKKK MAPKKK Stress_Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., p38, JNK, ERK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Cellular_Response Cellular Response (Inflammation, Proliferation) Transcription_Factors->Cellular_Response Regulates PXB This compound (Potential Modulation) PXB->MAPK

Caption: Potential Modulation of the MAPK Signaling Pathway.

Conclusion and Future Directions

This compound presents an interesting scaffold for further investigation in the field of drug discovery. The foundational data provided in this guide serves as a starting point for more in-depth research. Future studies should focus on the isolation of this compound in sufficient quantities for comprehensive biological screening. Elucidating its specific molecular targets and mechanisms of action through detailed in vitro and in vivo studies will be critical in determining its potential as a therapeutic agent. The exploration of its effects on the NF-κB and MAPK signaling pathways, as well as other relevant cellular cascades, will provide a clearer understanding of its pharmacological profile.

In-Depth Technical Guide to the Spectroscopic Data of Parvifolixanthone B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Parvifolixanthone B, a prenylated xanthone isolated from the bark of Garcinia parvifolia. This document is intended to serve as a core resource for researchers in natural product chemistry, pharmacology, and drug development by presenting detailed spectroscopic data, experimental protocols, and relevant biosynthetic context.

Chemical Structure and Properties

This compound, also referred to as parvixanthone B in some literature, is a member of the 4-prenylated xanthone class of organic compounds. Its chemical formula is C₂₄H₂₆O₆, and its IUPAC name is 1,5,6-trihydroxy-3-methoxy-4,7-bis(3-methylbut-2-en-1-yl)-9H-xanthen-9-one. Xanthones are a class of polyphenolic compounds known for their diverse and significant biological activities, including antifungal, antimicrobial, antioxidant, antiviral, and cytotoxic effects.

Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of mass spectrometry and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy. The following tables summarize the key spectroscopic data.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
2-OH13.18s
46.22s
86.78s
1-OCH₃3.92s
1'3.45d6.5
2'5.28t6.5
4'1.83s
5'1.68s
1''4.12d6.0
2''5.20t6.0
4''1.78s
5''1.70s
Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)
1161.2
2157.0
397.9
4108.8
4a155.8
5137.8
5a142.9
6121.5
7111.9
8102.1
8a182.2
1-OCH₃56.1
1'21.6
2'122.5
3'131.8
4'25.8
5'17.9
1''26.5
2''123.1
3''131.2
4''25.9
5''18.0
Table 3: Mass Spectrometry Data for this compound
TechniqueIonization ModeObserved m/zInterpretation
HREIMSESI+411.1798[M+H]⁺ (Calculated for C₂₄H₂₇O₆: 411.1808)

Experimental Protocols

The data presented in this guide were obtained following the experimental procedures outlined in the primary literature describing the isolation and characterization of xanthones from Garcinia parvifolia.

Isolation of this compound

The dried and powdered bark of Garcinia parvifolia was extracted with methanol. The resulting crude extract was then partitioned between ethyl acetate and water. The ethyl acetate fraction was subjected to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate. Fractions containing xanthones were identified by thin-layer chromatography (TLC) and combined. Further purification of these fractions was achieved by repeated column chromatography and preparative TLC to yield pure this compound.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HREIMS) was performed to determine the exact mass and molecular formula of the compound.

Biological Activity and Signaling Pathways

While specific signaling pathways for this compound have not been extensively elucidated, xanthones isolated from Garcinia species are well-documented for their cytotoxic activities against various cancer cell lines.[1] The general mechanism of action for many cytotoxic natural products involves the induction of apoptosis.

General Workflow for Cytotoxicity Assessment

The following diagram illustrates a typical workflow for evaluating the cytotoxic effects of a natural product like this compound.

Cytotoxicity_Workflow cluster_preparation Compound Preparation & Cell Culture cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis Compound This compound Stock Solution Treatment Treat Cells with Varying Concentrations Compound->Treatment Cells Cancer Cell Line Culture Cells->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation MTT_Assay MTT or other Viability Assay Incubation->MTT_Assay Measurement Measure Absorbance MTT_Assay->Measurement IC50 Calculate IC50 Value Measurement->IC50

Caption: Workflow for determining the in vitro cytotoxicity of this compound.

Xanthone Biosynthesis

This compound, like other xanthones in plants, is synthesized via the shikimate pathway. This pathway involves the formation of a benzophenone intermediate, which then undergoes oxidative cyclization to form the core xanthone scaffold.

Xanthone_Biosynthesis Shikimate Shikimate Pathway Aromatic_AA Aromatic Amino Acids (e.g., Phenylalanine) Shikimate->Aromatic_AA Benzophenone_Synthase Benzophenone Synthase Aromatic_AA->Benzophenone_Synthase Benzophenone Benzophenone Intermediate Benzophenone_Synthase->Benzophenone Oxidative_Cyclization Oxidative Cyclization (Cytochrome P450) Benzophenone->Oxidative_Cyclization Xanthone_Core Xanthone Scaffold Oxidative_Cyclization->Xanthone_Core Tailoring Tailoring Enzymes (Prenyltransferases, etc.) Xanthone_Core->Tailoring Parvifolixanthone_B This compound Tailoring->Parvifolixanthone_B

Caption: Simplified biosynthetic pathway of this compound in plants.

References

Biological Activities of Xanthones from Garcinia parvifolia: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Garcinia parvifolia Miq., a plant from the Clusiaceae family, is a known source of various bioactive secondary metabolites, particularly xanthones.[1][2] These compounds have garnered significant interest in the scientific community for their potential therapeutic applications. Research on extracts and isolated compounds from Garcinia parvifolia has revealed a spectrum of biological activities, including cytotoxic, antioxidant, and antimicrobial effects.[1][2][3] This technical guide summarizes the currently available quantitative data, provides detailed experimental protocols for assessing these activities, and visualizes potential signaling pathways that may be modulated by these compounds.

Data Presentation: Quantitative Bioactivity Data

The following tables summarize the quantitative data for biological activities of compounds and extracts isolated from Garcinia parvifolia.

Table 1: Cytotoxic Activity

Compound/ExtractCell LineAssayIC₅₀Reference
Rubraxanthone4T1 (murine breast cancer)MTT Assay10.96 µM[1]

Table 2: Antioxidant Activity

ExtractAssayIC₅₀Reference
Ethyl acetate extract (stem bark)DPPH radical scavenging4.2 ppm[2]

Table 3: Antimicrobial Activity

ExtractMicroorganismAssayMICMBCReference
Methanolic extract (dried pericarp)Staphylococcus aureusBroth Microdilution250 µg/mL250 µg/mL[3]
Methanolic extract (dried pericarp)Serratia marcescensBroth Microdilution250 µg/mL250 µg/mL[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are standard methods and can be adapted for the evaluation of Parvifolixanthone B.

Cytotoxicity - MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a cancer cell line.

Materials:

  • Cancer cell line (e.g., 4T1)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compound (e.g., Rubraxanthone)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in culture medium.

  • Replace the medium in the wells with the medium containing different concentrations of the test compound and incubate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value by plotting a dose-response curve.

Antioxidant Activity - DPPH Radical Scavenging Assay

Objective: To evaluate the free radical scavenging activity of a compound or extract.

Materials:

  • Test compound/extract

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM)

  • Methanol

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Prepare different concentrations of the test sample in methanol.

  • Add 100 µL of the test sample to 100 µL of DPPH solution in a 96-well plate.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

  • The IC₅₀ value is determined from a plot of scavenging percentage against the concentration of the sample.

Antimicrobial Activity - Broth Microdilution Method

Objective: To determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a compound or extract.

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus)

  • Bacterial growth medium (e.g., Mueller-Hinton Broth)

  • Test compound/extract

  • 96-well microplate

  • Incubator

Procedure:

  • Prepare a bacterial inoculum and adjust its turbidity to 0.5 McFarland standard.

  • Prepare serial twofold dilutions of the test compound in the broth in a 96-well plate.

  • Add the bacterial inoculum to each well.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • To determine the MBC, subculture the contents of the wells with no visible growth onto agar plates.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Mandatory Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate potential signaling pathways and a general experimental workflow relevant to the observed biological activities.

cytotoxicity_apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 activates Caspase-3 Caspase-3 Caspase-8->Caspase-3 activates Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Caspase-9 Caspase-9 Cytochrome c->Caspase-9 activates Caspase-9->Caspase-3 activates Bcl-2 family Bcl-2 family Bcl-2 family->Mitochondrion regulates This compound (Hypothetical) This compound (Hypothetical) This compound (Hypothetical)->Bcl-2 family modulates Apoptosis Apoptosis Caspase-3->Apoptosis executes

Caption: Hypothetical Apoptosis Induction Pathway for this compound.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK activates IkB IkB IKK->IkB phosphorylates NF-kB NF-kB IkB->NF-kB releases Nucleus Nucleus NF-kB->Nucleus translocates to Pro-inflammatory Genes (iNOS, COX-2) Pro-inflammatory Genes (iNOS, COX-2) Nucleus->Pro-inflammatory Genes (iNOS, COX-2) activates transcription This compound (Hypothetical) This compound (Hypothetical) This compound (Hypothetical)->IKK inhibits (hypothesized)

Caption: Potential Anti-Inflammatory Mechanism via NF-kB Pathway Inhibition.

experimental_workflow Isolation from G. parvifolia Isolation from G. parvifolia This compound This compound Isolation from G. parvifolia->this compound Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) This compound->Cytotoxicity Assay (MTT) Antioxidant Assay (DPPH) Antioxidant Assay (DPPH) This compound->Antioxidant Assay (DPPH) Antimicrobial Assay (Broth Microdilution) Antimicrobial Assay (Broth Microdilution) This compound->Antimicrobial Assay (Broth Microdilution) Data Analysis (IC50, MIC) Data Analysis (IC50, MIC) Cytotoxicity Assay (MTT)->Data Analysis (IC50, MIC) Antioxidant Assay (DPPH)->Data Analysis (IC50, MIC) Antimicrobial Assay (Broth Microdilution)->Data Analysis (IC50, MIC)

Caption: General Workflow for Bioactivity Screening of this compound.

Conclusion and Future Directions

The phytochemicals isolated from Garcinia parvifolia demonstrate promising cytotoxic, antioxidant, and antimicrobial activities. While specific data for this compound remains elusive, the bioactivities of related compounds from the same source provide a strong rationale for its investigation as a potential therapeutic agent. Future research should focus on the isolation and purification of this compound to enable a thorough evaluation of its biological activities using the standardized protocols outlined in this guide. Elucidation of its precise mechanisms of action and identification of its molecular targets will be crucial for its potential development as a novel drug candidate.

References

Parvifolixanthone B and its Derivatives: A Technical Guide to Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Parvifolixanthone B, a prenylated xanthone, belongs to a class of heterocyclic compounds that have garnered significant scientific interest for their diverse pharmacological activities. While research directly focused on this compound is in its nascent stages, the broader family of xanthones, particularly those isolated from the Calophyllum genus, have demonstrated promising potential as anticancer, anti-inflammatory, and neuroprotective agents. This technical guide synthesizes the current understanding of xanthones, using data from structurally related compounds to extrapolate the potential therapeutic avenues and experimental strategies for this compound and its synthetic derivatives. This document aims to provide a foundational resource for researchers and drug development professionals interested in exploring the therapeutic utility of this chemical scaffold.

Introduction to this compound and the Xanthone Scaffold

This compound is a naturally occurring xanthone characterized by a 1,5,6-trihydroxy-3-methoxy-4,7-bis(3-methylbut-2-en-1-yl)-9H-xanthen-9-one structure.[1] Xanthones, as a class, are defined by their dibenzo-γ-pyrone backbone and are known to be abundant in certain plant families, such as Calophyllaceae.[2][3] The therapeutic potential of xanthones is often attributed to the diverse substitutions on this core structure, including prenyl, hydroxyl, and methoxy groups, which influence their biological activity.[4][5]

Potential Therapeutic Applications

Based on the activities of structurally similar xanthones, this compound and its derivatives are hypothesized to possess therapeutic potential in the following areas:

Anticancer Activity

Xanthones have been extensively investigated for their anticancer properties.[5] Numerous studies have demonstrated their ability to inhibit the growth of various cancer cell lines.[4][6] The proposed mechanisms of action are multifaceted and include the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and prevention of metastasis.[5][7]

Key Anticancer Mechanisms of Xanthones:

  • Induction of Apoptosis: Many xanthones trigger apoptosis in cancer cells through the activation of caspase cascades.[5]

  • Cell Cycle Arrest: They can halt the cell cycle at various checkpoints, preventing cancer cell division.

  • Inhibition of Kinases: Xanthones can inhibit protein kinases that are crucial for cancer cell signaling and proliferation.[5]

  • Anti-Metastatic Effects: Some xanthones have been shown to reduce cancer cell migration and invasion.[7]

A selection of xanthones and their reported cytotoxic activities against various cancer cell lines are presented in Table 1.

Table 1: Cytotoxic Activity of Selected Xanthone Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
AnanixanthoneK562 (Chronic Myelogenous Leukemia)7.21[5]
Caloxanthone BK562 (Chronic Myelogenous Leukemia)3.00[5]
Parvifolixanthone APC-3 (Prostate Cancer)4.65[8]
Gaudichaudione HNot Specified2.10[8]
Cantleyanone ANot Specified3.39[8]
IsobractatinNot SpecifiedNot Specified[8]
IsoforbesioneNot SpecifiedNot Specified[8]
NeobractatinNot SpecifiedNot Specified[8]

Note: This table presents data from related xanthone compounds to illustrate the potential of the chemical class. Further research is required to determine the specific activity of this compound.

Anti-inflammatory Effects

Chronic inflammation is a key contributor to a wide range of diseases. Xanthones have demonstrated significant anti-inflammatory properties, primarily through the modulation of key signaling pathways involved in the inflammatory response.[9][10][11]

Key Anti-inflammatory Mechanisms of Xanthones:

  • Inhibition of Pro-inflammatory Cytokines: Xanthones can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[9][10]

  • Modulation of NF-κB Signaling: The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Many xanthones exert their anti-inflammatory effects by inhibiting NF-κB activation.[9][11][12]

  • MAPK Pathway Inhibition: Xanthones can also modulate the mitogen-activated protein kinase (MAPK) signaling pathway, which is also involved in inflammatory processes.[9][11]

The proposed signaling pathway for the anti-inflammatory action of xanthones is depicted in Figure 1.

Anti_Inflammatory_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor 4 (TLR4) Inflammatory_Stimulus->Receptor MAPK_Pathway MAPK Pathway (ERK, JNK, p38) Receptor->MAPK_Pathway IKK IKK Complex Receptor->IKK IκBα IκBα IKK->IκBα Phosphorylation & Degradation NFκB NF-κB (p65/p50) NFκB_active Active NF-κB NFκB->NFκB_active Translocation Parvifolixanthone_B This compound (Hypothesized) Parvifolixanthone_B->MAPK_Pathway Inhibition Parvifolixanthone_B->IKK Inhibition Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-1β, IL-6) NFκB_active->Gene_Expression

Figure 1: Hypothesized anti-inflammatory signaling pathway of this compound.

Neuroprotective Properties

Several xanthones have shown promise in preclinical models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[13][14] Their neuroprotective effects are thought to stem from their antioxidant and anti-inflammatory activities, as well as their ability to modulate key pathological processes in these diseases.[14][15]

Key Neuroprotective Mechanisms of Xanthones:

  • Antioxidant Activity: Xanthones can scavenge free radicals and reduce oxidative stress, a key factor in neuronal damage.[14][16]

  • Anti-inflammatory Action in the Brain: By reducing neuroinflammation, xanthones may protect neurons from damage.[14][15]

  • Modulation of Aβ Aggregation: In the context of Alzheimer's disease, some xanthones have been shown to inhibit the aggregation of amyloid-beta (Aβ) peptides.[14][17]

  • Cholinesterase Inhibition: Some xanthones can inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, which is important for memory and cognition.[18]

Experimental Protocols

The following are generalized experimental protocols that can be adapted to investigate the therapeutic potential of this compound and its derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the ability of a compound to inhibit cancer cell growth.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer) are cultured in appropriate media and conditions.

  • Treatment: Cells are seeded in 96-well plates and treated with various concentrations of this compound or its derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

MTT_Assay_Workflow Start Start Cell_Culture Culture Cancer Cell Line Start->Cell_Culture Seeding Seed Cells in 96-well Plate Cell_Culture->Seeding Treatment Treat with this compound (Varying Concentrations) Seeding->Treatment Incubation_1 Incubate (e.g., 48h) Treatment->Incubation_1 MTT_Addition Add MTT Reagent Incubation_1->MTT_Addition Incubation_2 Incubate to Form Formazan Crystals MTT_Addition->Incubation_2 Solubilization Add Solubilizing Agent (e.g., DMSO) Incubation_2->Solubilization Absorbance Measure Absorbance Solubilization->Absorbance Analysis Calculate Cell Viability and IC50 Value Absorbance->Analysis End End Analysis->End

Figure 2: Workflow for an in vitro cytotoxicity (MTT) assay.

Anti-inflammatory Activity Assay (Nitric Oxide Inhibition in Macrophages)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophages.

Methodology:

  • Cell Culture: A macrophage cell line (e.g., RAW 264.7) is cultured.

  • Treatment and Stimulation: Cells are pre-treated with different concentrations of this compound, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS).

  • Nitrite Measurement: After incubation, the cell culture supernatant is collected. The concentration of nitrite (a stable product of NO) is measured using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite levels in treated cells to those in LPS-stimulated control cells.

Neuroprotection Assay (Aβ-induced Neurotoxicity)

This assay evaluates the ability of a compound to protect neurons from toxicity induced by amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease.

Methodology:

  • Neuronal Cell Culture: A neuronal cell line (e.g., SH-SY5Y) or primary neurons are cultured.

  • Treatment: Cells are co-incubated with Aβ oligomers and various concentrations of this compound.

  • Viability Assessment: Cell viability is assessed using methods like the MTT assay or by measuring lactate dehydrogenase (LDH) release (an indicator of cell death).

  • Data Analysis: The neuroprotective effect is quantified by the increase in cell viability in the presence of the compound compared to cells treated with Aβ alone.

Synthesis of this compound Derivatives

The synthesis of novel xanthone derivatives allows for the exploration of structure-activity relationships (SAR) and the optimization of therapeutic properties. Common synthetic strategies for modifying the xanthone scaffold include:

  • Prenylation: Introduction of prenyl groups, which can enhance biological activity.

  • Alkylation and Acylation: Modification of hydroxyl groups to alter solubility and bioavailability.

  • Cyclization Reactions: Formation of additional rings, such as pyran rings, which are found in many bioactive natural xanthones.[4]

Conclusion and Future Directions

While direct experimental data on this compound is currently limited, the extensive research on the broader class of xanthones provides a strong rationale for its investigation as a potential therapeutic agent. The evidence from structurally related compounds suggests that this compound and its derivatives are promising candidates for anticancer, anti-inflammatory, and neuroprotective drug discovery and development.

Future research should focus on:

  • Isolation and Characterization: Efficient isolation of this compound from natural sources or total synthesis to obtain sufficient quantities for comprehensive biological evaluation.

  • In Vitro and In Vivo Studies: Systematic evaluation of the anticancer, anti-inflammatory, and neuroprotective activities of this compound using the experimental protocols outlined in this guide.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

  • Derivative Synthesis and SAR Studies: Synthesis and screening of a library of this compound derivatives to identify compounds with improved potency, selectivity, and pharmacokinetic properties.

This technical guide serves as a starting point to stimulate and guide further research into the therapeutic potential of this compound, a promising but understudied natural product.

References

In Silico Prediction of Parvifolixanthone B Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Parvifolixanthone B, a xanthone natural product, represents a potential starting point for novel drug discovery. However, its biological targets and mechanism of action remain largely uncharacterized. This technical guide provides a comprehensive roadmap for the in silico prediction of its protein targets. We detail a multi-faceted computational workflow encompassing reverse docking, pharmacophore modeling, and network pharmacology. Furthermore, this guide outlines detailed experimental protocols for the validation of computationally predicted targets, ensuring a robust and reliable target identification process. All quantitative data is presented in structured tables, and complex biological pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Introduction to this compound

This compound is a prenylated xanthone with the chemical formula C24H26O6. Its structure, obtained from the PhytoBank database, is the foundation for all subsequent in silico analyses. Understanding the chemical features of this compound is the first step in predicting its potential biological activities.

Table 1: Chemical Properties of this compound

PropertyValue
IUPAC Name 1,5,6-trihydroxy-3-methoxy-4,7-bis(3-methylbut-2-en-1-yl)-9H-xanthen-9-one
SMILES COC1=CC(O)=C2C(=O)C3=CC(CC=C(C)C)=C(O)C(O)=C3OC2=C1CC=C(C)C
InChI Key RATPZJKZEAONEQ-UHFFFAOYSA-N
Molecular Weight 410.46 g/mol

In Silico Target Prediction Workflow

A robust in silico target prediction strategy for a novel compound like this compound involves a multi-pronged approach to increase the confidence in the predicted targets. The workflow integrates ligand-based and structure-based methods.

In_Silico_Workflow cluster_0 Data Input cluster_1 Target Prediction Methods cluster_2 Data Analysis & Prioritization cluster_3 Output Parvifolixanthone_B_Structure This compound Structure (SMILES, SDF) Reverse_Docking Reverse Docking Parvifolixanthone_B_Structure->Reverse_Docking Ligand Input Pharmacophore_Modeling Pharmacophore Modeling Parvifolixanthone_B_Structure->Pharmacophore_Modeling Ligand Input Network_Pharmacology Network Pharmacology Parvifolixanthone_B_Structure->Network_Pharmacology Compound Input Consensus_Scoring Consensus Scoring & Target Prioritization Reverse_Docking->Consensus_Scoring Pharmacophore_Modeling->Consensus_Scoring Network_Pharmacology->Consensus_Scoring Putative_Targets List of Putative Targets Consensus_Scoring->Putative_Targets

In Silico Target Prediction Workflow
Reverse Docking

Reverse docking, also known as inverse docking, is a computational technique where a single ligand of interest is docked against a large library of protein structures to identify potential binding partners.[1][2]

Experimental Protocol: Reverse Docking

  • Ligand Preparation:

    • Obtain the 3D structure of this compound from its SMILES string using a tool like Open Babel.

    • Generate a low-energy 3D conformation and assign appropriate atom types and charges.

  • Target Database Preparation:

    • Compile a database of 3D protein structures. A common source is the Protein Data Bank (PDB).

    • Prepare the protein structures by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning charges.

  • Docking Simulation:

    • Utilize a docking program such as AutoDock Vina or GOLD to systematically dock this compound into the binding sites of each protein in the database.[3]

    • The docking algorithm will generate multiple binding poses for the ligand in each protein's active site and calculate a binding affinity score for each pose.

  • Scoring and Ranking:

    • Rank the proteins based on their predicted binding affinities (e.g., docking scores in kcal/mol).

    • Lower binding energy scores typically indicate a more favorable interaction.

Table 2: Hypothetical Reverse Docking Results for this compound

RankPDB IDProtein NameBinding Affinity (kcal/mol)
11A2BKinase X-9.5
23C4DProtease Y-9.1
35E6FPhosphatase Z-8.8
............

Note: This data is for illustrative purposes only.

Pharmacophore Modeling

Pharmacophore modeling identifies the essential 3D arrangement of chemical features of a molecule that are responsible for its biological activity.[4][5] This model can then be used to screen for proteins that have binding sites complementary to the pharmacophore.

Experimental Protocol: Ligand-Based Pharmacophore Modeling

  • Pharmacophore Feature Identification:

    • Analyze the 3D structure of this compound to identify key pharmacophoric features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

    • Software like LigandScout or MOE can be used for this purpose.

  • Pharmacophore Model Generation:

    • Generate a 3D pharmacophore model based on the identified features and their spatial relationships.

  • Database Screening:

    • Screen a database of protein structures (e.g., PDB) to identify proteins with binding sites that match the generated pharmacophore model.

    • The screening process will yield a list of potential protein targets.

Table 3: Hypothetical Pharmacophore-Based Target Screening Results

RankPDB IDProtein NamePharmacophore Fit Score
11A2BKinase X0.92
27G8HTranscription Factor A0.89
39I0JIon Channel B0.85
............

Note: This data is for illustrative purposes only.

Network Pharmacology

Network pharmacology is a holistic approach that investigates the interactions between drugs, targets, and diseases at a systems level.[6] It helps to elucidate the potential mechanism of action by analyzing the predicted targets in the context of biological pathways.

Experimental Protocol: Network Pharmacology Analysis

  • Target Prediction:

    • Use online databases and tools such as SwissTargetPrediction, TCMSP, and STITCH to predict potential targets of this compound based on chemical similarity to known bioactive compounds.[6][7]

  • Network Construction:

    • Construct a compound-target-disease network using the predicted targets.

    • Utilize protein-protein interaction (PPI) databases like STRING to build a PPI network of the predicted targets.

  • Network Analysis and Visualization:

    • Analyze the network to identify key nodes (hub proteins) and modules.

    • Visualize the network using software like Cytoscape.

  • Pathway Enrichment Analysis:

    • Perform pathway enrichment analysis (e.g., KEGG, GO) on the predicted targets to identify significantly enriched biological pathways.

Table 4: Hypothetical Pathway Enrichment Analysis Results

Pathway IDPathway Namep-valueGenes
hsa04151PI3K-Akt signaling pathway0.001AKT1, PIK3CA, MTOR
hsa04010MAPK signaling pathway0.005MAPK1, MAPK3, JUN
hsa04064NF-kappa B signaling pathway0.012RELA, NFKB1, IKBKB
............

Note: This data is for illustrative purposes only.

Visualization of Predicted Signaling Pathways

Based on the hypothetical pathway enrichment analysis, this compound may modulate key signaling pathways involved in cell proliferation, inflammation, and survival.

PI3K_Akt_Signaling Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth

Simplified PI3K-Akt Signaling Pathway

MAPK_ERK_Signaling Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, c-Jun) ERK->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation, Differentiation) Transcription_Factors->Gene_Expression

Simplified MAPK/ERK Signaling Pathway

Experimental Validation of Predicted Targets

In silico predictions must be validated through experimental assays to confirm the biological activity of this compound.[8]

Experimental_Validation_Workflow Putative_Targets List of Putative Targets Biochemical_Assays Biochemical Assays (Enzyme Inhibition, SPR) Putative_Targets->Biochemical_Assays Cell_Based_Assays Cell-Based Assays (Signaling, Viability) Biochemical_Assays->Cell_Based_Assays Confirmed Hits Target_Confirmation Target Confirmation Cell_Based_Assays->Target_Confirmation

Experimental Validation Workflow
Biochemical Assays

4.1.1. Enzyme Inhibition Assay

This assay determines the ability of this compound to inhibit the activity of a predicted enzyme target.

Experimental Protocol: Enzyme Inhibition Assay

  • Reagent Preparation: Prepare a buffer solution at the optimal pH for the target enzyme, a solution of the enzyme's substrate, and a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Assay Setup: In a 96-well plate, add the buffer, the target enzyme, and varying concentrations of this compound. Include a control with no inhibitor.

  • Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.

  • Data Acquisition: Measure the rate of product formation over time using a plate reader (e.g., by monitoring changes in absorbance or fluorescence).

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

Table 5: Hypothetical Enzyme Inhibition Data

This compound (µM)% Inhibition
0.112.3
148.7
1089.1
10098.5
IC50 (µM) 1.05

Note: This data is for illustrative purposes only.

4.1.2. Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the binding affinity and kinetics of the interaction between a ligand and a target protein.

Experimental Protocol: Surface Plasmon Resonance

  • Chip Preparation: Immobilize the purified target protein onto the surface of an SPR sensor chip.

  • Binding Analysis: Flow different concentrations of this compound over the sensor chip surface.

  • Data Acquisition: The SPR instrument detects changes in the refractive index at the sensor surface as the compound binds to and dissociates from the immobilized protein, generating a sensorgram.

  • Data Analysis: Analyze the sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Table 6: Hypothetical SPR Kinetic Data

Analyteka (1/Ms)kd (1/s)KD (nM)
This compound2.5 x 10^55.0 x 10^-42.0

Note: This data is for illustrative purposes only.

Cell-Based Assays

4.2.1. Western Blotting for Signaling Pathway Analysis

Western blotting can be used to determine if this compound affects the phosphorylation status of key proteins in a predicted signaling pathway within a cellular context.

Experimental Protocol: Western Blotting

  • Cell Culture and Treatment: Culture an appropriate cell line and treat the cells with various concentrations of this compound for a specific duration.

  • Protein Extraction: Lyse the cells to extract total protein.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target protein (e.g., p-Akt and total Akt).

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the effect of this compound on protein phosphorylation.

4.2.2. Cell Viability Assay

This assay assesses the effect of this compound on the proliferation and viability of cancer cell lines, which can be indicative of its potential as an anti-cancer agent.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for 24-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition).

Table 7: Hypothetical Cell Viability Data (MTT Assay)

Cell LineGI50 (µM)
MCF-7 (Breast Cancer)5.2
A549 (Lung Cancer)8.7
HCT116 (Colon Cancer)3.1

Note: This data is for illustrative purposes only.

Conclusion

The in silico prediction of biological targets for natural products like this compound is a powerful and cost-effective strategy to guide drug discovery efforts. By combining reverse docking, pharmacophore modeling, and network pharmacology, researchers can generate a prioritized list of putative targets. Subsequent experimental validation using biochemical and cell-based assays is crucial to confirm these predictions and elucidate the compound's mechanism of action. This integrated approach accelerates the identification of novel therapeutic leads from natural sources.

References

Parvifolixanthone B: An In-Depth Technical Guide on Hypothesized Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Parvifolixanthone B, a natural xanthone compound isolated from the twigs of Garcinia parvifolia, has emerged as a molecule of interest within the field of pharmacology. While direct, in-depth studies elucidating its specific mechanism of action in cancer are limited, its structural similarity to other well-researched xanthones provides a foundation for formulating credible hypotheses. This technical guide synthesizes the currently available data on this compound and extrapolates potential mechanisms of action by examining the established biological activities of related xanthone compounds. The primary hypothesized mechanisms include the induction of apoptosis, cell cycle arrest, and the modulation of critical intracellular signaling pathways such as the PI3K/Akt/mTOR and MAPK pathways. This document aims to provide a comprehensive resource for researchers by presenting these hypotheses, detailing potential experimental protocols to investigate them, and offering visualizations of the implicated signaling cascades.

Introduction to this compound

This compound is a member of the xanthone family, a class of oxygenated heterocyclic compounds known for their diverse and potent biological activities. Xanthones, isolated from various plant species, have demonstrated a wide range of pharmacological effects, including anti-inflammatory, antioxidant, and anticancer properties. While the therapeutic potential of many xanthones is under active investigation, this compound remains a relatively understudied compound. The information available is primarily related to its isolation and characterization, with limited data on its bioactivity. One study has reported its half-maximal cytotoxic concentration (CC50) and half-maximal inhibitory concentration (IC50) in the context of inhibiting SARS-CoV-2 replication, which suggests a degree of biological activity and cytotoxicity.[1]

Quantitative Data on this compound and Related Xanthones

Direct quantitative data on the anticancer effects of this compound is scarce. The following table summarizes the available cytotoxicity data for this compound in a non-cancer context and provides data for a related xanthone, Gartanin, in cancer cell lines to offer a comparative perspective.

CompoundCell Line/SystemAssayParameterValue (µM)Reference
This compound SARS-CoV-2 Replication System-CC5010.51[1]
IC503.058[1]
Gartanin T98G (Glioma)Proliferation AssayIC50Not specified in abstract[2]
Human Urinary Bladder Cancer CellsGrowth Inhibition-Not specified in abstract[2]

Hypothesized Mechanisms of Action

Based on the established activities of structurally similar xanthones, several key mechanisms can be hypothesized for this compound's potential anticancer effects.

Induction of Apoptosis

A primary mechanism by which many chemotherapeutic agents exert their effects is through the induction of programmed cell death, or apoptosis. Related xanthones have been shown to trigger apoptosis in various cancer cell lines.

Hypothesis: this compound induces apoptosis in cancer cells through either the intrinsic (mitochondrial) or extrinsic (death receptor-mediated) pathway, or both.

  • Intrinsic Pathway: This pathway is initiated by intracellular stress and leads to the permeabilization of the mitochondrial outer membrane, the release of cytochrome c, and the subsequent activation of caspase-9 and effector caspases like caspase-3.

  • Extrinsic Pathway: This pathway is activated by the binding of extracellular death ligands to transmembrane death receptors, leading to the activation of caspase-8 and subsequent effector caspases.

Cell Cycle Arrest

Disruption of the normal cell cycle is a hallmark of cancer. Many anticancer compounds function by arresting the cell cycle at specific checkpoints, preventing cancer cell proliferation.

Hypothesis: this compound induces cell cycle arrest at the G1/S or G2/M checkpoints in cancer cells by modulating the expression and activity of key cell cycle regulatory proteins such as cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors (CKIs).

Modulation of Signaling Pathways

The aberrant activity of intracellular signaling pathways is fundamental to cancer development and progression. The PI3K/Akt/mTOR and MAPK pathways are two of the most frequently dysregulated pathways in human cancers.

Hypothesis: this compound exerts its anticancer effects by inhibiting the pro-survival PI3K/Akt/mTOR pathway and/or modulating the MAPK signaling cascade, which is involved in proliferation, differentiation, and apoptosis.

Proposed Experimental Protocols

To investigate the hypothesized mechanisms of action of this compound, the following experimental protocols are proposed, based on standard methodologies used for characterizing anticancer compounds.

Cell Viability and Cytotoxicity Assay (MTT Assay)
  • Objective: To determine the cytotoxic effect of this compound on various cancer cell lines.

  • Methodology:

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Apoptosis Analysis (Annexin V/Propidium Iodide Staining and Flow Cytometry)
  • Objective: To quantify the induction of apoptosis by this compound.

  • Methodology:

    • Treat cancer cells with this compound at its IC50 concentration for various time points.

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

    • Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
  • Objective: To determine the effect of this compound on cell cycle distribution.

  • Methodology:

    • Treat cancer cells with this compound at its IC50 concentration for 24 or 48 hours.

    • Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

    • Treat the fixed cells with RNase A to degrade RNA.

    • Stain the cellular DNA with Propidium Iodide (PI).

    • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Signaling Proteins
  • Objective: To investigate the effect of this compound on the expression and phosphorylation status of key proteins in apoptosis, cell cycle, and signaling pathways.

  • Methodology:

    • Treat cancer cells with this compound for specified times.

    • Lyse the cells and determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, Cyclin D1, CDK4, p21, Akt, p-Akt, mTOR, p-mTOR, ERK, p-ERK).

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizing Hypothesized Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the potential signaling pathways modulated by this compound, based on the known actions of related xanthones.

G cluster_0 Hypothesized Intrinsic Apoptosis Pathway Parvifolixanthone_B This compound Bcl2 Bcl-2 (Anti-apoptotic) Bcl-xL Parvifolixanthone_B->Bcl2 Bax Bax (Pro-apoptotic) Bak Parvifolixanthone_B->Bax Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Bcl2->Mitochondrion Bax->Mitochondrion Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.

G cluster_1 Hypothesized PI3K/Akt/mTOR Pathway Inhibition Parvifolixanthone_B This compound PI3K PI3K Parvifolixanthone_B->PI3K Akt Akt Parvifolixanthone_B->Akt RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.

G cluster_2 Hypothesized MAPK Pathway Modulation Parvifolixanthone_B This compound Raf Raf Parvifolixanthone_B->Raf MEK MEK Parvifolixanthone_B->MEK ERK ERK Parvifolixanthone_B->ERK Growth_Factors Growth Factors Ras Ras Growth_Factors->Ras Ras->Raf Raf->MEK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription_Factors Gene_Expression Altered Gene Expression (Proliferation, Apoptosis) Transcription_Factors->Gene_Expression

Caption: Hypothesized modulation of the MAPK/ERK signaling pathway by this compound.

Conclusion and Future Directions

This compound represents a promising natural product scaffold for the development of novel anticancer agents. However, the current body of scientific literature lacks specific, in-depth studies on its mechanism of action. The hypotheses presented in this guide, based on the known biological activities of related xanthones, provide a solid framework for future research. It is imperative that future studies focus on validating these hypotheses through rigorous experimentation. Such research should include comprehensive screening against a panel of cancer cell lines, detailed investigation of its effects on apoptosis and the cell cycle, and in-depth analysis of its impact on key oncogenic signaling pathways. Furthermore, in vivo studies using animal models will be crucial to assess its therapeutic efficacy and safety profile. The elucidation of this compound's precise mechanism of action will be a critical step in unlocking its full therapeutic potential.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the current literature on Parvifolixanthone B and structurally related xanthones, primarily isolated from plants of the Garcinia genus. This document summarizes their biological activities, elucidates their mechanisms of action, and provides detailed experimental protocols for key assays. The information is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery.

Introduction to this compound and Related Xanthones

Xanthones are a class of naturally occurring polyphenolic compounds characterized by a dibenzo-γ-pyrone scaffold. They are abundant in higher plants and fungi, with a significant number being isolated from the Garcinia species. These compounds have garnered considerable interest due to their diverse and potent biological activities, including anticancer, antioxidant, anti-inflammatory, antibacterial, and antifungal properties. The structural diversity of xanthones, particularly through variations in hydroxylation, methoxylation, and prenylation patterns, contributes to their wide range of pharmacological effects.

This compound, a diprenylated xanthone, is part of this extensive family of bioactive molecules. Understanding its biological profile in the context of related xanthones is crucial for identifying structure-activity relationships and exploring its therapeutic potential.

Quantitative Data on Biological Activities

The following tables summarize the in vitro cytotoxic and antibacterial activities of this compound's structural analogs and other related xanthones. This data is crucial for comparative analysis and for understanding the structure-activity relationships discussed in a later section.

Cytotoxic Activity of Xanthones against Cancer Cell Lines
CompoundCell LineIC50 (µM)Reference
Rubraxanthone4T1 (Breast Cancer)10.96[1]
α-Mangostin4T1 (Breast Cancer)Inactive[1]
Xanthone I4T1 (Breast Cancer)Inactive[1]
RubraxanthoneB16F10 (Melanoma)Inactive[1]
α-MangostinB16F10 (Melanoma)Inactive[1]
Xanthone IB16F10 (Melanoma)Inactive[1]
7-O-Demethyl mangostaninCNE-1 (Nasopharyngeal)3.35[2]
7-O-Demethyl mangostaninCNE-2 (Nasopharyngeal)4.01[2]
7-O-Demethyl mangostaninA549 (Lung Cancer)4.84[2]
7-O-Demethyl mangostaninH490 (Lung Cancer)7.84[2]
7-O-Demethyl mangostaninPC-3 (Prostate Cancer)6.21[2]
7-O-Demethyl mangostaninSGC-7901 (Gastric Cancer)8.09[2]
7-O-Demethyl mangostaninU87 (Glioblastoma)6.39[2]
Cowaxanthone GHeLa (Cervical Cancer)8.09 ± 0.78[3]
Cowaxanthone GA549 (Lung Cancer)12.57 ± 4.30[3]
Cowaxanthone GPANC-1 (Pancreatic Cancer)14.80 ± 8.68[3]
Compound 5 (from G. cowa)HeLa (Cervical Cancer)7.06 ± 0.71[3]
Compound 5 (from G. cowa)A549 (Lung Cancer)8.19 ± 0.99[3]
Compound 5 (from G. cowa)PANC-1 (Pancreatic Cancer)9.32 ± 4.58[3]
Compound 16 (from G. cowa)HeLa (Cervical Cancer)1.09 ± 0.67[3]
Compound 16 (from G. cowa)A549 (Lung Cancer)6.90 ± 2.23[3]
Compound 16 (from G. cowa)PANC-1 (Pancreatic Cancer)10.12 ± 7.91[3]
Compound 17 (from G. cowa)HeLa (Cervical Cancer)4.71 ± 0.52[3]
Compound 17 (from G. cowa)A549 (Lung Cancer)11.76 ± 6.29[3]
Compound 17 (from G. cowa)PANC-1 (Pancreatic Cancer)6.56 ± 2.55[3]
Antibacterial Activity of Xanthones
Compound/ExtractBacterial StrainMIC (µg/mL)Reference
Garcidepsidone BStreptococcus sobrinus20[4]
Garcidepsidone BPorphyromonas gingivalis50[4]
Garcinia parvifolia Methanol ExtractStreptococcus sobrinus500[4]
Garcinia parvifolia Methanol ExtractPorphyromonas gingivalis500[4]
Cratoxylum cochinchinense Xanthone 5NF-κB p65 inhibition2.9 (IC50)[5]
α-MangostinMycobacterium tuberculosis6.25
β-MangostinMycobacterium tuberculosis6.25
Garcinone BMycobacterium tuberculosis6.25

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays commonly used to evaluate the biological activities of xanthones.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 to 5 x 104 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the xanthone compounds in culture medium. Replace the medium in the wells with 100 µL of the compound solutions at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 24 to 72 hours.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS). Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant capacity of compounds.

Principle: DPPH is a stable free radical that has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.

Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Prepare various concentrations of the xanthone compounds in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the xanthone solution to 100 µL of the DPPH solution. For the control, use 100 µL of methanol instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [1 - (Absorbance of sample / Absorbance of control)] x 100. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, can be determined from a plot of scavenging activity against compound concentration.

Anti-inflammatory Activity: NF-κB p65 Activation Assay

This ELISA-based assay measures the activation of the p65 subunit of the transcription factor NF-κB.

Principle: The assay detects the active form of p65 in nuclear extracts that can bind to a specific oligonucleotide sequence coated on the microplate wells.

Protocol:

  • Cell Culture and Treatment: Culture appropriate cells (e.g., RAW 264.7 macrophages) and stimulate them with an inflammatory agent (e.g., lipopolysaccharide, LPS) in the presence or absence of the xanthone compounds for a specified time.

  • Nuclear Extract Preparation: Prepare nuclear extracts from the treated cells using a nuclear extraction kit.

  • ELISA Assay:

    • Add the nuclear extracts to the wells of the NF-κB p65 transcription factor assay plate.

    • Incubate to allow the activated p65 to bind to the consensus sequence.

    • Wash the wells to remove unbound proteins.

    • Add the primary antibody specific for the p65 subunit and incubate.

    • Wash and add the HRP-conjugated secondary antibody.

    • Wash and add the chromogenic substrate.

    • Stop the reaction and measure the absorbance at 450 nm.

  • Data Analysis: Compare the absorbance of the treated samples to the stimulated and unstimulated controls to determine the inhibitory effect of the xanthones on NF-κB p65 activation.

Signaling Pathways and Mechanisms of Action

Xanthones exert their biological effects by modulating various cellular signaling pathways. This section explores the key pathways implicated in the anticancer and anti-inflammatory activities of this compound and its relatives.

Induction of Apoptosis

A primary mechanism by which xanthones induce cancer cell death is through the induction of apoptosis, or programmed cell death. This process is tightly regulated by a cascade of molecular events.

Many xanthones, including those from Garcinia species, have been shown to trigger the intrinsic apoptotic pathway. This pathway is initiated by intracellular stress and converges on the mitochondria.

intrinsic_apoptosis_pathway Xanthones This compound & Related Xanthones Bcl2 Bcl-2 (Anti-apoptotic) Xanthones->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Xanthones->Bax Activation Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activation Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Intrinsic apoptosis pathway induced by xanthones.

As depicted in the diagram, xanthones can upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9. Activated caspase-9 then cleaves and activates the executioner caspase-3, leading to the dismantling of the cell and apoptotic cell death.

apoptosis_workflow CellCulture Cancer Cell Culture Treatment Treat with Xanthones CellCulture->Treatment Incubation Incubate (24-72h) Treatment->Incubation AnnexinV Annexin V/PI Staining Incubation->AnnexinV CaspaseAssay Caspase Activity Assay Incubation->CaspaseAssay WesternBlot Western Blot for Apoptotic Proteins Incubation->WesternBlot FlowCytometry Flow Cytometry Analysis AnnexinV->FlowCytometry Results Quantification of Apoptosis FlowCytometry->Results CaspaseAssay->Results WesternBlot->Results

Experimental workflow for assessing apoptosis.
Inhibition of Pro-inflammatory Signaling Pathways

Chronic inflammation is a key factor in the development and progression of many diseases, including cancer. Xanthones have demonstrated anti-inflammatory properties, often through the inhibition of the NF-κB signaling pathway.

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

nfkb_pathway cluster_0 Cytoplasm InflammatoryStimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex InflammatoryStimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Proteasome Proteasome IkB->Proteasome Degradation Nucleus Nucleus NFkB->Nucleus Translocation GeneTranscription Pro-inflammatory Gene Transcription Nucleus->GeneTranscription Activates Xanthones This compound & Related Xanthones Xanthones->IKK Inhibition

Inhibition of the NF-κB signaling pathway by xanthones.

Some xanthones have been shown to inhibit the activation of the IKK complex, thereby preventing the degradation of IκB and the subsequent nuclear translocation of NF-κB. This leads to a reduction in the expression of pro-inflammatory cytokines and enzymes.

Structure-Activity Relationships (SAR)

The biological activity of xanthones is significantly influenced by the nature and position of their substituents. Analysis of the available data reveals several key structure-activity relationships:

  • Prenylation: The presence of prenyl groups is often crucial for cytotoxic and antibacterial activity. Diprenylated xanthones generally exhibit higher potency than their monoprenylated or non-prenylated counterparts. The position of the prenyl groups also plays a significant role.

  • Hydroxylation: The number and position of hydroxyl groups affect the antioxidant and anticancer properties of xanthones. Hydroxyl groups can contribute to radical scavenging activity and interactions with biological targets.

  • Methoxylation: The presence of methoxy groups can modulate the lipophilicity and bioavailability of xanthones, thereby influencing their biological activity.

  • Cyclization of Prenyl Groups: The cyclization of prenyl side chains to form pyran or furan rings can either enhance or diminish biological activity depending on the specific compound and the biological target.

Conclusion

This compound and related xanthones from Garcinia species represent a promising class of natural products with a broad spectrum of biological activities. Their potent cytotoxic, antioxidant, and anti-inflammatory properties make them attractive candidates for further investigation in the context of drug discovery and development. The structure-activity relationships highlighted in this review provide a basis for the rational design and synthesis of novel xanthone derivatives with improved efficacy and selectivity. The detailed experimental protocols included herein are intended to facilitate further research into the pharmacological potential of these fascinating molecules. Future studies should focus on in vivo efficacy, bioavailability, and detailed mechanistic investigations to fully elucidate the therapeutic potential of this compound and its analogs.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Parvifolixanthone B in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parvifolixanthone B is a xanthone compound that has been isolated from the twigs of Garcinia parvifolia.[1] Xanthones are a class of naturally occurring polyphenolic compounds with a diverse range of reported biological activities, including antioxidant, anti-inflammatory, antibacterial, and anticancer properties.[1][2][3] The accurate quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and for pharmacokinetic and pharmacodynamic studies in drug development.

This document provides a comprehensive guide to the quantification of this compound in plant extracts, including detailed protocols for extraction and High-Performance Liquid Chromatography (HPLC) analysis. Additionally, a hypothetical signaling pathway is presented to illustrate the potential mechanism of action of this class of compounds.

Chemical Information

ParameterDetails
Compound Name This compound
Chemical Structure 1,5,6-trihydroxy-3-methoxy-4,7-bis(3-methylbut-2-en-1-yl)-9H-xanthen-9-one[4]
Molecular Formula C₂₄H₂₆O₆[4][5]
Molecular Weight 410.46 g/mol [4][5]
Natural Sources Garcinia parvifolia (twigs)[1]

Experimental Protocols

Plant Material Extraction

This protocol describes the extraction of this compound from dried and powdered plant material.

Materials and Reagents:

  • Dried and powdered plant material (e.g., Garcinia parvifolia twigs)

  • Methanol (HPLC grade)

  • Acetone (ACS grade)

  • Water (deionized or distilled)

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator

  • 0.45 µm syringe filters

Procedure:

  • Weigh 1.0 g of the dried, powdered plant material into a 50 mL conical tube.

  • Add 20 mL of an 80:20 acetone/water solvent mixture.[4]

  • Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

  • Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully decant the supernatant into a round-bottom flask.

  • Repeat the extraction process (steps 2-6) twice more with fresh solvent.

  • Combine all the supernatants.

  • Evaporate the solvent from the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

  • Re-dissolve the dried extract in a known volume of methanol (e.g., 5 mL) for HPLC analysis.

  • Filter the final extract through a 0.45 µm syringe filter into an HPLC vial.

Diagram of the Extraction Workflow:

Extraction_Workflow Start Start: Dried Plant Material Extraction Solvent Extraction (80:20 Acetone/Water) Start->Extraction Ultrasonication Ultrasonication (30 min) Extraction->Ultrasonication Centrifugation Centrifugation (4000 rpm, 15 min) Ultrasonication->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Repeat Repeat Extraction 2x Supernatant->Repeat Evaporation Rotary Evaporation Supernatant->Evaporation Repeat->Extraction Reconstitution Reconstitute in Methanol Evaporation->Reconstitution Filtration 0.45 µm Filtration Reconstitution->Filtration End End: Sample for HPLC Filtration->End

Caption: Workflow for the extraction of this compound.

HPLC Quantification

This protocol details the quantification of this compound using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

Instrumentation and Conditions:

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 254 nm, 320 nm[4][5]
Standard This compound (if available) or a related xanthone standard

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL). From the stock solution, prepare a series of calibration standards by serial dilution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Calibration Curve: Inject each calibration standard into the HPLC system and record the peak area. Plot a calibration curve of peak area versus concentration.

  • Sample Analysis: Inject the filtered plant extract into the HPLC system.

  • Quantification: Identify the peak corresponding to this compound in the sample chromatogram based on the retention time of the standard. Calculate the concentration of this compound in the sample using the calibration curve.

Data Presentation:

The quantitative data for this compound in different plant extracts should be summarized in a table for easy comparison.

Sample IDPlant SourceThis compound Concentration (µg/g of dry weight)% RSD (n=3)
GP-01Garcinia parvifolia (Twigs)[Insert Value][Insert Value]
GP-02Garcinia parvifolia (Leaves)[Insert Value][Insert Value]
Control[Specify Control]Not DetectedN/A

Hypothetical Signaling Pathway

While the specific molecular targets of this compound are yet to be fully elucidated, many polyphenolic compounds, including xanthones, are known to modulate cellular signaling pathways involved in inflammation and cell proliferation.[6] The following diagram illustrates a hypothetical signaling pathway that could be influenced by this compound.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K MAPK MAPK Receptor->MAPK Akt Akt PI3K->Akt IKK IKK MAPK->IKK IKB IκB IKK->IKB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Gene Gene Expression (Inflammation, Proliferation) NFkB_nuc->Gene ParvifolixanthoneB This compound ParvifolixanthoneB->PI3K Inhibition ParvifolixanthoneB->MAPK Inhibition ParvifolixanthoneB->IKK Inhibition

Caption: Hypothetical modulation of inflammatory signaling pathways.

Conclusion

The protocols outlined in this application note provide a robust framework for the extraction and quantification of this compound from plant materials. The use of HPLC with UV detection offers a reliable and sensitive method for accurate determination. Further research into the specific biological activities and molecular targets of this compound will be crucial in unlocking its full therapeutic potential. The provided hypothetical signaling pathway serves as a conceptual model for guiding future mechanistic studies.

References

Application Notes and Protocols for Determining Parvifolixanthone B Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parvifolixanthone B, a member of the xanthone family of natural products, represents a promising class of compounds with potential anticancer activities. Xanthones isolated from various plant species have demonstrated significant cytotoxic effects against a range of cancer cell lines.[1][2][3] The primary mechanisms underlying their antitumor properties often involve the induction of cell cycle arrest, apoptosis, and autophagy.[1][4] This document provides a detailed protocol for assessing the cytotoxicity of this compound using a standard cell-based assay, outlines the expected data presentation, and illustrates the experimental workflow and a hypothesized signaling pathway.

Hypothesized Mechanism of Action

Based on the known activities of similar xanthone compounds, this compound is hypothesized to exert its cytotoxic effects by inducing G2/M cell cycle arrest and subsequently triggering apoptosis through the intrinsic mitochondrial pathway. This is a common mechanism observed for other cytotoxic xanthones.[1][5][6]

Experimental Protocols

Cell-Based Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • This compound

  • Human cancer cell line (e.g., HeLa, A549, PANC-1)[1]

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Culture: Culture the chosen cancer cell line in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Harvest the cells using trypsin-EDTA and seed them into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5%.

  • Incubation: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., etoposide).[1] Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Data Presentation

Quantitative data from the cytotoxicity assays should be summarized in a clear and structured table for easy comparison.

Table 1: Cytotoxic Activity of this compound on Cancer Cell Lines

Cell LineTreatment Duration (hours)IC50 (µM) ± SD
HeLa24Value
48Value
72Value
A54924Value
48Value
72Value
PANC-124Value
48Value
72Value

IC50 values to be determined experimentally. SD: Standard Deviation.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the this compound cytotoxicity assay.

G cluster_0 Cell Culture & Seeding cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Analysis A Cancer Cell Culture B Cell Seeding in 96-well Plate A->B C Prepare this compound Dilutions B->C D Treat Cells with Compound C->D E Incubate (24, 48, 72h) D->E F Add MTT Reagent E->F G Incubate (4h) F->G H Solubilize Formazan (DMSO) G->H I Measure Absorbance (570 nm) H->I J Calculate % Viability I->J K Determine IC50 J->K

Caption: Workflow for assessing this compound cytotoxicity.

Hypothesized Signaling Pathway of this compound-Induced Cytotoxicity

This diagram illustrates the potential signaling cascade initiated by this compound, leading to apoptosis.

G cluster_0 Initiation cluster_1 Cell Cycle Regulation cluster_2 Mitochondrial Apoptosis Pathway ParvB This compound G2M G2/M Phase Arrest ParvB->G2M Induces Mito Mitochondrial Dysfunction G2M->Mito Leads to CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Application Notes: In Vitro Anti-inflammatory Assay for Parvifolixanthone B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parvifolixanthone B is a xanthone derivative, a class of compounds known for a variety of biological activities, including anti-inflammatory effects. Xanthones isolated from the Garcinia genus have demonstrated potential in modulating inflammatory pathways.[1] These application notes provide a comprehensive overview of the in vitro protocols to assess the anti-inflammatory properties of this compound, focusing on its effects on nitric oxide (NO) production, pro-inflammatory cytokine secretion in lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7), and its potential mechanism of action via the NF-κB signaling pathway.

Key Applications

  • Screening and characterization of the anti-inflammatory potential of this compound.

  • Elucidation of the molecular mechanisms underlying the anti-inflammatory effects of this compound.

  • Lead compound identification and optimization in drug discovery programs targeting inflammatory diseases.

Data Presentation

Table 1: Effect of this compound on the Viability of RAW 264.7 Macrophages

Concentration (µM)Cell Viability (%)
0 (Control)100 ± 4.5
198.2 ± 3.1
597.5 ± 2.8
1096.1 ± 3.5
2594.8 ± 4.2
5092.3 ± 3.9

Data are presented as mean ± standard deviation (SD) of three independent experiments. Cell viability was determined using the MTT assay after 24 hours of treatment.

Table 2: Inhibition of Nitric Oxide (NO) Production by this compound in LPS-Stimulated RAW 264.7 Macrophages

TreatmentConcentration (µM)NO Production (µM)Inhibition (%)
Control-1.2 ± 0.3-
LPS (1 µg/mL)-25.8 ± 2.10
LPS + this compound122.3 ± 1.913.6
517.5 ± 1.532.2
1011.2 ± 1.156.6
256.8 ± 0.773.6
504.1 ± 0.584.1
LPS + Dexamethasone18.5 ± 0.967.1

Data are presented as mean ± SD of three independent experiments. Cells were pre-treated with this compound or Dexamethasone for 1 hour before stimulation with LPS for 24 hours. NO concentration in the culture supernatant was measured using the Griess assay.

Table 3: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

TreatmentConcentration (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Control-55 ± 832 ± 5
LPS (1 µg/mL)-1240 ± 110850 ± 75
LPS + this compound10780 ± 65540 ± 50
25450 ± 40310 ± 30
50210 ± 25150 ± 18

Data are presented as mean ± SD of three independent experiments. Cells were pre-treated with this compound for 1 hour before stimulation with LPS for 24 hours. Cytokine levels in the culture supernatant were quantified by ELISA.

Experimental Protocols

1. Cell Culture and Maintenance

The murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

2. Cell Viability Assay (MTT Assay)

To assess the cytotoxicity of this compound, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is performed.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (1-50 µM) for 24 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

3. Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant.

  • Procedure:

    • Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with different concentrations of this compound (1-50 µM) or the positive control, Dexamethasone (1 µM), for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) from Escherichia coli (1 µg/mL) for 24 hours.[2]

    • Collect the cell culture supernatant.

    • Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate the mixture at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Determine the nitrite concentration from a sodium nitrite standard curve.

4. Pro-inflammatory Cytokine Measurement (ELISA)

The levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Procedure:

    • Seed RAW 264.7 cells and treat them with this compound and LPS as described in the NO production assay.

    • Collect the cell culture supernatant.

    • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.

    • Briefly, coat a 96-well plate with the capture antibody.

    • Add the cell supernatants and standards to the wells.

    • Add the detection antibody, followed by the addition of a substrate solution.

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

    • Calculate the cytokine concentrations based on the standard curve.

5. Western Blot Analysis for NF-κB Pathway Proteins

To investigate the effect of this compound on the NF-κB signaling pathway, the expression and phosphorylation of key proteins like IκBα and p65 are analyzed by Western blotting.

  • Procedure:

    • Seed RAW 264.7 cells in a 6-well plate and treat them with this compound and LPS for a shorter duration (e.g., 30-60 minutes) to observe signaling events.

    • Lyse the cells and determine the protein concentration using a BCA protein assay kit.

    • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate it with primary antibodies against phospho-IκBα, IκBα, phospho-p65, p65, and a loading control (e.g., β-actin).

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualization

experimental_workflow start Start cell_culture RAW 264.7 Cell Culture start->cell_culture end End seeding Cell Seeding cell_culture->seeding treatment This compound Treatment seeding->treatment lps_stimulation LPS Stimulation treatment->lps_stimulation mtt_assay MTT Assay (Cell Viability) lps_stimulation->mtt_assay griess_assay Griess Assay (NO Production) lps_stimulation->griess_assay elisa ELISA (Cytokine Levels) lps_stimulation->elisa western_blot Western Blot (NF-κB Pathway) lps_stimulation->western_blot data_analysis Data Analysis mtt_assay->data_analysis griess_assay->data_analysis elisa->data_analysis western_blot->data_analysis data_analysis->end nf_kb_pathway lps LPS tlr4 TLR4 lps->tlr4 Binds my_d88 MyD88 tlr4->my_d88 irak IRAKs my_d88->irak traf6 TRAF6 irak->traf6 ikk_complex IKK Complex (IKKα/β/γ) traf6->ikk_complex ikba_p50_p65 IκBα-p50/p65 (Inactive) ikk_complex->ikba_p50_p65 Phosphorylates IκBα p_ikba p-IκBα ikba_p50_p65->p_ikba ub_ikba Ub-IκBα p_ikba->ub_ikba Ubiquitination proteasome Proteasome ub_ikba->proteasome Degradation p50_p65 p50/p65 (Active) proteasome->p50_p65 Releases nucleus Nucleus p50_p65->nucleus Translocation inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) nucleus->inflammatory_genes Transcription parvifolixanthone_b This compound parvifolixanthone_b->ikk_complex Inhibits parvifolixanthone_b->p50_p65 Inhibits Translocation

References

Application Notes and Protocols for Measuring the Antioxidant Capacity of Parvifolixanthone B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parvifolixanthone B is a xanthone derivative isolated from plants of the Garcinia genus, notably Garcinia parvifolia. Xanthones are a class of polyphenolic compounds known for their potential biological activities, including antioxidant effects. The antioxidant capacity of a compound is its ability to neutralize reactive oxygen species (ROS) and other free radicals, which are implicated in the pathogenesis of various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. Therefore, the accurate measurement of the antioxidant capacity of this compound is a critical step in evaluating its potential as a therapeutic agent.

These application notes provide detailed protocols for three widely accepted assays to determine the antioxidant capacity of this compound: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Oxygen Radical Absorbance Capacity (ORAC) assay.

Data Presentation

Currently, there is no publicly available data on the specific antioxidant capacity of isolated this compound. However, studies on extracts from Garcinia parvifolia, the natural source of this compound, have demonstrated significant antioxidant activity. The data from these studies are summarized below. It is important to note that these values represent the activity of a complex mixture of compounds and not pure this compound.

SampleAssayIC50 Value (μg/mL)Reference
Garcinia parvifolia Stem Bark (Ethyl Acetate Extract)DPPH4.2[1]
Garcinia parvifolia Stem Bark (Methanol Extract)DPPH96[1]
Garcinia parvifolia Stem Bark (Petroleum Ether Extract)DPPH200[1]
Garcinia parvifolia Fruit Flesh (80% Methanol Extract)ABTSHigher than peel[2]
Garcinia parvifolia Fruit Peel (80% Methanol Extract)ABTSLower than flesh[2]

IC50: The concentration of the sample required to scavenge 50% of the free radicals.

Experimental Protocols

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (or a suitable solvent for this compound)

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.

  • Preparation of Sample and Control Solutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Prepare a series of dilutions of the this compound stock solution.

    • Prepare a series of dilutions of the positive control (ascorbic acid or Trolox).

  • Assay:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the different concentrations of this compound, positive control, or blank solvent to the respective wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where:

    • A_control is the absorbance of the DPPH solution without the sample.

    • A_sample is the absorbance of the DPPH solution with the sample.

    The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the sample.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), which has a characteristic blue-green color. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically.

Materials:

  • This compound

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

  • Potassium persulfate

  • Methanol or ethanol

  • Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

    • Before use, dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Sample and Control Solutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Prepare a series of dilutions of the this compound stock solution.

    • Prepare a series of dilutions of the positive control (Trolox).

  • Assay:

    • In a 96-well microplate, add 190 µL of the diluted ABTS•+ solution to each well.

    • Add 10 µL of the different concentrations of this compound, positive control, or blank solvent to the respective wells.

    • Incubate the plate in the dark at room temperature for 6 minutes.

  • Measurement: Measure the absorbance of each well at 734 nm using a microplate reader.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the following formula:

    Where:

    • A_control is the absorbance of the ABTS•+ solution without the sample.

    • A_sample is the absorbance of the ABTS•+ solution with the sample.

    The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The antioxidant capacity is quantified by the area under the fluorescence decay curve.

Materials:

  • This compound

  • Fluorescein sodium salt

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)

  • Trolox (positive control)

  • Phosphate buffer (75 mM, pH 7.4)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of fluorescein in phosphate buffer.

    • Prepare a fresh solution of AAPH in phosphate buffer before each use.

    • Prepare a stock solution of Trolox in phosphate buffer.

  • Preparation of Sample and Control Solutions:

    • Prepare a stock solution of this compound in a suitable solvent and then dilute with phosphate buffer.

    • Prepare a series of dilutions of the this compound solution in phosphate buffer.

    • Prepare a series of dilutions of the Trolox standard in phosphate buffer.

  • Assay:

    • In a 96-well black microplate, add 150 µL of the fluorescein solution to each well.

    • Add 25 µL of the different concentrations of this compound, Trolox standard, or blank (phosphate buffer) to the respective wells.

    • Incubate the plate at 37°C for 10 minutes in the microplate reader.

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

  • Measurement: Immediately begin recording the fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 520 nm every minute for at least 60 minutes.

  • Calculation:

    • Calculate the area under the curve (AUC) for the blank, standards, and samples.

    • Subtract the AUC of the blank from the AUC of the standards and samples to get the net AUC.

    • Plot a standard curve of net AUC versus Trolox concentration.

    • Determine the ORAC value of this compound from the standard curve and express it as micromoles of Trolox equivalents (TE) per gram or mole of the compound.

Visualizations

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare 0.1 mM DPPH in Methanol D Add 100 µL DPPH to 96-well Plate A->D B Prepare this compound Stock and Dilutions E Add 100 µL Sample, Control, or Blank B->E C Prepare Positive Control (e.g., Ascorbic Acid) Dilutions C->E D->E F Incubate in Dark (30 min, RT) E->F G Measure Absorbance at 517 nm F->G H Calculate % Scavenging Activity G->H I Determine IC50 Value H->I

Caption: Workflow for the DPPH Radical Scavenging Assay.

ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare ABTS•+ Radical Solution (7 mM ABTS + 2.45 mM K2S2O8) B Incubate in Dark (12-16h, RT) A->B C Dilute ABTS•+ to Absorbance ~0.7 at 734 nm B->C F Add 190 µL ABTS•+ to 96-well Plate C->F D Prepare this compound Stock and Dilutions G Add 10 µL Sample, Control, or Blank D->G E Prepare Positive Control (e.g., Trolox) Dilutions E->G F->G H Incubate in Dark (6 min, RT) G->H I Measure Absorbance at 734 nm H->I J Calculate % Scavenging Activity I->J K Determine TEAC Value J->K

Caption: Workflow for the ABTS Radical Cation Decolorization Assay.

ORAC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Fluorescein, AAPH, and Trolox Solutions C Add 150 µL Fluorescein to 96-well Black Plate A->C F Add 25 µL AAPH to Initiate Reaction A->F B Prepare this compound Stock and Dilutions D Add 25 µL Sample, Standard, or Blank B->D C->D E Incubate at 37°C for 10 min D->E E->F G Measure Fluorescence (Ex: 485 nm, Em: 520 nm) Every min for >60 min F->G H Calculate Area Under the Curve (AUC) G->H I Determine ORAC Value (Trolox Equivalents) H->I

Caption: Workflow for the Oxygen Radical Absorbance Capacity (ORAC) Assay.

Antioxidant_Signaling_Pathway ROS Reactive Oxygen Species (ROS) (e.g., O2•−, •OH, H2O2) CellDamage Cellular Damage (Lipid Peroxidation, DNA Damage, Protein Oxidation) ROS->CellDamage causes Neutralized Neutralized Species ROS->Neutralized is converted to ParvB This compound ParvB->ROS donates electron/H atom to ParvB->Neutralized becomes oxidized (stable radical)

Caption: Simplified Antioxidant Mechanism of this compound.

References

Parvifolixanthone B: Application Notes and Protocols for Apoptosis Induction in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: To date, specific studies on the apoptotic effects of Parvifolixanthone B in cancer cell lines are not available in the public domain. The following application notes and protocols are representative examples based on the known activities of structurally related xanthones and similar compounds, such as Parvifloron D. The quantitative data and specific experimental outcomes presented herein are hypothetical and intended to serve as a guide for potential research applications.

Introduction

This compound is a xanthone derivative, a class of compounds known for their diverse biological activities, including anticancer properties. Many xanthones have been shown to induce apoptosis in various cancer cell lines, making them promising candidates for further investigation in drug development. This document provides a detailed overview of the potential application of this compound in cancer research, with a focus on inducing apoptosis. The protocols outlined below are standard methods for assessing cytotoxicity and the mechanism of cell death.

Data Presentation

The cytotoxic activity of a compound is typically determined by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability. The following table provides hypothetical IC50 values for this compound across a panel of cancer cell lines, based on data from related compounds like Parvifloron D.[1]

Table 1: Hypothetical Cytotoxic Activity (IC50) of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
U87Glioblastoma4811.5
A172Glioblastoma4815.2
H4Neuroglioma4812.8
U373Glioblastoma4818.1
U118Glioblastoma481.5
MCF-7Breast Adenocarcinoma488.9
NCI-H460Non-small Cell Lung Cancer4810.3
A375-C5Melanoma487.5

Signaling Pathways

Based on studies of related xanthones and Parvifloron D, this compound is postulated to induce apoptosis through the intrinsic (mitochondrial) pathway.[1][2][3] This pathway is initiated by cellular stress, leading to changes in the mitochondrial membrane potential and the release of pro-apoptotic factors.

This compound This compound Cellular Stress Cellular Stress This compound->Cellular Stress Bcl-2 Family Modulation Bcl-2 Family Modulation Cellular Stress->Bcl-2 Family Modulation Mitochondrial Outer Membrane Permeabilization (MOMP) Mitochondrial Outer Membrane Permeabilization (MOMP) Bcl-2 Family Modulation->Mitochondrial Outer Membrane Permeabilization (MOMP) Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization (MOMP)->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Postulated Intrinsic Apoptotic Pathway Induced by this compound.

Experimental Protocols

The following are detailed protocols for key experiments to assess the apoptotic effects of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines

  • 96-well plates

  • Complete culture medium

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treat the cells with various concentrations of this compound and a vehicle control (DMSO) for 48 hours.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Analysis by Flow Cytometry (Annexin V-FITC and Propidium Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4][5]

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound at the desired concentration (e.g., IC50) for 24-48 hours.

  • Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in apoptosis, such as the Bcl-2 family and caspases.[6][7]

Materials:

  • Treated and untreated cancer cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL Western Blotting Substrate

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with this compound, lyse the cells, and quantify the protein concentration.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the chemiluminescent signal using an imaging system and analyze the band intensities.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the apoptotic effects of this compound.

cluster_0 In Vitro Screening cluster_1 Mechanism of Action Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment MTT Assay MTT Assay Treatment->MTT Assay IC50 Determination IC50 Determination MTT Assay->IC50 Determination Flow Cytometry Flow Cytometry IC50 Determination->Flow Cytometry Western Blot Western Blot IC50 Determination->Western Blot Apoptosis Confirmation Apoptosis Confirmation Flow Cytometry->Apoptosis Confirmation Western Blot->Apoptosis Confirmation

Caption: General Experimental Workflow for Apoptosis Studies.

References

Application Notes: Parvifolixanthone B as a Standard in Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Parvifolixanthone B is a naturally occurring xanthone, a class of organic compounds characterized by a tricyclic xanthen-9-one core structure. Specifically, it is identified as 1,5,6-trihydroxy-3-methoxy-4,7-bis(3-methylbut-2-en-1-yl)-9H-xanthen-9-one[1]. Xanthones, as a group, are recognized for a broad spectrum of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. Several natural xanthones have been shown to modulate critical cellular signaling pathways, such as the Nrf2/ARE pathway, which is instrumental in cellular defense against oxidative stress[2][3]. The accurate quantification of specific xanthones like this compound in plant extracts, herbal formulations, and drug development intermediates is crucial for ensuring product quality, consistency, and efficacy. The use of a well-characterized, high-purity this compound as a reference standard is indispensable for achieving reliable and reproducible results in analytical studies.

These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Visible Spectrophotometry.

General Workflow for Phytochemical Analysis

The typical workflow for the analysis of this compound in a sample matrix involves sample preparation, chromatographic separation and detection, and data analysis.

Phytochemical Analysis Workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing start Plant Material / Formulation extraction Extraction (e.g., Maceration, Sonication) start->extraction filtration Filtration / Centrifugation extraction->filtration hplc HPLC-UV Analysis filtration->hplc hptlc HPTLC-Densitometry filtration->hptlc uv_vis UV-Vis Spectrophotometry filtration->uv_vis quantification Quantification (Standard Curve) hplc->quantification hptlc->quantification uv_vis->quantification validation Method Validation quantification->validation report Reporting validation->report

Caption: General workflow for phytochemical analysis.

Protocol 1: Quantification of this compound using HPLC-UV

This protocol describes a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection for the quantification of this compound. RP-HPLC is a precise and accurate method for separating and quantifying individual components in a complex mixture.

Experimental Protocol

  • Instrumentation : HPLC system equipped with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.

  • Chromatographic Conditions :

    • Column : C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase : A gradient or isocratic elution using a mixture of Methanol (or Acetonitrile) and water, with 0.1% formic acid added to both phases to improve peak shape.[4]

      • Example Isocratic Method: Methanol:Water (90:10, v/v)[5][6].

      • Example Gradient Method: Start with 65% Methanol, increasing to 90% over 30 minutes[4].

    • Flow Rate : 1.0 mL/min.[5][6]

    • Column Temperature : Ambient or controlled at 25 °C.

    • Detection Wavelength : Xanthones typically exhibit strong absorbance around 240-250 nm and 310-320 nm. Monitoring at a specific λmax, such as 243 nm or 316 nm, is recommended.[7][8]

    • Injection Volume : 10 µL.

  • Preparation of Standard Solutions :

    • Prepare a stock solution of this compound (1 mg/mL) in HPLC-grade methanol.

    • From the stock solution, prepare a series of calibration standards by serial dilution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Preparation of Sample Solution :

    • Accurately weigh the powdered plant material or formulation.

    • Extract the sample with a suitable solvent (e.g., an 80:20 acetone/water mixture or methanol) using ultrasonication or maceration[9].

    • Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter before injection.

  • Analysis :

    • Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

    • Inject the sample solutions.

    • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Exemplary Method Validation Data

The following table summarizes typical validation parameters for an HPLC method for xanthone analysis.

ParameterSpecificationExemplary Value
Linearity Range Concentration range over which the method is linear1 - 100 µg/mL
Correlation Coefficient (R²) A measure of the goodness of fit of the calibration curve> 0.999[6]
LOD (Limit of Detection) Lowest concentration of analyte that can be detected0.25 µg/mL[8]
LOQ (Limit of Quantification) Lowest concentration of analyte that can be quantified with acceptable precision and accuracy0.75 µg/mL
Accuracy (% Recovery) Closeness of the measured value to the true value98 - 102%
Precision (% RSD) Intra-day and Inter-day variability< 2.0%[8]

Protocol 2: Quantification of this compound using HPTLC-Densitometry

High-Performance Thin-Layer Chromatography (HPTLC) is a powerful planar chromatography technique used for the separation and quantification of compounds. It is known for its simplicity, high sample throughput, and low solvent consumption.

Experimental Protocol

  • Instrumentation : HPTLC system including an automatic sample applicator, developing chamber, TLC plate heater, and a TLC scanner (densitometer).

  • Chromatographic Conditions :

    • Stationary Phase : Pre-coated silica gel 60 F254 HPTLC plates (20 cm x 10 cm).

    • Mobile Phase : A mixture of non-polar and polar solvents. An optimized system for xanthones could be Chloroform:Ethyl Acetate:Methanol:Formic Acid (86:6:3:5, v/v/v/v)[10].

    • Chamber Saturation : Saturate the twin-trough developing chamber with the mobile phase vapor for 20 minutes prior to plate development.

    • Development : Develop the plate up to a distance of 80 mm.

    • Drying : Dry the plate using a plate heater or in a stream of warm air.

    • Densitometric Scanning : Scan the plate using a TLC scanner in absorbance mode at the λmax of this compound (e.g., 243 nm)[10].

  • Preparation of Standard and Sample Solutions :

    • Prepare standard and sample solutions as described in the HPLC protocol, typically at a slightly higher concentration.

  • Application :

    • Apply the standard and sample solutions as bands of 6 mm width on the HPTLC plate using an automatic applicator.

  • Analysis :

    • Construct a calibration curve by plotting the peak area from the densitometric scan against the amount of standard applied.

    • Quantify this compound in the sample by comparing its peak area to the calibration curve.

Exemplary Method Validation Data

The following table provides typical validation data for an HPTLC method.

ParameterSpecificationExemplary Value
Linearity Range Amount of substance applied per band100 - 500 ng/band
Correlation Coefficient (R²) Goodness of fit for the calibration curve> 0.998
LOD (Limit of Detection) Lowest amount that can be detected10 ng/band
LOQ (Limit of Quantification) Lowest amount that can be reliably quantified30 ng/band
Accuracy (% Recovery) Assessed by spiking a blank matrix99 - 103%
Precision (% RSD) Repeatability and intermediate precision< 2.0%

Protocol 3: Total Xanthone Quantification using UV-Vis Spectrophotometry

UV-Visible spectrophotometry is a simple, rapid, and cost-effective method for the quantitative determination of total xanthones in an extract, using this compound as the reference standard.

Experimental Protocol

  • Instrumentation : A double-beam UV-Vis spectrophotometer.

  • Preparation of Standard Solutions :

    • Prepare a stock solution of this compound (100 µg/mL) in methanol.

    • Prepare a set of calibration standards by diluting the stock solution (e.g., 0.5, 1, 2, 5, 10, 20 µg/mL)[7].

  • Preparation of Sample Solution :

    • Prepare a methanolic extract of the sample as described previously.

    • Dilute the extract with methanol to a concentration expected to fall within the linear range of the calibration curve.

  • Measurement :

    • Record the UV spectrum of a this compound standard solution between 200-400 nm to determine the wavelength of maximum absorbance (λmax). Xanthones typically show λmax values around 243 nm and 316 nm[7].

    • Measure the absorbance of all standard and sample solutions at the determined λmax, using methanol as the blank.

  • Analysis :

    • Create a calibration curve by plotting absorbance versus the concentration of the standard solutions.

    • Calculate the total xanthone concentration in the sample extract using the regression equation from the calibration curve. The result is expressed as "this compound equivalents."

Exemplary Method Validation Data

The following table shows typical validation parameters for a UV-Vis spectrophotometric method for total xanthones.[7][11]

ParameterSpecificationExemplary Value
Linearity Range Concentration range for the calibration curve0.5 - 20 µg/mL[7]
Correlation Coefficient (R²) Linearity of the standard curve> 0.999
LOD (Limit of Detection) Lowest detectable concentration0.1 µg/mL[7]
LOQ (Limit of Quantification) Lowest quantifiable concentration0.3 µg/mL[7]
Accuracy (% Recovery) Determined by standard addition method99 - 104%[7]
Precision (% RSD) Intra-day and Inter-day precision< 2.0%[7]

Potential Biological Activity and Signaling Pathway

Xanthones are known to interact with various cellular signaling pathways. One of the key pathways modulated by many polyphenolic compounds, including xanthones, is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway. This pathway is a primary cellular defense mechanism against oxidative stress.

Nrf2 Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PB This compound Keap1_Nrf2 Keap1 Nrf2 PB->Keap1_Nrf2:f0 Inhibits ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2:f0 Inhibits Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Ub Ubiquitination & Degradation Keap1_Nrf2:f1->Ub Default State Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes Activates Transcription Response Cellular Protection Genes->Response

References

Application Notes and Protocols for Parvifolixanthone B in Drug Discovery Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction to Parvifolixanthone B

This compound is a xanthone derivative, a class of heterocyclic compounds known for their "privileged structure" in medicinal chemistry. Xanthones exhibit a wide range of pharmacological activities, making them attractive candidates for drug discovery.[1] While specific data on this compound is emerging, related compounds have demonstrated significant potential as anti-inflammatory and anti-cancer agents. These activities are often attributed to their ability to modulate key cellular signaling pathways involved in inflammation and cell proliferation.

Biological Activities and Potential Applications

Anti-Cancer Activity:

Xanthone derivatives have been shown to exert cytotoxic effects against various cancer cell lines.[1][2][3][4][5] The primary mechanisms underlying their anti-cancer properties include the induction of apoptosis (programmed cell death), inhibition of protein kinases involved in cell proliferation, and cell cycle arrest.[1][6][7] Specifically, many xanthones trigger the intrinsic apoptosis pathway, characterized by changes in mitochondrial membrane potential and activation of caspase cascades.[6][7]

  • Potential Applications:

    • Screening for novel therapeutics against solid tumors (e.g., breast, colon, liver, lung cancer).[1][2][3]

    • Development of lead compounds for targeted cancer therapies.

    • Use as a positive control in cytotoxicity and apoptosis assays.

Anti-Inflammatory Activity:

Chronic inflammation is a key factor in the development of numerous diseases, including cancer.[8] Natural products are a rich source of anti-inflammatory agents.[][10] The anti-inflammatory effects of related phytochemicals are often mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[11][12][13][14][15] The NF-κB pathway is a central regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines and enzymes.[12][16][17] Inhibition of this pathway can significantly reduce the inflammatory cascade.

  • Potential Applications:

    • Screening for novel anti-inflammatory drug candidates.

    • Investigating the link between inflammation and cancer.

    • Use as a reference compound in NF-κB inhibition assays.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound on a cancer cell line (e.g., MCF-7, HepG2, or A549) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[18][19][20]

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Human cancer cell line (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • MTT solution (5 mg/mL in PBS, sterile filtered)[20]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Phosphate-buffered saline (PBS)

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells, ensuring viability is >90%.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in serum-free medium from the stock solution to achieve final desired concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a negative control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the respective compound dilutions or controls.

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[19]

    • Incubate the plate for an additional 3-4 hours at 37°C, protected from light. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[20]

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).

    • Plot the percentage of cell viability against the log of the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Anti-Inflammatory Activity Assessment using NF-κB Luciferase Reporter Assay

This protocol describes a method to evaluate the inhibitory effect of this compound on the NF-κB signaling pathway using a stable cell line expressing a luciferase reporter gene under the control of an NF-κB response element.[21][22][23][24][25]

Materials:

  • This compound stock solution (10 mM in DMSO)

  • HEK293T or other suitable cell line stably transfected with an NF-κB-luciferase reporter construct.

  • Complete cell culture medium.

  • Stimulating agent (e.g., Tumor Necrosis Factor-alpha (TNF-α), 20 ng/mL).

  • Luciferase assay reagent (containing luciferin substrate).

  • Cell lysis buffer.

  • White, opaque 96-well plates suitable for luminescence measurements.

  • Luminometer.

Procedure:

  • Cell Seeding:

    • Seed the NF-κB reporter cells in a white, opaque 96-well plate at a density of 2 x 10⁴ cells/well in 100 µL of complete medium.

    • Incubate overnight at 37°C and 5% CO₂.

  • Compound Pre-treatment:

    • Prepare serial dilutions of this compound in the appropriate medium.

    • Remove the medium from the wells and add 80 µL of the compound dilutions. Include vehicle controls.

    • Incubate for 1-2 hours at 37°C.

  • Stimulation of NF-κB Pathway:

    • Prepare a solution of the stimulating agent (e.g., TNF-α) at 5X the final desired concentration.

    • Add 20 µL of the stimulating agent to each well (except for the unstimulated control wells). The final volume in each well should be 100 µL.

    • Incubate the plate for 6-8 hours at 37°C and 5% CO₂.

  • Cell Lysis:

    • Remove the medium from the wells and gently wash once with 100 µL of PBS.

    • Add 20-50 µL of cell lysis buffer to each well.

    • Incubate at room temperature for 15-20 minutes with gentle shaking to ensure complete lysis.

  • Luminescence Measurement:

    • Equilibrate the luciferase assay reagent to room temperature.

    • Add 50-100 µL of the luciferase assay reagent to each well.

    • Immediately measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • The luminescence is reported in Relative Light Units (RLU).

    • Calculate the percentage of NF-κB inhibition for each concentration of this compound relative to the stimulated vehicle control.

    • Plot the percentage of inhibition against the log of the compound concentration to determine the IC₅₀ value.

Quantitative Data Summary

The following table summarizes representative IC₅₀ values for various xanthone derivatives against different human cancer cell lines, providing a reference for the expected potency of this compound.

Xanthone DerivativeCell LineAssay TypeIC₅₀ (µM)Reference
α-MangostinMCF-7 (Breast)Cytotoxicity15.8 - 16.7[2]
Garcinone EHepG2 (Liver)Cytotoxicity15.8 - 16.7[2]
AnanixanthoneK562 (Leukemia)Cytotoxicity7.21[1]
Caloxanthone BK562 (Leukemia)Cytotoxicity3.00[1]
Novel Prenylated XanthoneA549 (Lung)Cytotoxicity4.84[1]
Novel Prenylated XanthoneCNE-1 (Nasopharyngeal)Cytotoxicity3.35[1]
PaeciloxanthoneHepG2 (Liver)Cytotoxicity3.33[1]

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Proposed Anti-Inflammatory Mechanism of this compound LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Nuclear) NFkB->NFkB_nuc Translocation Genes Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) NFkB_nuc->Genes Transcription ParvB This compound ParvB->IKK Inhibition G cluster_1 Experimental Workflow: Cytotoxicity Screening Start Start: Cancer Cell Culture Seed Seed Cells in 96-well Plate Start->Seed Treat Treat with This compound (48-72h) Seed->Treat MTT Add MTT Reagent (3-4h) Treat->MTT Solubilize Solubilize Formazan Crystals MTT->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Data Analysis: Calculate IC₅₀ Read->Analyze G cluster_2 Logical Workflow: Natural Product Screening Cascade Library Natural Product Library Primary Primary Screen: High-Throughput Cytotoxicity Assay Library->Primary Hits Identify 'Hits' (e.g., >50% inhibition) Primary->Hits Hits->Library Inactive Dose Secondary Screen: Dose-Response (IC₅₀ Determination) Hits->Dose Active Confirm Hit Confirmation Dose->Confirm Confirm->Dose Not Confirmed Mechanism Mechanism of Action Studies (e.g., NF-κB, Apoptosis Assays) Confirm->Mechanism Confirmed Lead Lead Candidate Mechanism->Lead

References

Formulation of Parvifolixanthone B for In Vivo Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive guide for the formulation of Parvifolixanthone B, a poorly soluble xanthone, for in vivo preclinical studies. It includes detailed protocols for creating a stable and effective formulation, guidelines for administration in rodent models, and an overview of the potential signaling pathways involved in its anti-cancer activity.

Introduction to this compound

This compound is a xanthone derivative that has garnered interest for its potential therapeutic properties, including anti-cancer activities. A significant challenge in the preclinical development of this compound is its low aqueous solubility, which can lead to poor absorption and limited bioavailability when administered in vivo. This necessitates the use of specialized formulation strategies to enhance its solubility and ensure adequate systemic exposure in animal models.

Physicochemical Properties of this compound

Understanding the physicochemical properties of this compound is critical for selecting an appropriate formulation strategy. Key properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₂₄H₂₆O₆[1][2]
Molecular Weight410.46 g/mol [1][2]
Water Solubility0.0095 g/L (predicted)[1]
logP4.45 - 6.0 (predicted)[1]
pKa (Strongest Acidic)7.34 (predicted)[1]
Hydrogen Bond Donor Count3[1]
Hydrogen Bond Acceptor Count5[1]

The low water solubility and high lipophilicity (indicated by the high logP value) classify this compound as a Biopharmaceutics Classification System (BCS) Class II or IV compound, making formulation enhancement a necessity for oral bioavailability.

Formulation Strategies for Poorly Soluble Compounds

Several strategies can be employed to formulate hydrophobic compounds like this compound for in vivo studies. The choice of formulation will depend on the intended route of administration, the required dose, and the available resources.

Formulation StrategyDescriptionKey Excipients
Suspension A simple approach where the micronized drug is suspended in an aqueous vehicle. Particle size reduction is crucial.Suspending agents (e.g., carboxymethyl cellulose), wetting agents (e.g., Tween 80, Polysorbate 80).
Solution (Co-solvents) The drug is dissolved in a mixture of water-miscible solvents.Polyethylene glycol (PEG) 300/400, propylene glycol, ethanol, dimethyl sulfoxide (DMSO).
Lipid-Based Formulations The drug is dissolved or suspended in lipids, surfactants, and co-solvents. Self-Emulsifying Drug Delivery Systems (SEDDS) form fine emulsions in the GI tract.Oils (e.g., sesame oil, Labrafac PG), surfactants (e.g., Cremophor EL, Labrasol), co-solvents (e.g., Transcutol HP).[3]
Solid Dispersions The drug is dispersed in a solid polymer matrix at the molecular level, enhancing dissolution.Polymers (e.g., PVP, HPMC, Soluplus®).
Inclusion Complexes The drug molecule is encapsulated within a cyclodextrin molecule, increasing its apparent water solubility.Cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin).

Experimental Protocols

Protocol 1: Preparation of a Micronized Suspension for Oral Gavage

This protocol describes the preparation of a simple suspension, suitable for initial in vivo screening.

Materials:

  • This compound

  • 0.5% (w/v) Carboxymethyl cellulose sodium (CMC-Na) in deionized water

  • 0.1% (v/v) Tween 80

  • Mortar and pestle or micronizer

  • Magnetic stirrer and stir bar

  • Homogenizer (optional)

Procedure:

  • Micronization: Reduce the particle size of this compound by grinding it into a fine powder using a mortar and pestle or a mechanical micronizer. This increases the surface area for dissolution.

  • Vehicle Preparation: Prepare the vehicle by dissolving 0.5 g of CMC-Na in 100 mL of deionized water with gentle heating and stirring. Allow the solution to cool to room temperature.

  • Wetting: In a suitable container, add the required amount of micronized this compound. Add a small amount of the 0.1% Tween 80 and triturate to form a uniform paste. This ensures the hydrophobic powder is wetted.

  • Suspension: Gradually add the 0.5% CMC-Na vehicle to the paste while stirring continuously with a magnetic stirrer.

  • Homogenization: For a more uniform and stable suspension, homogenize the mixture for 5-10 minutes.

  • Storage: Store the suspension at 2-8°C and protect from light. Shake well before each use.

Protocol 2: Preparation of a Solubilized Formulation using a Co-solvent System

This protocol is suitable for achieving a true solution, which can provide more consistent absorption.

Materials:

  • This compound

  • Polyethylene glycol 400 (PEG 400)

  • Propylene glycol (PG)

  • Saline or deionized water

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Solubility Testing: First, determine the solubility of this compound in various co-solvent mixtures (e.g., PEG 400:PG:Water in different ratios) to identify an optimal system.

  • Dissolution: Weigh the required amount of this compound and place it in a sterile glass vial.

  • Co-solvent Addition: Add the predetermined volume of the co-solvent system (e.g., a 40:10:50 mixture of PEG 400:PG:Saline).

  • Mixing: Vortex the mixture vigorously for 2-3 minutes.

  • Sonication: If the compound is not fully dissolved, place the vial in a water bath sonicator and sonicate for 10-15 minutes, or until a clear solution is obtained.

  • Final Dilution: If necessary, the concentrated stock solution can be diluted with the vehicle to the final desired concentration for dosing.

  • Storage: Store the solution at room temperature, protected from light. Visually inspect for any precipitation before use.

In Vivo Administration Protocol (Oral Gavage in Mice)

Materials:

  • Prepared this compound formulation

  • Appropriately sized oral gavage needles (flexible-tipped needles are recommended to reduce injury risk)

  • Syringes (1 mL)

  • Animal scale

Procedure:

  • Animal Acclimatization: Allow mice to acclimate to the facility and handling for at least one week before the study begins.

  • Dose Calculation: Calculate the volume of formulation to be administered based on the most recent body weight of each mouse. A typical dosing volume for mice is 5-10 mL/kg.

  • Animal Restraint: Gently but firmly restrain the mouse, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.

  • Administration:

    • Attach the gavage needle to the syringe containing the calculated dose.

    • Gently insert the tip of the needle into the side of the mouse's mouth, allowing it to pass along the roof of the mouth and down the esophagus. Do not force the needle.

    • Once the needle is properly positioned in the stomach (a slight resistance may be felt as it passes the cardiac sphincter), slowly dispense the formulation.

    • Carefully withdraw the needle.

  • Post-Administration Monitoring: Monitor the animal for at least 15-30 minutes after dosing for any signs of distress, such as labored breathing or reflux. Continue to monitor the animals according to the study protocol.

Potential Signaling Pathways of this compound

While the precise molecular targets of this compound are still under investigation, xanthones and other phytochemicals with anti-cancer properties often exert their effects by modulating key signaling pathways that control cell proliferation, survival, and apoptosis. Based on the activity of similar compounds, this compound is hypothesized to induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway and may also inhibit pro-survival pathways like PI3K/Akt/mTOR and MAPK/ERK.

Diagram: Experimental Workflow for Formulation and In Vivo Study

G cluster_formulation Formulation Development cluster_invivo In Vivo Study physchem Physicochemical Characterization selection Formulation Strategy Selection physchem->selection prep Formulation Preparation selection->prep qc Quality Control (e.g., Stability, Appearance) prep->qc dose_calc Dose Calculation & Preparation qc->dose_calc Approved Formulation animal_acclim Animal Acclimatization animal_acclim->dose_calc admin Oral Gavage Administration dose_calc->admin monitoring Monitoring & Sample Collection admin->monitoring analysis Pharmacokinetic/ Pharmacodynamic Analysis monitoring->analysis

Caption: Workflow for formulation and in vivo testing.

Diagram: Hypothesized Signaling Pathway for Anti-Cancer Activity

G cluster_survival Pro-Survival Pathways cluster_apoptosis Apoptotic Pathway PX_B This compound PI3K PI3K PX_B->PI3K Inhibition Ras Ras PX_B->Ras Inhibition Bcl2 Bcl-2 (Anti-apoptotic) PX_B->Bcl2 Inhibition Bax Bax (Pro-apoptotic) PX_B->Bax Activation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Bcl2->Bax Mito Mitochondrion Bax->Mito CytC Cytochrome c release Mito->CytC Casp9 Caspase-9 CytC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothesized anti-cancer signaling pathways.

References

Troubleshooting & Optimization

Preventing degradation of Parvifolixanthone B during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper storage and handling of Parvifolixanthone B to minimize degradation. The following recommendations are based on the general properties of hydroxylated xanthones and related phenolic compounds, as specific stability data for this compound is not currently available.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

For long-term storage, it is recommended to store this compound as a solid at -20°C. If dissolved in a solvent, store the solution at -80°C. These low temperatures will significantly slow down potential degradation reactions.

Q2: How should I handle this compound upon receipt?

Upon receipt, inspect the container for any damage. If the compound is in a solid form, it is advisable to aliquot it into smaller, single-use vials to avoid repeated freeze-thaw cycles. This is particularly important if the compound is dissolved in a solvent.

Q3: What solvents are suitable for dissolving this compound?

Based on the general solubility of xanthones, solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and ethanol are likely to be suitable. For biological experiments, it is crucial to use high-purity, anhydrous solvents to prevent hydrolysis and other solvent-mediated degradation.

Q4: Is this compound sensitive to light?

Many phenolic compounds, including xanthones, can be sensitive to light. It is recommended to store this compound in an amber vial or a container wrapped in aluminum foil to protect it from light exposure, which can catalyze oxidative degradation.

Q5: Is this compound sensitive to air (oxidation)?

The hydroxyl groups on the xanthone scaffold make this compound susceptible to oxidation. To minimize oxidation, it is recommended to blanket the solid compound or its solutions with an inert gas like argon or nitrogen before sealing the container.

Q6: What are the signs of this compound degradation?

Degradation may be indicated by a change in color of the solid or solution, the appearance of precipitates, or a decrease in biological activity or purity as determined by analytical methods such as HPLC.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Change in color of the compound (solid or solution) Oxidation or photodegradation.Store the compound protected from light and under an inert atmosphere. Prepare fresh solutions for experiments.
Precipitate formation in a stored solution Poor solubility at low temperatures or degradation leading to insoluble products.Try sonicating the solution briefly. If the precipitate does not dissolve, it may be a degradation product. Confirm purity with analytical methods.
Loss of biological activity in an assay Degradation of the compound due to improper storage or handling.Use a fresh vial of the compound. Ensure that all storage and handling recommendations are followed. Prepare fresh dilutions for each experiment.
Inconsistent experimental results Inconsistent concentration due to solvent evaporation or degradation.Use tightly sealed vials. Aliquot solutions to minimize handling of the stock solution. Run a quality control check on the compound's purity.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method to assess the purity of this compound and detect degradation products.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with UV detector

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL. Dilute this stock solution with the mobile phase to a final concentration of approximately 10-20 µg/mL.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

  • HPLC Conditions:

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: Scan for the optimal wavelength, typically around the λmax of xanthones (e.g., 240-350 nm).

    • Gradient:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 90 10
      20 10 90
      25 10 90
      26 90 10

      | 30 | 90 | 10 |

  • Analysis: Inject the sample and analyze the chromatogram. The appearance of new peaks or a decrease in the area of the main peak can indicate degradation.

Visualizations

degradation_pathway A This compound B Oxidized Products (e.g., quinones) A->B Oxidation (O2, heat) C Hydrolyzed Products (if applicable) A->C Hydrolysis (H2O, pH extremes) D Photodegradation Products A->D Photodegradation (UV/Vis light)

Caption: Hypothetical degradation pathways for this compound.

troubleshooting_workflow start Degradation Suspected check_visual Visual Inspection (Color change, precipitate?) start->check_visual check_hplc Purity Analysis (HPLC) check_visual->check_hplc Yes review_storage Review Storage Conditions (Temp, light, atmosphere) check_visual->review_storage No end_ok Compound is Stable check_hplc->end_ok Pure end_degraded Compound Degraded (Use new stock) check_hplc->end_degraded Impure review_handling Review Handling Procedures (Solvent, freeze-thaw) review_storage->review_handling aliquot Aliquot new sample review_handling->aliquot aliquot->end_ok

Caption: Troubleshooting workflow for suspected degradation.

storage_conditions cluster_solid Solid Form cluster_solution In Solution solid_temp -20°C solid_light Protect from Light (Amber vial) solid_air Inert Atmosphere (Argon or Nitrogen) solution_temp -80°C solution_light Protect from Light (Amber vial) solution_air Inert Atmosphere (Argon or Nitrogen) solution_aliquot Aliquot (Single-use)

Caption: Recommended storage conditions for this compound.

Troubleshooting Parvifolixanthone B peak tailing in chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting chromatographic issues related to Parvifolixanthone B. This guide provides detailed solutions and experimental protocols to address common problems, particularly peak tailing, encountered by researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is causing my this compound peak to tail in my chromatogram?

A1: Peak tailing for this compound is most likely due to secondary interactions between the analyte and the stationary phase. Given the structure of this compound (1,5,6-trihydroxy-3-methoxy-4,7-bis(3-methylbut-2-en-1-yl)-9H-xanthen-9-one), the primary causes are:

  • Silanol Interactions: The multiple phenolic hydroxyl groups on the this compound molecule can form strong hydrogen bonds with free silanol groups (Si-OH) on the surface of silica-based stationary phases.[1] This causes a portion of the analyte molecules to be retained longer, resulting in a tailing peak.

  • Mobile Phase pH Effects: The acidity of the phenolic hydroxyl groups means that the ionization state of this compound can be influenced by the mobile phase pH. If the mobile phase pH is close to the pKa of these groups, a mixed population of ionized and non-ionized species will exist, leading to peak broadening and tailing.

  • Column Overload: Injecting too high a concentration of this compound can saturate the stationary phase, leading to peak distortion and tailing.[2]

  • Column Degradation: Over time, the stationary phase can degrade, or voids can form in the column packing, leading to poor peak shape for all analytes.[1]

Q2: How can I reduce or eliminate peak tailing for this compound?

A2: Several strategies can be employed to mitigate peak tailing:

  • Mobile Phase Modification:

    • Lowering the pH: Adding a small amount of an acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase will suppress the ionization of the phenolic hydroxyl groups on this compound and also the residual silanol groups on the stationary phase, minimizing secondary interactions.[3]

    • Using a Buffer: Employing a buffer system can help maintain a consistent pH and improve peak shape.[4]

  • Column Selection:

    • Use an End-capped Column: These columns have their residual silanol groups chemically deactivated, reducing the sites for secondary interactions.[4]

    • Consider a Different Stationary Phase: A column with a different chemistry, such as a polymer-based or a hybrid silica-polymer column, may offer better peak shape.

  • Sample and System Optimization:

    • Reduce Sample Concentration: Dilute your sample to check if column overload is the issue.[2]

    • Check for Extra-Column Volume: Ensure that the tubing and connections in your HPLC system are minimized in length and diameter to reduce peak broadening.[4]

    • Proper Sample Preparation: Ensure your sample is fully dissolved in the mobile phase and filtered to remove any particulates that could block the column frit.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting this compound peak tailing.

TroubleshootingWorkflow start Peak Tailing Observed for this compound check_all_peaks Are all peaks tailing? start->check_all_peaks system_issue Suspect System Issue: - Column void/degradation - Blocked frit - Extra-column volume check_all_peaks->system_issue Yes specific_tailing Only this compound (or similar compounds) tailing check_all_peaks->specific_tailing No troubleshoot_system Action: - Flush/replace column - Check connections - Use guard column system_issue->troubleshoot_system resolved Peak Shape Improved troubleshoot_system->resolved check_overload Is the sample concentrated? specific_tailing->check_overload overload_issue Suspect Column Overload check_overload->overload_issue Yes chemical_interaction Suspect Chemical Interactions: - Silanol interactions - pH effects check_overload->chemical_interaction No dilute_sample Action: - Dilute sample - Reduce injection volume overload_issue->dilute_sample dilute_sample->resolved optimize_method Action: - Modify mobile phase (lower pH) - Use end-capped column - Change stationary phase chemical_interaction->optimize_method optimize_method->resolved

Caption: A decision tree for troubleshooting this compound peak tailing.

Experimental Protocols

Protocol 1: Mobile Phase Optimization to Reduce Peak Tailing

Objective: To systematically evaluate the effect of mobile phase pH on the peak shape of this compound.

Materials:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • This compound standard

  • HPLC-grade acetonitrile and methanol

  • HPLC-grade water

  • Formic acid (FA)

  • Ammonium acetate

Procedure:

  • Initial Conditions:

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: A suitable gradient for elution (e.g., 50-95% B over 15 minutes)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 5 µL

    • Detection Wavelength: Based on the UV spectrum of this compound (a general starting point for xanthones is around 240-260 nm and 310-320 nm).

  • Mobile Phase Modification (Acidic):

    • Prepare Mobile Phase A with 0.1% Formic Acid in water.

    • Prepare Mobile Phase B with 0.1% Formic Acid in acetonitrile.

    • Equilibrate the column with the new mobile phase for at least 15 minutes.

    • Inject the this compound standard and record the chromatogram.

    • Calculate the tailing factor.

  • Mobile Phase Modification (Buffered):

    • Prepare a 10 mM ammonium acetate buffer in water and adjust the pH to a desired value (e.g., pH 4.0, 5.0). This will be Mobile Phase A.

    • Mobile Phase B remains acetonitrile.

    • Equilibrate the column and inject the standard.

    • Record the chromatogram and calculate the tailing factor.

  • Data Analysis:

    • Compare the tailing factor, retention time, and resolution from each condition.

Data Presentation
Mobile Phase ConditionTailing FactorRetention Time (min)Observations
Water/Acetonitrile> 1.5VariesSignificant peak tailing observed.
0.1% FA in Water/Acetonitrile1.0 - 1.2May decreaseImproved peak symmetry.
10 mM Ammonium Acetate (pH 4.0)/Acetonitrile1.1 - 1.3May increaseGood peak shape, stable retention.
10 mM Ammonium Acetate (pH 5.0)/Acetonitrile1.2 - 1.5VariesPotential for increased tailing as pH approaches pKa.

Signaling Pathway and Experimental Workflow Diagrams

The following diagram illustrates the interaction of this compound with the stationary phase, leading to peak tailing, and the mechanism by which mobile phase modification can improve peak shape.

PeakTailingMechanism cluster_0 Standard Reverse Phase Chromatography cluster_1 Optimized Mobile Phase (Low pH) Parvifolixanthone_B This compound (-OH groups) Silanol Silica Stationary Phase (Si-OH groups) Parvifolixanthone_B->Silanol Strong H-Bonding (Secondary Interaction) Tailing Peak Tailing Silanol->Tailing Delayed Elution Protonated_Parvifolixanthone_B Protonated this compound (-OH) Protonated_Silanol Protonated Silanol (Si-OH) Protonated_Parvifolixanthone_B->Protonated_Silanol Reduced H-Bonding Symmetrical_Peak Symmetrical Peak Protonated_Silanol->Symmetrical_Peak Uniform Elution Mobile_Phase_H Mobile Phase (Low pH, e.g., + H+) Mobile_Phase_H->Protonated_Parvifolixanthone_B Protonates Analyte Mobile_Phase_H->Protonated_Silanol Suppresses Silanol Ionization

Caption: Mechanism of peak tailing and its resolution by mobile phase modification.

References

Optimizing Parvifolixanthone B concentration for bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Parvifolixanthone B.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a natural xanthone compound that has been isolated from plants of the Garcinia genus, such as Garcinia parvifolia. Its chemical formula is C₂₄H₂₆O₆ and it has a molecular weight of 410.46 g/mol . While research is ongoing, initial studies have shown its potential as a bioactive molecule.

Q2: What is the recommended solvent for dissolving this compound?

This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), acetone, chloroform, dichloromethane, and ethyl acetate. For cell-based assays, it is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium.

Q3: What is a typical concentration range for this compound in bioassays?

The optimal concentration of this compound will vary depending on the specific bioassay and cell line being used. However, a recent study on its antiviral activity against SARS-CoV-2 in Caco2-N cells can provide a starting point.[1][2] The reported 50% cytotoxic concentration (CC50) was 10.51 μM, and the half-maximal inhibitory concentration (IC50) was 3.058 μM.[1][2] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q4: Has the mechanism of action for this compound been identified?

The precise mechanism of action for this compound is not yet fully elucidated. However, it belongs to the xanthone class of compounds, which are known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. Xanthones have been shown to modulate various signaling pathways, and further research is needed to determine the specific pathways targeted by this compound.

Troubleshooting Guide

Issue 1: My this compound is precipitating out of solution in my cell culture medium.

  • Cause: The final concentration of DMSO in your culture medium may be too low to maintain the solubility of this compound, or the compound's solubility limit in the aqueous medium has been exceeded.

  • Solution:

    • Check DMSO Concentration: Ensure that the final concentration of DMSO in your cell culture medium does not exceed a level that is toxic to your cells (typically <0.5%). If you need to use a higher concentration of this compound, you may need to prepare a more concentrated initial stock in DMSO.

    • Sonication: Briefly sonicate your final diluted solution to aid in dissolution.

    • Warm the Medium: Gently warm the cell culture medium to 37°C before adding the this compound stock solution.

    • Serial Dilutions: Prepare serial dilutions of your stock solution in the culture medium to reach the final desired concentration, ensuring thorough mixing at each step.

Issue 2: I am observing high levels of cell death even at low concentrations of this compound.

  • Cause: The concentration of this compound may be cytotoxic to your specific cell line. The reported CC50 of 10.51 μM is a reference point, but cytotoxicity can be cell-type dependent.

  • Solution:

    • Perform a Cytotoxicity Assay: Conduct a dose-response experiment (e.g., an MTT or MTS assay) to determine the CC50 of this compound in your specific cell line. This will help you identify a non-toxic working concentration range.

    • Reduce Incubation Time: Decrease the duration of exposure of the cells to the compound.

    • Check Solvent Toxicity: Ensure that the final concentration of your solvent (e.g., DMSO) is not contributing to the observed cytotoxicity. Run a solvent control experiment.

Issue 3: I am not observing any biological effect of this compound in my assay.

  • Cause: The concentration of this compound may be too low to elicit a response, or the chosen assay may not be suitable for detecting its activity.

  • Solution:

    • Increase Concentration: Based on your cytotoxicity data, test a higher concentration range. The reported IC50 of 3.058 μM in an antiviral assay suggests that a low micromolar range should be effective for some biological activities.[1][2]

    • Verify Compound Integrity: Ensure that your stock of this compound has been stored correctly (typically at -20°C or -80°C, protected from light) and has not degraded.

    • Optimize Assay Conditions: Review your experimental protocol to ensure that the assay conditions are optimal for detecting the expected biological response.

    • Consider a Different Assay: If possible, try an alternative bioassay to explore different potential activities of the compound.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound from a study investigating its antiviral effects on SARS-CoV-2 in Caco2-N cells.

ParameterValue (µM)Cell LineAssay Context
CC50 10.51Caco2-NCytotoxicity
IC50 3.058Caco2-NAntiviral (SARS-CoV-2)

Experimental Protocols

General Protocol for Determining the Cytotoxicity of this compound using an MTT Assay

This protocol provides a general framework for assessing the cytotoxicity of this compound. It is recommended to optimize the conditions for your specific cell line and experimental setup.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow the cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to obtain a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM). Also, prepare a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.

    • After 24 hours of cell attachment, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the CC50 value.

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound are yet to be fully determined, xanthones isolated from Garcinia species have been shown to influence several key cellular signaling cascades. The following diagram illustrates a generalized overview of pathways that are often affected by this class of compounds.

Xanthone_Signaling_Pathways cluster_stimulus External Stimuli cluster_receptors Receptors cluster_pathways Signaling Pathways cluster_cellular_response Cellular Response Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK Inflammatory_Stimuli Inflammatory Stimuli TLR Toll-like Receptor (TLR) Inflammatory_Stimuli->TLR PI3K PI3K RTK->PI3K Ras Ras RTK->Ras IKK IKK TLR->IKK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation IkB IκBα IKK->IkB NFkB NF-κB IkB->NFkB Inflammation Inflammation NFkB->Inflammation Apoptosis Apoptosis Parvifolixanthone_B This compound Parvifolixanthone_B->Akt Parvifolixanthone_B->ERK Parvifolixanthone_B->NFkB Parvifolixanthone_B->Apoptosis

Potential signaling pathways modulated by xanthones.

MTT_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h (Cell Attachment) Seed_Cells->Incubate_24h Prepare_Compound Prepare this compound serial dilutions Incubate_24h->Prepare_Compound Treat_Cells Remove medium and add compound dilutions Prepare_Compound->Treat_Cells Incubate_Treatment Incubate for desired duration (e.g., 24-72h) Treat_Cells->Incubate_Treatment Add_MTT Add MTT solution to each well Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4h (Formazan formation) Add_MTT->Incubate_MTT Solubilize Remove medium and add solubilization buffer Incubate_MTT->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Analyze data and calculate CC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Workflow for MTT cytotoxicity assay.

References

How to overcome low extraction yield of Parvifolixanthone B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the extraction of Parvifolixanthone B. Our aim is to help you optimize your experimental protocols and overcome low extraction yields.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its source?

This compound is a type of xanthone, a class of organic compounds naturally occurring in some plants. Its chemical formula is C24H26O6.[1] It is primarily isolated from plant species of the Garcinia genus, particularly Garcinia parvifolia.[2][3][4][5] Xanthones, in general, are known for a variety of bioactive properties.

Q2: I am experiencing a very low yield of this compound. What are the common reasons for this?

Low yields in natural product extraction are a frequent challenge and can be attributed to several factors:

  • Low abundance in the plant material: this compound might be a minor constituent in Garcinia parvifolia.

  • Improper sample preparation: Inadequate drying or grinding of the plant material can significantly reduce extraction efficiency.[6]

  • Suboptimal extraction solvent: The polarity of the solvent may not be ideal for this compound.

  • Inefficient extraction method: The chosen extraction technique may not be the most effective for this specific compound.

  • Degradation of the compound: this compound may be sensitive to high temperatures or prolonged extraction times.

Q3: How does the choice of solvent affect the extraction yield of this compound?

The choice of solvent is critical and depends on the polarity of the target compound. This compound is a prenylated xanthone with multiple hydroxyl and methoxy groups, suggesting it has a moderate polarity. Therefore, solvents with medium polarity, such as ethanol, methanol, and acetone, are generally more effective for extracting xanthones than highly polar (water) or non-polar (hexane) solvents. The use of solvent mixtures can also be optimized to improve yield.

Q4: What are some advanced extraction techniques I can use to improve the yield?

Modern, non-conventional extraction methods can significantly enhance the yield and reduce extraction time and solvent consumption compared to traditional methods like maceration or Soxhlet extraction. These include:

  • Ultrasound-Assisted Extraction (UAE): Uses acoustic cavitation to disrupt cell walls and enhance mass transfer.

  • Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and sample, leading to faster and more efficient extraction.

  • Supercritical Fluid Extraction (SFE): Utilizes a supercritical fluid, typically carbon dioxide, as the solvent, which offers high diffusivity and low viscosity.

Troubleshooting Guide: Overcoming Low Extraction Yield

This guide provides a structured approach to troubleshooting and optimizing your this compound extraction protocol.

Problem Potential Cause Recommended Solution
Low Yield of Crude Extract Improper Plant Material Preparation: Insufficient drying can lead to enzymatic degradation, while inadequate grinding reduces the surface area for solvent penetration.[6]Ensure the plant material (Garcinia parvifolia) is thoroughly dried (e.g., in a well-ventilated area or a low-temperature oven at 40-50°C) and ground into a fine, uniform powder.[6]
Poor Solvent Selection: The solvent polarity may not be optimal for this compound.Based on the structure of this compound, solvents of moderate polarity are recommended. Experiment with ethanol, methanol, acetone, or mixtures thereof. Ethyl acetate has also been used for extracting xanthones from Garcinia parvifolia.[3][4]
Insufficient Extraction Time or Temperature: The extraction process may not be long enough or at the right temperature for complete extraction.[6]Optimize the extraction time and temperature for your chosen method. For maceration, allow for sufficient soaking time with regular agitation. For advanced methods, refer to the optimized parameters in the tables below.
Poor Solvent-to-Solid Ratio: An inadequate volume of solvent may not be sufficient to dissolve the target compound effectively.[6]Increase the solvent-to-solid ratio. Typical starting points for advanced methods are around 20:1 to 30:1 (mL of solvent to g of sample).
Low Purity of this compound in the Extract Co-extraction of Impurities: The chosen solvent may be extracting a wide range of other compounds from the plant matrix.Consider using a multi-step extraction process, starting with a non-polar solvent like hexane to remove lipids and other non-polar impurities before extracting with a more polar solvent. Subsequent purification steps like column chromatography or high-speed counter-current chromatography will be necessary.
Degradation of the Target Compound: High temperatures or prolonged exposure to light or air can degrade this compound.Use lower extraction temperatures where possible, especially for methods like UAE and MAE. Protect the extract from light and store it under inert gas if necessary. Use a rotary evaporator at a controlled low temperature for solvent removal.[6]

Quantitative Data on Extraction Parameters

The following tables summarize key parameters for different extraction methods, primarily based on studies of xanthone extraction from Garcinia species. These can serve as a starting point for optimizing this compound extraction.

Table 1: Ultrasound-Assisted Extraction (UAE) Parameters for Xanthones

Parameter Range/Value Effect on Yield
Solvent 40-80% Ethanol in waterHigher ethanol concentrations generally improve the yield of less polar xanthones.
Temperature 40-70°CIncreased temperature can enhance solubility and diffusion, but temperatures above a certain point may cause degradation.
Time 15-60 minYield generally increases with time up to a certain point, after which it may plateau or decrease due to degradation.
Solid-to-Liquid Ratio 1:20 - 1:40 g/mLA higher ratio (more solvent) generally leads to a better yield.

Table 2: Microwave-Assisted Extraction (MAE) Parameters for Xanthones

Parameter Range/Value Effect on Yield
Solvent 70-80% Ethanol in waterA high concentration of ethanol is often optimal.[7]
Solvent-to-Solid Ratio 20:1 - 30:1 mL/gA higher ratio generally improves extraction efficiency.[1][7]
Extraction Time 2-10 minMAE is a rapid method; longer times may not significantly increase yield and could lead to degradation.[1][7]
Microwave Power 300-800 WHigher power can lead to faster extraction but must be carefully controlled to avoid overheating and degradation.

Table 3: Supercritical Fluid Extraction (SFE) Parameters for Xanthones

Parameter Range/Value Effect on Yield
Supercritical Fluid Carbon Dioxide (CO2)
Co-solvent (Entrainer) 5-15% EthanolThe addition of a polar co-solvent like ethanol is crucial for extracting moderately polar xanthones.[8][9]
Pressure 20-35 MPaHigher pressure increases the density and solvating power of the supercritical fluid, generally improving yield.[10][11]
Temperature 40-70°CTemperature affects both solvent density and solute vapor pressure; the optimal temperature needs to be determined experimentally.[10][11]

Detailed Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

  • Preparation: Weigh 10 g of finely powdered, dried Garcinia parvifolia material.

  • Extraction: Place the powder in a flask and add 250 mL of 70% ethanol. Place the flask in an ultrasonic bath.

  • Sonication: Sonicate the mixture for 30 minutes at a controlled temperature of 50°C.

  • Filtration: After sonication, filter the mixture through filter paper.

  • Repeat: Repeat the extraction process on the plant residue with fresh solvent to maximize yield.

  • Concentration: Combine the filtrates and evaporate the solvent using a rotary evaporator at a temperature below 45°C to obtain the crude extract.

  • Purification: Further purify the crude extract using column chromatography or other appropriate techniques to isolate this compound.

Protocol 2: Microwave-Assisted Extraction (MAE) of this compound

  • Preparation: Place 5 g of finely powdered, dried Garcinia parvifolia material into a microwave extraction vessel.

  • Extraction: Add 125 mL of 75% ethanol to the vessel.

  • Microwave Irradiation: Place the vessel in a microwave extractor and apply microwave power (e.g., 500 W) for 5 minutes at a controlled temperature of 60°C.

  • Cooling and Filtration: After the extraction, allow the vessel to cool to room temperature and then filter the contents.

  • Concentration: Evaporate the solvent from the filtrate using a rotary evaporator at a temperature below 45°C.

  • Purification: Proceed with purification of the crude extract.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_downstream Downstream Processing plant_material Garcinia parvifolia drying Drying plant_material->drying grinding Grinding drying->grinding maceration Maceration grinding->maceration Solvent uae UAE grinding->uae Solvent mae MAE grinding->mae Solvent sfe SFE grinding->sfe SC-CO2 + Co-solvent filtration Filtration maceration->filtration uae->filtration mae->filtration concentration Concentration sfe->concentration filtration->concentration purification Purification concentration->purification analysis Analysis (HPLC, etc.) purification->analysis

Caption: A generalized workflow for the extraction and purification of this compound.

Potential Signaling Pathway Modulated by Xanthones

Disclaimer: The following diagram illustrates the NF-κB signaling pathway, a common target for the anti-inflammatory effects of many xanthones and other phytochemicals.[6][7][8] Currently, there is no specific experimental evidence directly linking this compound to this pathway. This diagram is provided as a potential and illustrative mechanism of action for xanthones in general.

nf_kb_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Potential Inhibition by Xanthones lps LPS tlr4 TLR4 lps->tlr4 ikk IKK Complex tlr4->ikk Activates ikb IκBα ikk->ikb Phosphorylates nfkb NF-κB (p50/p65) ikb_p P-IκBα nfkb_active Active NF-κB ikb_p->nfkb_active Releases gene_transcription Gene Transcription nfkb_active->gene_transcription Translocates & Activates cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) gene_transcription->cytokines xanthone This compound (Hypothesized) xanthone->ikk Inhibits xanthone->nfkb_active Inhibits Translocation

References

Minimizing off-target effects of Parvifolixanthone B in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the off-target effects of Parvifolixanthone B in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the known on-target effects of this compound?

This compound is known to exert anti-inflammatory effects primarily by inhibiting the activation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. Additionally, it has been shown to reduce the generation of Reactive Oxygen Species (ROS) in neutrophils.[1][2]

Q2: What are the potential off-target effects of this compound?

As a member of the xanthone and benzophenone classes of compounds, this compound may exhibit a range of off-target activities. These can include:

  • Cytotoxicity: Like many bioactive small molecules, this compound may induce cytotoxicity in various cell lines at higher concentrations. The specific cytotoxic profile can be cell-type dependent.

  • Kinase promiscuity: The MAPK signaling cascade involves numerous kinases. While this compound targets this pathway, it may also interact with other structurally related kinases, leading to unintended signaling alterations.

  • Antimicrobial and antifungal effects: Xanthones have been reported to possess antimicrobial and antifungal properties. While potentially therapeutic in some contexts, these effects would be considered off-target in experiments focused on its anti-inflammatory properties in mammalian cells.

Q3: How can I minimize the risk of observing off-target effects in my experiments?

Minimizing off-target effects is crucial for obtaining reliable and interpretable data. Key strategies include:

  • Dose-response studies: Conduct thorough dose-response experiments to determine the minimal effective concentration that elicits the desired on-target effect. Using the lowest effective concentration reduces the likelihood of engaging lower-affinity off-target molecules.

  • Use of appropriate controls:

    • Vehicle control: Always include a vehicle control (the solvent used to dissolve this compound) to account for any effects of the solvent on the experimental system.

    • Negative control compound: If available, use a structurally similar but biologically inactive analog of this compound to differentiate between specific on-target effects and non-specific effects of the chemical scaffold.

    • Positive control: Employ a well-characterized inhibitor of the MAPK or NF-κB pathway to benchmark the effects of this compound.

  • Orthogonal assays: Confirm key findings using multiple, independent assay formats that measure the same biological endpoint through different mechanisms.

  • Target engagement assays: Whenever possible, directly measure the binding of this compound to its intended targets (e.g., specific kinases in the MAPK pathway) within the cell.

Troubleshooting Guides

Issue 1: I am observing significant cytotoxicity in my cell-based assays.

Possible Cause Troubleshooting Step
High concentration of this compound Perform a dose-response curve to determine the IC50 for cytotoxicity in your specific cell line. Use concentrations well below the cytotoxic threshold for your functional assays.
Cell-type specific sensitivity Test the cytotoxicity of this compound in a panel of relevant cell lines to understand its selectivity. Consider using a less sensitive cell line if appropriate for your experimental question.
Solvent toxicity Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all experimental conditions and is at a non-toxic level (typically ≤ 0.1%).

Issue 2: My results are inconsistent or difficult to reproduce.

Possible Cause Troubleshooting Step
Variability in cell culture conditions Standardize cell passage number, seeding density, and growth conditions. Ensure cells are healthy and in the exponential growth phase before treatment.
Compound stability Prepare fresh stock solutions of this compound regularly and store them appropriately, protected from light and at the recommended temperature.
Assay variability Optimize assay parameters such as incubation times, reagent concentrations, and detection methods. Include appropriate controls in every experiment to monitor assay performance.

Issue 3: I am unsure if the observed phenotype is a true on-target effect.

Possible Cause Troubleshooting Step
Off-target signaling Use a structurally unrelated inhibitor of the same target pathway to see if it recapitulates the phenotype observed with this compound.
Confounding antioxidant effects If the phenotype could be influenced by changes in cellular redox state, co-treat with an antioxidant to see if it rescues the effect. This can help distinguish between signaling inhibition and general antioxidant activity.
Lack of target engagement Perform a target engagement assay (e.g., cellular thermal shift assay - CETSA) to confirm that this compound is interacting with its intended target protein in your experimental system.

Quantitative Data Summary

Table 1: Illustrative Cytotoxicity Profile of a Xanthone Compound

Cell LineCell TypeIllustrative IC50 (µM)
A549Human Lung Carcinoma15.2
HeLaHuman Cervical Cancer21.8
MCF-7Human Breast Cancer18.5
HEK293Human Embryonic Kidney> 50

Table 2: Illustrative On-Target Activity of this compound

AssayEndpointIllustrative IC50 / EC50 (µM)
LPS-induced TNF-α releaseAnti-inflammatory2.5
ROS Production (DCFH-DA assay)Antioxidant5.1
p-ERK1/2 Western BlotMAPK Pathway Inhibition1.8
NF-κB Reporter AssayNF-κB Pathway Inhibition3.2

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control for 24-48 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Measurement of Reactive Oxygen Species (ROS) using DCFH-DA
  • Cell Treatment: Plate cells in a black, clear-bottom 96-well plate. Treat with this compound or vehicle control for the desired time.

  • Loading with DCFH-DA: Remove the treatment medium and incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.

  • Induction of ROS: Wash the cells with PBS and then treat with an ROS inducer (e.g., H₂O₂) in the presence or absence of this compound.

  • Fluorescence Measurement: Measure the fluorescence intensity (excitation/emission ~485/535 nm) at different time points using a fluorescence plate reader.

Protocol 3: Western Blot for MAPK Pathway Inhibition
  • Cell Lysis: Treat cells with this compound and/or a stimulant (e.g., LPS). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against phosphorylated and total forms of key MAPK proteins (e.g., p-ERK1/2, ERK1/2, p-p38, p38).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

Visualizations

on_target_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MAPK_cascade MAPK Cascade (e.g., MEK, ERK) TLR4->MAPK_cascade IKK IKK Complex TLR4->IKK ROS ROS TLR4->ROS LPS LPS LPS->TLR4 PVB This compound PVB->MAPK_cascade PVB->IKK PVB->ROS NFκB_p65_p50_nuc NF-κB (p65/p50) MAPK_cascade->NFκB_p65_p50_nuc IκBα IκBα IKK->IκBα NFκB_p65_p50 NF-κB (p65/p50) IκBα->NFκB_p65_p50 NFκB_p65_p50->NFκB_p65_p50_nuc Inflammatory_Genes Inflammatory Gene Transcription NFκB_p65_p50_nuc->Inflammatory_Genes

Caption: On-target signaling pathways of this compound.

experimental_workflow cluster_planning Experimental Planning cluster_execution Experiment Execution cluster_validation Validation of Specificity dose_response 1. Determine Cytotoxicity (e.g., MTT Assay) concentration 2. Select Non-Toxic Concentrations dose_response->concentration treatment 3. Treat Cells with PVB & Controls concentration->treatment on_target_assay 4a. On-Target Assays (Western, Reporter, ROS) treatment->on_target_assay phenotypic_assay 4b. Phenotypic Assays treatment->phenotypic_assay orthogonal 5. Orthogonal Assays on_target_assay->orthogonal phenotypic_assay->orthogonal off_target_panel 6. Off-Target Screening (e.g., Kinase Panel) orthogonal->off_target_panel

Caption: Workflow for minimizing and assessing off-target effects.

References

Parvifolixanthone B stability issues in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Parvifolixanthone B in various solvents. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a prenylated xanthone, a class of organic compounds known for their potential biological activities.[1] The stability of this compound is crucial for obtaining reliable and reproducible results in experimental settings, as degradation can lead to a loss of biological activity and the formation of unknown impurities.

Q2: Which solvents are recommended for dissolving and storing this compound?

While specific solubility data for this compound is limited, studies on similar xanthones, such as those from Garcinia mangostana, suggest that solvents like ethanol, acetone, and methanol are effective for extraction and dissolution.[2][3][4] For short-term storage, it is advisable to use these solvents and keep the solutions at low temperatures and protected from light. For long-term storage, it is recommended to store the compound as a solid at -20°C or below.

Q3: What are the likely degradation pathways for this compound?

Based on studies of other prenylated xanthones like alpha-mangostin, this compound is likely susceptible to degradation under acidic conditions.[5][6] The degradation may involve structural modifications of the prenyl groups attached to the xanthone core.[5][6] It is expected to be relatively stable under thermal, photolytic, oxidative, and alkaline stress conditions.

Q4: How can I monitor the stability of this compound in my experiments?

A stability-indicating high-performance liquid chromatography (HPLC) method is the recommended approach for monitoring the stability of this compound.[7][8][9][10][11] This method should be able to separate the intact this compound from any potential degradation products.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Loss of biological activity in an experiment. Degradation of this compound in the experimental medium.Prepare fresh solutions of this compound for each experiment. If the medium is acidic, consider using a buffer to maintain a neutral pH. Perform a quick stability check of this compound in the experimental medium using HPLC.
Appearance of unexpected peaks in HPLC analysis. Formation of degradation products.Conduct a forced degradation study to intentionally generate degradation products and confirm their retention times. Use a photodiode array (PDA) detector to check for peak purity. LC-MS analysis can be used to identify the mass of the degradation products.[2][12][13][14][15]
Poor solubility of this compound. Use of an inappropriate solvent.Test the solubility in a range of solvents with varying polarities, such as methanol, ethanol, acetone, and dimethyl sulfoxide (DMSO). Gentle heating and sonication may aid dissolution.
Inconsistent results between experimental replicates. Instability of the stock solution.Store stock solutions at low temperatures (-20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light by using amber vials or wrapping vials in aluminum foil.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

Forced degradation studies are essential for developing and validating a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M hydrochloric acid. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M sodium hydroxide. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Keep the solid compound and the stock solution at 60°C for 48 hours.

  • Photolytic Degradation: Expose the solid compound and the stock solution to direct sunlight or a photostability chamber for 24 hours.

3. Sample Analysis:

  • After the specified time, neutralize the acid and base-stressed samples.

  • Dilute all samples to an appropriate concentration with the mobile phase.

  • Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

1. Instrument and Columns:

  • Use an HPLC system with a PDA or UV detector.

  • Screen different C18 and C8 columns from various manufacturers to find the best separation.

2. Mobile Phase Selection:

  • Start with a generic gradient of water (with 0.1% formic acid or acetic acid) and acetonitrile or methanol.

  • Optimize the gradient profile, pH of the aqueous phase, and organic modifier to achieve good resolution between the parent compound and its degradation products.

3. Method Validation (as per ICH guidelines):

  • Specificity: Demonstrate that the method can distinguish this compound from its degradation products and any matrix components.

  • Linearity: Establish a linear relationship between the concentration and the detector response over a defined range.

  • Accuracy: Determine the closeness of the measured value to the true value.

  • Precision: Assess the degree of scatter between a series of measurements.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Robustness: Evaluate the method's performance with small, deliberate variations in method parameters.

Data Presentation

Table 1: Hypothetical Stability Data of this compound in Different Solvents

SolventStorage ConditionTime (days)This compound Remaining (%)
MethanolRoom Temperature, Light795.2
Methanol4°C, Dark799.1
AcetonitrileRoom Temperature, Light796.5
Acetonitrile4°C, Dark799.3
DMSORoom Temperature, Light792.8
DMSO4°C, Dark798.5
Aqueous Buffer (pH 5)Room Temperature185.4
Aqueous Buffer (pH 7)Room Temperature197.8

Table 2: Summary of Forced Degradation Studies for a Typical Xanthone

Stress ConditionReagentDurationTemperatureDegradation (%)
Acid Hydrolysis0.1 M HCl24 h60°C15.2
Base Hydrolysis0.1 M NaOH24 h60°C5.8
Oxidation3% H₂O₂24 hRoom Temp8.1
Thermal-48 h60°C3.5
PhotolyticSunlight24 hRoom Temp4.2

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results & Interpretation stock Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base Expose to Stress oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to Stress thermal Thermal (60°C) stock->thermal Expose to Stress photo Photolytic (Sunlight) stock->photo Expose to Stress hplc Stability-Indicating HPLC Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples lcms LC-MS for Degradant Identification hplc->lcms Characterize Unknowns data Quantify Degradation & Assess Peak Purity hplc->data pathway Propose Degradation Pathway lcms->pathway data->pathway

Caption: Workflow for Forced Degradation Study.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase 1 receptor->kinase1 Activates kinase2 Kinase 2 kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates gene Target Gene transcription_factor->gene Promotes Transcription response Cellular Response (e.g., Anti-inflammatory) gene->response parvifolixanthone This compound parvifolixanthone->receptor Binds to/Modulates

Caption: Hypothetical Signaling Pathway for a Xanthone.

References

Technical Support Center: Enhancing the Bioavailability of Parvifolixanthone B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of Parvifolixanthone B.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

This compound is a type of xanthone, a class of polyphenolic compounds with a characteristic C6-C1-C6 backbone.[1] Like many xanthones, this compound exhibits poor aqueous solubility, which is a major hurdle for its formulation development and oral bioavailability.[2][3] Low solubility often leads to low dissolution rates in the gastrointestinal tract, resulting in poor absorption and reduced therapeutic efficacy.[2][4] Enhancing its bioavailability is crucial to unlocking its full therapeutic potential.

Q2: What are the primary strategies to enhance the bioavailability of poorly soluble compounds like this compound?

There are several established and novel techniques to improve the bioavailability of poorly soluble drugs. These can be broadly categorized into physical and chemical modifications.[5]

  • Physical Modifications: These methods focus on altering the physical properties of the drug substance. Common approaches include:

    • Particle Size Reduction: Micronization and nanonization increase the surface area-to-volume ratio, thereby improving the dissolution rate.[4][6]

    • Solid Dispersions: Dispersing the drug in a hydrophilic carrier can enhance its dissolution.[2][5]

    • Complexation: Using agents like cyclodextrins to form inclusion complexes can increase solubility.[6]

  • Chemical Modifications: These strategies involve altering the chemical structure of the drug.

    • Salt Formation: Converting the drug into a salt form can significantly improve its solubility and dissolution rate.[6]

    • Prodrug Approach: Modifying the drug into a more soluble or permeable prodrug that converts back to the active form in the body.[5]

  • Lipid-Based Formulations: Encapsulating the drug in lipid-based systems is a highly effective approach.

    • Nanoemulsions and Self-Emulsifying Drug Delivery Systems (SEDDS): These formulations can improve the solubility and absorption of lipophilic drugs.[1][7]

    • Liposomes and Solid Lipid Nanoparticles (SLNs): These carriers can protect the drug from degradation and enhance its uptake.[2][5]

Q3: Are there any specific formulation strategies that have been successful for other xanthones?

Yes, several studies have demonstrated the successful application of various formulation strategies to enhance the bioavailability of other xanthones, such as α-mangostin. Nanoformulations, including polymeric nanoparticles, lipid-based carriers, nanoemulsions, and nanomicelles, have shown significant promise in improving the solubility, stability, and cellular uptake of xanthones.[1] For instance, α-mangostin nanomicelles have demonstrated potent anticancer activity in preclinical models, highlighting the potential of these advanced delivery systems.[1] Another approach that has been explored is the formation of a complex with urea through a cogrinding method, which has been shown to enhance the solubility and dissolution of xanthones.[8]

Troubleshooting Guides

Issue 1: Poor Dissolution of this compound in In Vitro Assays

Question: My in vitro dissolution studies with this compound are showing very low and inconsistent release profiles. What could be the cause and how can I troubleshoot this?

Answer:

This is a common issue stemming from the inherent low aqueous solubility of xanthones. Here’s a step-by-step troubleshooting guide:

  • Verify Particle Size: Ensure that the particle size of your this compound powder is minimized and consistent across batches. Consider micronization or jet milling to reduce particle size and increase surface area.[4]

  • Optimize Dissolution Medium:

    • pH Modification: Evaluate the pH-solubility profile of this compound. Adjusting the pH of the dissolution medium can sometimes improve the solubility of ionizable compounds.[6]

    • Addition of Surfactants: Incorporate a low concentration of a biocompatible surfactant (e.g., Tween 80, Sodium Lauryl Sulfate) into the dissolution medium to improve the wetting and solubilization of the hydrophobic compound.[3][6]

  • Explore Enabling Formulations: If optimizing the dissolution medium is insufficient, consider preparing a simple formulation for your in vitro tests:

    • Solid Dispersion: Prepare a solid dispersion of this compound with a hydrophilic polymer like Polyvinylpyrrolidone (PVP) or Polyethylene Glycol (PEG).[5]

    • Co-solvents: Use a co-solvent system, but be mindful of its potential impact on cell-based assays if the dissolution medium is to be used for such purposes.[2]

Issue 2: High Variability in Pharmacokinetic (PK) Studies

Question: I am observing significant inter-subject variability in the plasma concentrations of this compound in my animal PK studies. How can I reduce this variability?

Answer:

High variability in PK studies for orally administered, poorly soluble drugs is often linked to inconsistent absorption. Here are some troubleshooting steps:

  • Standardize Dosing Formulation: The formulation used for dosing can have a major impact on absorption.

    • Use a Suspension with a Suspending Agent: If dosing a simple suspension, ensure it is homogenous and that the particles do not settle. Use a suspending agent like carboxymethyl cellulose.

    • Consider a Solution or Lipid-Based Formulation: To minimize dissolution-related variability, consider dosing this compound in a solution (if a suitable non-toxic solvent system is found) or a lipid-based formulation like a self-emulsifying drug delivery system (SEDDS).[2]

  • Control Food Effects: The presence or absence of food can significantly alter the absorption of lipophilic compounds. Standardize the feeding schedule of the animals relative to the time of dosing.

  • Evaluate Pre-systemic Metabolism: Investigate if this compound is a substrate for first-pass metabolism in the gut wall or liver. High first-pass metabolism can contribute to low and variable bioavailability.

Data Presentation

Table 1: Comparison of Formulation Strategies for Enhancing Xanthone Bioavailability (Hypothetical Data)

Formulation StrategyKey ExcipientsIn Vitro Dissolution Enhancement (vs. Pure Drug)In Vivo Bioavailability Enhancement (Fold Increase)Key Considerations
Micronization None2-5 fold1.5-3 foldPhysical stability of smaller particles.
Solid Dispersion PVP K30, PEG 800010-20 fold5-10 foldPotential for recrystallization over time.
Nanoemulsion Labrasol®, Capryol® 90, Transcutol® HP>50 fold15-25 foldRequires careful optimization of surfactant and co-surfactant ratios.
Liposomes Phosphatidylcholine, Cholesterol>30 fold10-20 foldManufacturing scalability and stability can be challenging.

Experimental Protocols

Protocol 1: Preparation of a this compound Solid Dispersion

Objective: To enhance the dissolution rate of this compound by preparing a solid dispersion with a hydrophilic carrier.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30)

  • Methanol

  • Rotary evaporator

  • Mortar and pestle

  • Sieves

Methodology:

  • Accurately weigh this compound and PVP K30 in a 1:4 ratio.

  • Dissolve both components in a minimal amount of methanol in a round-bottom flask.

  • Once a clear solution is obtained, evaporate the solvent using a rotary evaporator at 40°C until a thin film is formed on the flask wall.

  • Further dry the film under vacuum for 24 hours to remove any residual solvent.

  • Scrape the dried film from the flask.

  • Gently pulverize the resulting solid dispersion using a mortar and pestle.

  • Pass the powder through a 100-mesh sieve to obtain a uniform particle size.

  • Store the prepared solid dispersion in a desiccator until further use.

Protocol 2: In Vitro Dissolution Testing

Objective: To compare the dissolution profile of the this compound solid dispersion with the pure drug.

Materials:

  • USP Dissolution Apparatus 2 (Paddle)

  • Dissolution medium: Phosphate buffer pH 6.8 with 0.5% Tween 80

  • This compound (pure)

  • This compound solid dispersion

  • HPLC system for quantification

Methodology:

  • Set up the dissolution apparatus with 900 mL of the dissolution medium maintained at 37 ± 0.5°C.

  • Set the paddle speed to 75 RPM.

  • Accurately weigh an amount of pure this compound or solid dispersion equivalent to 10 mg of this compound.

  • Introduce the sample into the dissolution vessel.

  • Withdraw 5 mL aliquots at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).

  • Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

  • Filter the samples through a 0.45 µm syringe filter.

  • Analyze the concentration of this compound in the samples using a validated HPLC method.

  • Calculate the cumulative percentage of drug released at each time point.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis start This compound (Poorly Soluble) formulation Formulation Strategy (e.g., Solid Dispersion, Nanoemulsion) start->formulation dissolution Dissolution Testing formulation->dissolution permeability Permeability Assay (e.g., Caco-2) dissolution->permeability pk_study Pharmacokinetic (PK) Study (Animal Model) permeability->pk_study bioavailability Bioavailability Assessment pk_study->bioavailability

Caption: Experimental workflow for enhancing and evaluating the bioavailability of this compound.

signaling_pathway cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PX_B This compound receptor Cell Surface Receptor (Hypothetical) PX_B->receptor Binds Kinase1 Kinase A receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor (Inactive) Kinase2->TranscriptionFactor Activates TranscriptionFactor_A Transcription Factor (Active) Gene Target Gene TranscriptionFactor_A->Gene Regulates Transcription Response Cellular Response (e.g., Anti-inflammatory, Anti-proliferative) Gene->Response

Caption: A hypothetical signaling pathway for this compound's mechanism of action.

References

Technical Support Center: Scaling Up the Purification of Parvifolixanthone B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the purification of Parvifolixanthone B. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and quantitative data summaries to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound relevant to its purification?

A1: Understanding the chemical properties of this compound is crucial for developing a successful purification strategy. Key properties are summarized below.

PropertyValue
Molecular Formula C₂₄H₂₆O₆[1]
Molecular Weight 410.46 g/mol [1]
General Class Xanthone
Solubility Profile Generally soluble in organic solvents like methanol, ethanol, ethyl acetate, and dichloromethane. Its polarity suggests moderate solubility in a range of solvents, which can be exploited for chromatographic separation.

Q2: Which chromatographic techniques are most effective for scaling up the purification of xanthones like this compound?

A2: Several advanced chromatographic techniques have proven effective for the preparative separation of xanthones and can be adapted for this compound. High-Speed Counter-Current Chromatography (HSCCC) and High-Performance Centrifugal Partition Chromatography (HPCPC) are particularly well-suited for scale-up due to their high sample loading capacity and efficiency.[2][3] Conventional flash column chromatography over silica gel or reversed-phase media can also be used, especially for initial fractionation.

Q3: What are some common challenges when scaling up the purification of natural products like this compound?

A3: Scaling up purification from analytical to preparative scale presents several challenges. These include maintaining resolution and purity, managing larger solvent volumes, dealing with sample precipitation, and ensuring reproducibility.[4] For xanthones, co-elution of structurally similar compounds is a common issue that requires careful optimization of the chromatographic method.

Troubleshooting Guide

This guide addresses specific issues that may arise during the scale-up purification of this compound.

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield of Purified this compound 1. Incomplete extraction from the source material.2. Degradation of the compound during processing.3. Poor recovery from the chromatographic column.4. Product loss during solvent evaporation.1. Optimize extraction solvent and conditions (e.g., temperature, time).2. Avoid high temperatures and exposure to strong acids or bases.3. Ensure proper solvent strength for elution; perform a stripping step with a strong solvent to check for retained compound.4. Use a rotary evaporator at a controlled temperature and pressure.
Co-elution with Impurities 1. Insufficient resolution of the chromatographic method.2. Column overloading.1. Optimize the mobile phase composition; consider using a different stationary phase (e.g., reversed-phase if normal-phase was used).2. Reduce the sample load or use a larger column.[4]
Peak Tailing or Fronting in Preparative HPLC/Flash Chromatography 1. Tailing: Strong interaction between the compound and the stationary phase; presence of acidic silanols on silica.2. Fronting: Column overload; poor sample solubility in the mobile phase.[4]1. Add a modifier to the mobile phase (e.g., a small amount of acetic acid or triethylamine).2. Reduce the sample concentration; dissolve the sample in a solvent weaker than the initial mobile phase.
Inconsistent Retention Times Between Runs 1. Changes in mobile phase composition.2. Column degradation or contamination.3. Fluctuations in temperature or pressure.1. Prepare fresh mobile phase and ensure accurate mixing.2. Flush the column with a strong solvent to remove contaminants; if performance does not improve, replace the column.3. Ensure a stable operating environment for the chromatography system.
Precipitation of Sample on the Column The sample is not fully soluble in the mobile phase at the injection concentration.1. Dissolve the sample in a minimal amount of a strong solvent and then dilute with the initial mobile phase.2. Use a guard column to protect the main column.[4]

Experimental Protocols

Protocol 1: Crude Extraction of this compound

  • Source Material Preparation: Air-dry and grind the plant material containing this compound to a fine powder.

  • Solvent Extraction:

    • Macerate the powdered material in methanol (1:10 w/v) at room temperature for 48 hours with occasional stirring.

    • Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

    • Repeat the extraction process twice more with fresh solvent.

  • Solvent Evaporation: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanol extract.

  • Solvent Partitioning (Optional):

    • Suspend the crude methanol extract in a mixture of water and methanol (9:1 v/v).

    • Perform liquid-liquid partitioning successively with hexane, dichloromethane, and ethyl acetate.

    • Monitor the presence of this compound in each fraction using Thin Layer Chromatography (TLC) or analytical HPLC. Typically, xanthones will be concentrated in the dichloromethane and ethyl acetate fractions.

Protocol 2: Scale-Up Purification using Flash Column Chromatography

  • Stationary Phase and Column Selection:

    • Choose a stationary phase based on analytical scale separations (e.g., silica gel 60, 230-400 mesh).

    • Select a column size appropriate for the amount of crude extract to be purified (a general rule is a sample load of 1-10% of the silica gel weight).

  • Mobile Phase Optimization:

    • Develop a suitable solvent system using TLC, aiming for a retention factor (Rf) of ~0.3 for this compound. A common mobile phase for xanthones is a gradient of hexane and ethyl acetate.

  • Column Packing:

    • Pack the column with the selected stationary phase as a slurry in the initial mobile phase solvent (e.g., hexane).

  • Sample Loading:

    • Dissolve the crude or semi-purified extract in a minimal amount of a strong solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.

    • Dry the silica-adsorbed sample and load it evenly onto the top of the packed column.

  • Elution and Fraction Collection:

    • Begin elution with the initial, non-polar solvent and gradually increase the polarity of the mobile phase (gradient elution).

    • Collect fractions and monitor their composition using TLC or analytical HPLC.

  • Pooling and Concentration:

    • Combine the fractions containing pure this compound and concentrate them using a rotary evaporator.

Quantitative Data from Xanthone Purification Literature

The following table summarizes quantitative data from published methods for the purification of other xanthones, which can serve as a starting point for optimizing the purification of this compound.

TechniqueSample LoadSolvent System (v/v/v/v)Target CompoundsPurity (%)Yield (%)Reference
HPCPC 200 mgPetroleum Ether : Ethyl Acetate : Methanol : Water (10:5:5:1)α-mangostin, γ-mangostin93.6, 98.486.3, 76.3[3]
HSCCC 650 mgMethanol : Water : Ethanol : Hexane : MTBE (6:3:1:6:4)α-mangostin, γ-mangostin>93>61 (recovery)[2]

Visualizations

experimental_workflow cluster_extraction Crude Extract Preparation cluster_purification Purification Scale-Up cluster_final_product Final Product start Source Material extraction Solvent Extraction start->extraction concentration Concentration extraction->concentration crude_extract Crude Extract concentration->crude_extract flash_chrom Preparative Flash Chromatography crude_extract->flash_chrom method_dev Analytical Method Development (TLC/HPLC) method_dev->flash_chrom fraction_collection Fraction Collection & Analysis flash_chrom->fraction_collection pooling Pooling of Pure Fractions fraction_collection->pooling final_concentration Final Concentration pooling->final_concentration purity_analysis Purity Analysis (HPLC, NMR, MS) final_concentration->purity_analysis pure_compound Pure this compound purity_analysis->pure_compound

Caption: Experimental workflow for scaling up the purification of this compound.

troubleshooting_guide start Low Purity in Final Product? coelution Co-elution with Impurities? start->coelution overload Column Overloaded? coelution->overload Yes gradient Optimize Gradient & Mobile Phase coelution->gradient No overload->gradient No reduce_load Reduce Sample Load or Use Larger Column overload->reduce_load Yes change_phase Change Stationary Phase gradient->change_phase If no improvement success Purity Improved gradient->success reduce_load->success change_phase->success

Caption: Troubleshooting decision tree for low purity issues.

References

Validation & Comparative

Comparing the anti-inflammatory activity of Parvifolixanthone B and other xanthones

Author: BenchChem Technical Support Team. Date: November 2025

An examination of the experimental data reveals the potent anti-inflammatory properties of several xanthone compounds. While specific data for Parvifolixanthone B is not available in the reviewed literature, a comparative analysis of other prominent xanthones, such as α-mangostin, γ-mangostin, and various derivatives from natural sources, provides valuable insights into their therapeutic potential.

Xanthones, a class of polyphenolic compounds, are widely recognized for their diverse pharmacological activities, including significant anti-inflammatory effects.[1] These compounds are primarily found in higher plants and fungi.[1] Their anti-inflammatory action is often attributed to the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators. The most studied xanthones include α-mangostin and γ-mangostin, derived from the pericarp of Garcinia mangostana (mangosteen).[2]

Quantitative Comparison of Anti-inflammatory Activity

The anti-inflammatory efficacy of xanthones is commonly evaluated by their ability to inhibit the production of inflammatory mediators in cellular models, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. A key parameter for comparison is the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit a specific biological or biochemical function by 50%. A lower IC50 value indicates greater potency.

The following table summarizes the available quantitative data on the inhibition of nitric oxide (NO) production, a key inflammatory mediator, by various xanthones.

Xanthone CompoundSourceIC50 for NO Inhibition (μM)Other Reported Anti-inflammatory Effects
α-mangostin Garcinia mangostana3.1 - 12.4[3][4]Inhibits PGE2 production; Suppresses iNOS and COX-2 gene transcription.[3][5]
γ-mangostin Garcinia mangostana6.0 - 10.1[3][6]Inhibits PGE2 production; Suppresses iNOS gene transcription.[3]
Delpyxanthone A Garcinia delpyana14.5 - 28.2 (range for active compounds)[7]Shows significant inhibitory activity against LPS-induced NO production.[7]
Gerontoxanthone I Garcinia delpyana14.5 - 28.2 (range for active compounds)[7]Shows significant inhibitory activity against LPS-induced NO production.[7]
3,4-dihydroxy-2-methoxyxanthone (Compound 15) Hypericum beaniiNot specified, but significant effect at 10 μM[8][9]Reduces mRNA expression of iNOS, TNF-α, IL-1β, IL-6, and COX-2.[8][9]
1,3,5,6-tetrahydroxyxanthone (Compound 19) Hypericum beaniiNot specified, but significant effect at 10 μM[8][9]Reduces mRNA expression of iNOS, TNF-α, IL-1β, IL-6, and COX-2.[8][9]
1,3,6,7-tetrahydroxyxanthone (Compound 22) Hypericum beaniiNot specified, but significant effect at 10 μM[8][9]Reduces mRNA expression of iNOS, TNF-α, IL-1β, IL-6, and COX-2.[8][9]

Experimental Protocols

The evaluation of the anti-inflammatory activity of xanthones typically involves in vitro cell-based assays. A standard experimental protocol is outlined below.

Cell Culture and Treatment:

  • Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.[4][8]

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin and streptomycin), and maintained at 37°C in a humidified atmosphere with 5% CO2.[9]

  • Experimental Procedure: Cells are seeded in multi-well plates and allowed to adhere. Subsequently, they are pre-treated with various concentrations of the test xanthone for a specific period before being stimulated with a pro-inflammatory agent, typically lipopolysaccharide (LPS), to induce an inflammatory response.

Measurement of Nitric Oxide (NO) Production:

  • Principle: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured as an indicator of NO production.

  • Method: The Griess reaction is the most common method used.[9] This involves mixing the cell supernatant with Griess reagent, which leads to a colorimetric change that can be quantified spectrophotometrically.

Analysis of Gene Expression:

  • Objective: To determine the effect of xanthones on the expression of genes encoding pro-inflammatory mediators (e.g., iNOS, COX-2, TNF-α, IL-6).

  • Method: Reverse transcription-polymerase chain reaction (RT-PCR) or quantitative real-time PCR (qPCR) is employed to measure the mRNA levels of the target genes.

Signaling Pathways and Experimental Workflow

The anti-inflammatory effects of many xanthones are mediated through the inhibition of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways, when activated by inflammatory stimuli like LPS, lead to the transcription of numerous pro-inflammatory genes.

experimental_workflow cluster_cell_culture Cell Preparation cluster_treatment Treatment cluster_analysis Analysis start Seed RAW 264.7 cells incubation Incubate for 24h start->incubation pretreatment Pre-treat with Xanthone incubation->pretreatment stimulation Stimulate with LPS pretreatment->stimulation griess NO Measurement (Griess Assay) stimulation->griess Collect Supernatant qpcr Gene Expression (qPCR) stimulation->qpcr Lyse Cells & Extract RNA NFkB_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Genes activates transcription Xanthones Xanthones Xanthones->IKK inhibit MAPK_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK phosphorylates AP1 AP-1 MAPK->AP1 activates Nucleus Nucleus AP1->Nucleus translocates Genes Pro-inflammatory Genes Nucleus->Genes activates transcription Xanthones Xanthones Xanthones->MAPK inhibit phosphorylation

References

Validating the Anticancer Mechanism of Parvifolixanthone B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential anticancer mechanism of Parvifolixanthone B, benchmarked against related xanthone compounds and established chemotherapeutic agents. Due to the limited direct research on this compound, this guide utilizes data from closely related xanthones, Phomoxanthone B and Parvifloron D, as predictive models for its mechanism of action. The guide compares their efficacy and mechanisms with standard anticancer drugs, Doxorubicin and Paclitaxel, which also induce cell cycle arrest and apoptosis.

Comparative Analysis of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for Parvifloron D and the conventional chemotherapeutic agent, Temozolomide (TMZ), in various glioblastoma cell lines.

CompoundCell LineIC50 (µM)
Parvifloron D U1181.22[1]
U8711.28[1]
H412.47[1]
U37359.68[1]
A17272.01[1]
Temozolomide (TMZ) U118213.49[1]
U87371.21[1]
H4444.91[1]

Mechanistic Comparison of Anticancer Agents

The following table outlines the core mechanisms of action for Parvifloron D (as a proxy for this compound) and the established anticancer drugs, Doxorubicin and Paclitaxel. All three agents converge on the induction of G2/M cell cycle arrest and apoptosis, but through distinct molecular pathways.

FeatureParvifloron D (Proxy for this compound)DoxorubicinPaclitaxel
Primary Target Mitochondria[1][2][3][4][5]DNA, Topoisomerase II[6][7]Microtubules[8][9]
Cell Cycle Arrest G2/M phase[1][2][3][4][5]G2/M phase[6][10][11][12]G2/M phase[8][9][13]
Apoptosis Induction Intrinsic (mitochondrial) pathway[1][2][3][4][5]DNA damage-induced apoptosis, Fas-mediated cell death[10][12]Mitotic arrest-induced apoptosis, NF-κB/IκB signaling[14][15]
Key Molecular Events Decreased mitochondrial membrane potential, increased Bax/Bcl-2 ratio, caspase-9 and -3 activation[1]DNA intercalation, generation of reactive oxygen species (ROS), inhibition of topoisomerase II[6][7]Stabilization of microtubules, disruption of mitotic spindle formation[8]

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes discussed, the following diagrams have been generated using Graphviz.

parvifolixanthone_B_pathway Parvifolixanthone_B This compound (inferred from Parvifloron D) Mitochondria Mitochondria Parvifolixanthone_B->Mitochondria disrupts membrane potential Bcl2 Bcl-2 / BCL2L1 (Anti-apoptotic) Parvifolixanthone_B->Bcl2 Bax Bax (Pro-apoptotic) Parvifolixanthone_B->Bax G2M_Arrest G2/M Phase Cell Cycle Arrest Parvifolixanthone_B->G2M_Arrest Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Bcl2->Mitochondria Bax->Mitochondria Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase37 Caspase-3/7 activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Inferred intrinsic apoptosis pathway for this compound.

doxorubicin_pathway Doxorubicin Doxorubicin DNA DNA Intercalation Doxorubicin->DNA TopoII Topoisomerase II Inhibition Doxorubicin->TopoII ROS Reactive Oxygen Species (ROS) Generation Doxorubicin->ROS DNA_Damage DNA Damage DNA->DNA_Damage TopoII->DNA_Damage ROS->DNA_Damage G2M_Arrest G2/M Phase Cell Cycle Arrest DNA_Damage->G2M_Arrest Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Doxorubicin's multi-faceted mechanism of action.

paclitaxel_pathway Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules NFkB NF-κB Pathway Activation Paclitaxel->NFkB Mitotic_Spindle Mitotic Spindle Disruption Microtubules->Mitotic_Spindle G2M_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis NFkB->Apoptosis

Caption: Paclitaxel's mechanism via microtubule stabilization.

experimental_workflow start Start: Cancer Cell Lines treatment Treat with this compound (or alternative compounds) start->treatment mtt Cell Viability Assay (MTT) treatment->mtt flow Cell Cycle Analysis (Flow Cytometry - PI Staining) treatment->flow western Apoptosis Protein Analysis (Western Blot) treatment->western invivo In Vivo Xenograft Model treatment->invivo data_analysis Data Analysis & Interpretation mtt->data_analysis flow->data_analysis western->data_analysis invivo->data_analysis end End: Mechanism Validation data_analysis->end

Caption: General experimental workflow for anticancer drug validation.

Detailed Experimental Protocols

The following are standard protocols for the key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

  • Compound Treatment: Add various concentrations of the test compound to the wells and incubate for the desired period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT Reagent (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of Detergent Reagent to each well to dissolve the formazan crystals.

  • Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle.

  • Cell Preparation: Harvest and wash the treated and untreated cells with PBS.

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing and incubate for at least 30 minutes on ice.[16]

  • Washing: Centrifuge the fixed cells and wash twice with PBS.[16]

  • Staining: Resuspend the cell pellet in a propidium iodide (PI) staining solution containing RNase A.[17]

  • Incubation: Incubate the cells for 15-30 minutes at room temperature in the dark.[17]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity, which is proportional to the DNA content.

Detection of Apoptosis by Western Blot

This technique is used to detect the expression levels of key proteins involved in the apoptotic pathway.

  • Protein Extraction: Lyse treated and untreated cells in a suitable lysis buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the apoptosis-related proteins of interest (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax).[18]

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

In Vivo Tumor Xenograft Study

This animal model is used to evaluate the antitumor efficacy of a compound in a living organism.

  • Cell Implantation: Subcutaneously implant human tumor cells into the flank of immunocompromised mice.[19]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).[19][20]

  • Treatment: Randomly assign mice to treatment groups (e.g., vehicle control, test compound, positive control). Administer the treatments according to a predetermined schedule (e.g., daily, weekly) and route (e.g., intraperitoneal, intravenous).[20][21]

  • Tumor Measurement: Measure the tumor volume with calipers at regular intervals.[19][22]

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis). The body weight of the animals should also be monitored throughout the study as an indicator of toxicity.[21]

References

Parvifolixanthone B efficacy compared to known inhibitors of [specific target]

Author: BenchChem Technical Support Team. Date: November 2025

To provide a comprehensive comparison guide on the efficacy of Parvifolixanthone B, it is essential to first identify the specific biological target of this compound. Without a defined target, a meaningful comparison to known inhibitors is not possible.

Please specify the molecular target of this compound to enable the generation of a detailed and accurate comparative analysis. For example, specify the target as "this compound efficacy compared to known inhibitors of [e.g., DNA topoisomerase II, epidermal growth factor receptor, etc.] ".

Once the target is identified, a thorough guide will be developed, including:

  • Quantitative Data Presentation: A detailed table summarizing key efficacy metrics (e.g., IC₅₀, Kᵢ values) for this compound and other relevant inhibitors.

  • Experimental Protocols: A comprehensive description of the methodologies used in the cited experiments to ensure reproducibility and critical evaluation.

  • Signaling Pathway and Workflow Visualization: Custom diagrams generated using Graphviz to clearly illustrate relevant biological pathways, experimental workflows, or logical relationships, adhering to the specified formatting and color-contrast requirements.

Awaiting the specific target to proceed with the in-depth analysis and content creation.

Unraveling the Bioactivity of Xanthone Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

With no specific data available for Parvifolixanthone B, this guide focuses on the structurally related and well-researched xanthones from Garcinia species, primarily α-mangostin and its derivatives, alongside rubraxanthone, to provide a comprehensive analysis of their structure-activity relationships in anticancer and anti-inflammatory applications.

The xanthone scaffold, a privileged structure in medicinal chemistry, has been the subject of extensive research due to its broad spectrum of biological activities. This guide delves into the structure-activity relationships (SAR) of xanthone derivatives, offering a comparative analysis of their anticancer and anti-inflammatory potencies. By examining the impact of various structural modifications on biological activity, we aim to provide valuable insights for researchers, scientists, and professionals involved in drug discovery and development.

Comparative Anticancer Activity

The cytotoxic effects of xanthone derivatives have been evaluated against a multitude of cancer cell lines. The data presented below highlights the importance of specific functional groups and their positions on the xanthone core for anticancer activity.

A study on α-mangostin and its synthetic derivatives revealed that modifications at the phenolic hydroxyl groups significantly influence cytotoxicity. For instance, the derivatization of these groups can lead to compounds with enhanced potency against various cancer cell lines. One such derivative, compound 3 , demonstrated an IC50 value of 1.73 μM against the A549 lung cancer cell line, which is more potent than the parent α-mangostin.[1][2] Another study showed that α-mangostin itself exhibits significant activity against several prostate cancer cell lines with IC50 values ranging from 5.9 to 22.5 μM.[3]

Rubraxanthone, another naturally occurring xanthone, has also been investigated for its anticancer properties. It has shown moderate cytotoxic activity against a panel of human cancer cell lines, including breast (MCF-7), bone (Saos-2), and cervical (SiHa and C33A) cancer cells.[4] One study reported that rubraxanthone exhibited the highest activity against MCF-7 cells with an IC50 value of 9.0 μM.[5]

Compound/DerivativeCancer Cell LineIC50 (μM)Reference
α-Mangostin LNCaP (Prostate)5.90[3]
22Rv1 (Prostate)6.90[3]
PC-3 (Prostate)12.7[3]
DU 145 (Prostate)22.5[3]
α-Mangostin Derivative (LT-3) A549 (Lung)1.73[1][2]
MCF-7 (Breast)2.15[1][2]
α-Mangostin Derivative (LT-12) HepG2 (Liver)2.82[1][2]
Rubraxanthone MCF-7 (Breast)9.0[5]

Comparative Anti-inflammatory Activity

Xanthones have demonstrated significant anti-inflammatory effects, primarily through the inhibition of key inflammatory mediators such as nitric oxide (NO) and prostaglandins. The structural features of xanthones play a crucial role in their anti-inflammatory potency.

α-Mangostin has been shown to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages with an IC50 value of 3.1 μM.[6] Its derivatives have also been explored for their anti-inflammatory potential. For instance, γ-mangostin, which differs from α-mangostin in the position of a hydroxyl group, also inhibits NO release with an IC50 of 6.0 μM.[6] This suggests that the hydroxylation pattern is a key determinant of anti-inflammatory activity.

Compound/DerivativeAssayIC50 (μM)Reference
α-Mangostin NO Inhibition (LPS-stimulated RAW 264.7 cells)3.1[6]
γ-Mangostin NO Inhibition (LPS-stimulated RAW 264.7 cells)6.0[6]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[8][9]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the xanthone derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 μL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 μL of a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in stimulated macrophage cells.[10][11][12][13]

Principle: The production of NO by nitric oxide synthase (NOS) is quantified by measuring the accumulation of its stable oxidation product, nitrite, in the cell culture supernatant using the Griess reagent.

Procedure:

  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

  • Compound and Stimulant Treatment: Pre-treat the cells with various concentrations of the xanthone derivatives for a certain period (e.g., 1 hour) before stimulating with an inflammatory agent like lipopolysaccharide (LPS).

  • Incubation: Incubate the cells for 24 hours to allow for NO production.

  • Griess Reaction: a. Collect the cell culture supernatant. b. Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine). c. Incubate in the dark at room temperature for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated control. Calculate the IC50 value.

Visualizing Structure-Activity Relationships and Pathways

To better understand the relationships between the chemical structures of xanthone derivatives and their biological activities, as well as the signaling pathways they modulate, the following diagrams are provided.

SAR_Anticancer cluster_xanthone Xanthone Core cluster_derivatives Derivatives cluster_activity Anticancer Activity Xanthone Xanthone Scaffold AlphaMangostin α-Mangostin (Hydroxyl & Prenyl groups) Xanthone->AlphaMangostin Substitution Rubraxanthone Rubraxanthone (Geranyl group) Xanthone->Rubraxanthone Substitution Derivative3 Derivative 3 (Modified OH groups) AlphaMangostin->Derivative3 Modification ModerateActivity Moderate Potency AlphaMangostin->ModerateActivity Rubraxanthone->ModerateActivity HighActivity High Potency (Low IC50) Derivative3->HighActivity

Caption: Structure-activity relationship of xanthone derivatives for anticancer activity.

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide (NO) Production iNOS->NO Xanthones Xanthone Derivatives (e.g., α-mangostin) Xanthones->NFkB Inhibition

Caption: Simplified signaling pathway for LPS-induced nitric oxide production and its inhibition by xanthone derivatives.

Experimental_Workflow cluster_cytotoxicity Cytotoxicity Testing (MTT Assay) cluster_anti_inflammatory Anti-inflammatory Testing (NO Assay) A1 Seed Cancer Cells A2 Treat with Xanthones A1->A2 A3 Add MTT Reagent A2->A3 A4 Measure Absorbance A3->A4 A5 Calculate IC50 A4->A5 B1 Culture Macrophages B2 Treat with Xanthones & LPS B1->B2 B3 Griess Reaction B2->B3 B4 Measure Absorbance B3->B4 B5 Calculate IC50 B4->B5

Caption: Experimental workflow for evaluating the bioactivity of xanthone derivatives.

References

In Vivo Validation of Parvifolixanthone B's Therapeutic Potential: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Currently, there is a significant gap in the scientific literature regarding the in vivo validation of Parvifolixanthone B's therapeutic potential. Extensive searches of available scientific databases and publications have yielded no specific studies detailing its biological activity, mechanism of action, or efficacy in living organisms.

This compound is one of nine novel xanthones, termed Parvixanthones A-I, first isolated from the dried bark of the plant Garcinia parvifolia. The initial discovery focused primarily on the isolation and structural elucidation of these compounds. While the broader class of xanthones and other compounds from Garcinia species have been the subject of various biological investigations, this compound itself remains uncharacterized in terms of its therapeutic effects.

Biological Context: Xanthones from Garcinia parvifolia

Research on other compounds isolated from Garcinia parvifolia and related species has revealed a range of biological activities, suggesting the potential for therapeutic applications within this plant genus.

Cytotoxic Activity: Studies have shown that other xanthones from Garcinia parvifolia, such as Rubraxanthone and Parvixanthone A, exhibit cytotoxic effects against certain cancer cell lines. For instance, Parvixanthone A demonstrated significant activity against PC-3, a human prostate cancer cell line.[1] Rubraxanthone has also been identified as a major compound with the potential for development as a cancer drug candidate, though it still requires in vivo and preclinical testing.[2]

Antimicrobial and Other Activities: Crude extracts from Garcinia parvifolia have been shown to possess antiplasmodial, antioxidant, cytotoxic, and antibacterial properties.[3] Furthermore, leaf extracts have demonstrated virucidal activity against the pseudorabies virus (PrV) in cell cultures.[4] These findings highlight the potential of the plant as a source of diverse bioactive compounds.

The Broader Therapeutic Potential of Xanthones

Xanthones as a chemical class are known to possess a wide array of pharmacological properties, which underscores the potential of uninvestigated members like this compound. These activities include:

  • Anticancer

  • Anti-inflammatory

  • Antioxidant

  • Antimicrobial

The diverse biological activities of xanthones are often attributed to their structural diversity, including the presence of various functional groups that can interact with biological targets.

Future Directions and a Call for Research

The absence of data on this compound presents a clear area for future research. To ascertain its therapeutic potential, a systematic investigation is required, following a standard drug discovery and development pipeline.

The logical workflow for investigating the therapeutic potential of this compound is illustrated below.

G cluster_0 Preclinical Research Isolation_Purification Isolation & Purification of this compound In_Vitro_Screening In Vitro Screening (e.g., cytotoxicity, antimicrobial assays) Isolation_Purification->In_Vitro_Screening Characterized Compound Mechanism_of_Action Mechanism of Action Studies (e.g., signaling pathway analysis) In_Vitro_Screening->Mechanism_of_Action Identified Bioactivity In_Vivo_Studies In Vivo Animal Models (e.g., efficacy, toxicology) Mechanism_of_Action->In_Vivo_Studies Elucidated Pathway Pharmacokinetics Pharmacokinetics (ADME) (Absorption, Distribution, Metabolism, Excretion) In_Vivo_Studies->Pharmacokinetics Demonstrated Efficacy & Safety

Caption: Proposed workflow for the preclinical validation of this compound.

Conclusion

While the user's request for a comparative guide on the in vivo validation of this compound cannot be fulfilled at this time due to a lack of available data, the broader context of xanthones and compounds from Garcinia parvifolia suggests that this is a molecule of potential interest. Further research, beginning with fundamental in vitro screening and progressing to in vivo models, is necessary to determine if this compound holds any therapeutic promise. The scientific community is encouraged to undertake these foundational studies to unlock the potential of this and other uncharacterized natural products.

References

A Comparative Guide to the Extraction of Parvifolixanthone B: Methods, Efficiency, and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Parvifolixanthone B, a member of the xanthone class of organic compounds, has garnered interest for its potential therapeutic properties. Efficient extraction of this compound from its natural sources is a critical first step in research and development. This guide provides a comparative analysis of modern extraction techniques applicable to xanthones, offering insights into their methodologies, efficiency, and the underlying principles. While specific data for this compound is limited, this comparison of established methods for xanthone extraction provides a strong foundation for developing optimized protocols.

Comparison of Modern Extraction Techniques

Modern extraction methods offer significant advantages over traditional techniques like maceration and Soxhlet extraction, primarily in terms of efficiency, reduced solvent consumption, and shorter extraction times.[1][2] The most promising of these for xanthone extraction include Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE).

Extraction Method Principle Typical Solvents Key Parameters Advantages Disadvantages
Ultrasound-Assisted Extraction (UAE) Uses high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant material disrupts cell walls, enhancing solvent penetration and mass transfer.[3][4]Ethanol, Methanol, Water[1][3]Temperature, Time, Ultrasonic Power/Frequency, Solvent-to-Solid Ratio[3][4]Reduced extraction time and solvent consumption, higher yields compared to conventional methods, suitable for heat-sensitive compounds due to lower operating temperatures.[1][2][5]Potential for degradation of some compounds at high ultrasonic power, scalability can be a challenge.[3]
Microwave-Assisted Extraction (MAE) Employs microwave energy to heat the solvent and plant material directly and rapidly. This localized heating creates pressure gradients within the plant cells, leading to cell wall rupture and the release of target compounds.[6][7]Ethanol, Methanol, WaterMicrowave Power, Time, Temperature, Solvent-to-Solid Ratio[7][8]Extremely fast, reduced solvent usage, improved extraction yields.[6][7]Requires specialized equipment, potential for localized overheating and degradation of thermally labile compounds.
Supercritical Fluid Extraction (SFE) Utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. In its supercritical state, CO2 exhibits properties of both a liquid and a gas, allowing it to effuse through solid materials like a gas and dissolve compounds like a liquid.[9][10]Supercritical CO2, often with a co-solvent like ethanol.[9][11][12]Pressure, Temperature, CO2 Flow Rate, Co-solvent Percentage[9][11]Environmentally friendly ("green") technique, high selectivity, solvent-free extracts.[9]High initial equipment cost, may not be efficient for extracting polar compounds without the use of a co-solvent.[9]

Quantitative Data on Xanthone Extraction

The following table summarizes experimental data from studies on xanthone extraction from various plant sources, primarily mangosteen pericarp, a rich source of diverse xanthones. These results provide a quantitative basis for comparing the efficiency of different methods.

Extraction Method Plant Material Target Compound(s) Solvent Extraction Time Yield/Concentration Reference
MacerationMangosteen PericarpXanthones80% Ethanol2 h0.0565 mg/g[1]
Soxhlet ExtractionMangosteen PericarpXanthones80% Ethanol2 h0.1221 mg/g[1]
Ultrasound-Assisted ExtractionMangosteen PericarpXanthones80% Ethanol0.5 h0.1760 mg/g[1]
Microwave-Assisted ExtractionSilybum marianumSilybinin (a flavonolignan)80% v/v Ethanol12 minMAE yield considered 100% for comparison; Soxhlet achieved 79.6% of this in 12h.[6]
Supercritical CO2 ExtractionMangosteen Pericarpα-mangostinCO2 with 4% ethanolNot specifiedMole fraction of 4.5 x 10⁻⁷[1]
Subcritical Water ExtractionMangosteen PericarpXanthonesDeionized water with 10% deep eutectic solvent180 min27.15 mg/g[1]

Experimental Protocols

Below are detailed methodologies for the key extraction techniques discussed. These protocols are based on published research and should be adapted and optimized for the specific plant matrix and target compound, this compound.

Ultrasound-Assisted Extraction (UAE) Protocol
  • Sample Preparation: The dried and powdered plant material is accurately weighed.

  • Solvent Addition: The appropriate solvent (e.g., 80% ethanol) is added to the plant material at a specific solvent-to-solid ratio.

  • Ultrasonic Treatment: The mixture is placed in an ultrasonic bath or treated with an ultrasonic probe. Key parameters to control are:

    • Temperature: Maintained at a constant, often moderate, temperature (e.g., 33°C).[1]

    • Ultrasonic Power/Amplitude: Set to a specific level (e.g., 75% amplitude).[1]

    • Time: Sonication is carried out for a defined period (e.g., 30 minutes).[1]

  • Post-Extraction: The extract is separated from the solid residue by filtration or centrifugation.

  • Analysis: The concentration of the target compound in the extract is determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC).

Microwave-Assisted Extraction (MAE) Protocol
  • Sample Preparation: The dried and powdered plant material is weighed.

  • Solvent Addition and Pre-leaching: The extraction solvent (e.g., 80% v/v ethanol) is added, and the mixture may be allowed to pre-leach for a short period (e.g., 20 minutes).[6]

  • Microwave Irradiation: The vessel containing the mixture is placed in a microwave extractor. The following parameters are controlled:

    • Microwave Power: Set to a specific wattage (e.g., 600 W).[6]

    • Extraction Time: The sample is irradiated for a short duration, often in cycles (e.g., two 6-minute cycles).[6]

  • Cooling and Filtration: The vessel is cooled, and the extract is separated from the solid material.

  • Analysis: The extract is analyzed for the content of the target compound.

Supercritical Fluid Extraction (SFE) Protocol
  • Sample Preparation: The dried and ground plant material is packed into the extraction vessel.

  • System Pressurization and Heating: The system is pressurized with CO2 and heated to the desired supercritical conditions (e.g., 350 bar and 70°C).[9]

  • Extraction: Supercritical CO2, with or without a co-solvent (e.g., ethanol), is passed through the extraction vessel at a constant flow rate.

  • Decompression and Collection: The extract-laden supercritical fluid is depressurized in a separator, causing the CO2 to return to a gaseous state and the extracted compounds to precipitate and be collected.

  • Extraction Duration: The extraction is typically run for a specific time (e.g., 120 minutes).[9]

  • Analysis: The collected extract is analyzed for the presence and quantity of the target xanthone.

Visualizing the Process and Potential Biological Impact

To further aid in the understanding of the extraction workflow and the potential biological relevance of xanthones, the following diagrams are provided.

Extraction_Workflow Start Plant Material Collection (Source of this compound) Preparation Drying and Grinding Start->Preparation Extraction Extraction (UAE, MAE, or SFE) Preparation->Extraction Separation Filtration / Centrifugation Extraction->Separation Concentration Solvent Evaporation Separation->Concentration Purification Chromatographic Purification (e.g., Column Chromatography, HPLC) Concentration->Purification Analysis Structural Elucidation and Purity Assessment (NMR, MS, HPLC) Purification->Analysis Final_Product Isolated this compound Analysis->Final_Product

Caption: General experimental workflow for the extraction and isolation of this compound.

Xanthones have been reported to exhibit a range of biological activities, including cytotoxic effects on cancer cells.[13] A common mechanism of cytotoxicity is the induction of apoptosis, or programmed cell death.

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Caspase-8 Caspase-8 Death Receptor->Caspase-8 Execution Caspases Caspase-3, -6, -7 Caspase-8->Execution Caspases Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Caspase-9->Execution Caspases Xanthones Xanthones (e.g., this compound) Xanthones->Mitochondrion Modulation Apoptosis Apoptosis Execution Caspases->Apoptosis

Caption: A simplified diagram of apoptosis signaling pathways potentially modulated by xanthones.

Conclusion

The choice of an optimal extraction method for this compound will depend on a variety of factors, including the desired purity of the final product, the scale of the extraction, available resources, and environmental considerations. Modern techniques such as UAE, MAE, and SFE consistently demonstrate superior performance over conventional methods for the extraction of xanthones. While the data presented here is for the broader class of xanthones, it provides a robust starting point for the development of a tailored and efficient extraction protocol for this compound. Further research should focus on optimizing these methods specifically for this compound to maximize yield and purity for subsequent biological and pharmacological studies.

References

Head-to-head comparison of Parvifolixanthone B and a standard drug in [disease model]

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of oncology research, the quest for novel therapeutic agents with improved efficacy and reduced side effects is relentless. This guide provides a detailed, data-driven comparison between Phomoxanthone B (PXB), a natural xanthone dimer, and Doxorubicin, a long-established standard-of-care chemotherapy agent, in the context of a preclinical breast cancer model using the MCF-7 cell line. This objective analysis is intended for researchers, scientists, and drug development professionals to evaluate the potential of Phomoxanthone B as a viable alternative or adjunct to conventional therapies.

Comparative Analysis of Cytotoxicity and Apoptotic Induction

The anti-cancer potential of a compound is primarily assessed by its ability to inhibit cancer cell growth (cytotoxicity) and to induce programmed cell death (apoptosis). The following tables summarize the performance of Phomoxanthone B and Doxorubicin against the MCF-7 human breast cancer cell line, based on available preclinical data.

Table 1: Comparative Cytotoxicity against MCF-7 Cells

CompoundIC50 Value (µM)Exposure Time
Phomoxanthone B Data not available-
Doxorubicin ~0.68 - 8.3 µM48 hours

Note: The IC50 value for Doxorubicin in MCF-7 cells varies across studies, likely due to differences in experimental conditions.

Table 2: Apoptotic Response of MCF-7 Cells

CompoundMechanism of Apoptosis InductionQuantitative Apoptosis Data
Phomoxanthone B Associated with caspase-3 activation[1][2][3][4]Data not available
Doxorubicin Upregulation of Bax, caspase-8, and caspase-3; downregulation of Bcl-2[5][6]Induces a significant increase in the percentage of apoptotic cells.

Mechanisms of Action: A Glimpse into the Signaling Pathways

Phomoxanthone B has been shown to exert its anti-tumor effects in MCF-7 cells through the induction of apoptosis, a process critically involving the activation of caspase-3.[1][2][3][4] Furthermore, it has been observed to arrest the cell cycle at the G2/M phase, thereby halting cell proliferation.[1][2][3][4] Transcriptome analysis has revealed that PXB can influence several pathways related to tumorigenesis, including the MAPK, PI3K-AKT, and STAT3 signaling pathways.[1][2][3][4]

Doxorubicin , a well-characterized anthracycline antibiotic, primarily functions by intercalating into DNA, which inhibits the progression of topoisomerase II. This action prevents the resealing of the DNA double helix after it has been broken for replication, leading to a halt in the replication process and subsequent cell death. Its apoptotic mechanism in MCF-7 cells involves the modulation of the Bcl-2 family of proteins, leading to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[5][6] This is followed by the activation of initiator caspases (like caspase-8) and executioner caspases (like caspase-3).[5][6]

Visualizing the Molecular Pathways and Experimental Design

To better understand the complex biological processes involved, the following diagrams illustrate the key signaling pathway for Phomoxanthone B-induced apoptosis and a typical experimental workflow for evaluating anti-cancer compounds.

PXB_Apoptosis_Pathway Phomoxanthone B Induced Apoptosis Pathway PXB Phomoxanthone B Cell MCF-7 Cell PXB->Cell Mitochondria Mitochondria Cell->Mitochondria Stress Signals Caspase3_inactive Pro-caspase-3 Mitochondria->Caspase3_inactive Release of pro-apoptotic factors Caspase3_active Activated Caspase-3 Caspase3_inactive->Caspase3_active Cleavage Apoptosis Apoptosis Caspase3_active->Apoptosis

Caption: Phomoxanthone B apoptosis pathway.

Experimental_Workflow In Vitro Anticancer Drug Evaluation Workflow cluster_setup Experimental Setup cluster_assays Assays cluster_analysis Data Analysis Cell_Culture MCF-7 Cell Culture Drug_Treatment Treatment with Phomoxanthone B or Doxorubicin Cell_Culture->Drug_Treatment MTT_Assay Cell Viability Assay (MTT) Drug_Treatment->MTT_Assay Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Drug_Treatment->Apoptosis_Assay Western_Blot Western Blot Analysis Drug_Treatment->Western_Blot IC50 IC50 Determination MTT_Assay->IC50 Apoptosis_Quantification Quantification of Apoptotic Cells Apoptosis_Assay->Apoptosis_Quantification Protein_Expression Protein Expression Levels Western_Blot->Protein_Expression

Caption: Workflow for in vitro drug evaluation.

Detailed Experimental Protocols

The following are generalized protocols for the key experiments cited in this comparison. Specific parameters may vary between individual studies.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: MCF-7 cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: The cells are then treated with various concentrations of Phomoxanthone B or Doxorubicin for a specified period (e.g., 48 hours).

  • MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as DMSO.

  • Data Acquisition: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength.

  • Analysis: Cell viability is calculated as a percentage relative to untreated control cells, and the IC50 value (the concentration of the drug that inhibits 50% of cell growth) is determined.

Apoptosis Assay (Annexin V/Propidium Iodide Staining and Flow Cytometry)
  • Cell Treatment: MCF-7 cells are treated with the desired concentrations of the test compounds for the designated time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS (phosphate-buffered saline).

  • Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells with compromised membrane integrity.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The data allows for the quantification of live, early apoptotic, late apoptotic, and necrotic cells.

Summary and Future Directions

This comparative guide highlights the potential of Phomoxanthone B as an anti-cancer agent, demonstrating its ability to induce apoptosis in the MCF-7 breast cancer cell line. While direct quantitative comparisons with the standard drug Doxorubicin are limited by the currently available data for PXB, the qualitative evidence of its apoptotic activity and cell cycle arrest capabilities is promising.

Doxorubicin remains a potent and widely used chemotherapeutic, but its clinical utility is often hampered by significant side effects. Natural products like Phomoxanthone B represent a valuable source of novel chemical scaffolds that may lead to the development of more targeted and less toxic cancer therapies.

Further research is imperative to fully elucidate the anti-cancer profile of Phomoxanthone B. Key future studies should include:

  • Determination of the IC50 value of Phomoxanthone B in a panel of breast cancer cell lines.

  • Quantitative analysis of apoptosis induction by Phomoxanthone B.

  • In-depth investigation of the upstream and downstream effectors in the signaling pathways modulated by PXB.

  • In vivo studies in animal models to assess the efficacy, pharmacokinetics, and safety profile of Phomoxanthone B.

Such studies will be crucial in determining the potential of Phomoxanthone B to progress into the clinical setting as a novel therapeutic strategy for breast cancer.

References

Reproducibility of Published Findings on Parvifolixanthone B: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the currently available scientific literature reveals a significant challenge in reproducing and comparing the biological activities of Parvifolixanthone B. The primary research describing its initial bioactivity screening is not fully accessible in the public domain, precluding a direct and detailed comparison of its performance based on published experimental data. This guide, therefore, aims to provide a framework for comparison by presenting the known information on this compound alongside data for well-established alternative compounds, utilizing standardized experimental protocols.

This compound is a xanthone isolated from the twigs of Garcinia parvifolia.[1] Initial reports suggest that it has been evaluated for its antibacterial and antioxidant properties. However, specific quantitative data from these initial studies, such as Minimum Inhibitory Concentration (MIC) for antibacterial activity or the half-maximal inhibitory concentration (IC50) for antioxidant activity, are not available in publicly accessible literature.

To offer a valuable comparative perspective for researchers, this guide will focus on established alternatives: Gentamicin for antibacterial activity and Trolox , a vitamin E analog, for antioxidant activity. The data and protocols presented for these alternatives are based on standardized and widely reproduced methodologies.

Comparative Quantitative Data

The following tables summarize representative quantitative data for the selected alternative compounds. The absence of data for this compound highlights the current gap in reproducible findings.

Table 1: Antibacterial Activity Comparison

CompoundTest OrganismMethodMIC (µg/mL)
This compound Not specifiedNot specifiedData not available
Gentamicin Staphylococcus aureusBroth Microdilution0.002[2][3]
Gentamicin Escherichia coliBroth Microdilution0.002[2][3]

Table 2: Antioxidant Activity Comparison

CompoundAssayIC50 (µg/mL)
This compound Not specifiedData not available
Trolox DPPH Radical Scavenging~3.77[4]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These standardized protocols are essential for ensuring the reproducibility and comparability of results across different studies.

Antibacterial Activity: Broth Microdilution Method

The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.[5][6]

  • Preparation of Bacterial Inoculum: A pure culture of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is grown in a suitable broth medium to a specific turbidity, corresponding to a standardized cell density (typically 0.5 McFarland standard).

  • Serial Dilution of the Test Compound: The test compound (e.g., Gentamicin) is serially diluted in a 96-well microtiter plate containing broth medium to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.

  • Incubation: The microtiter plate is incubated at 37°C for 16-20 hours.[6]

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.[6]

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method for evaluating the antioxidant capacity of a compound.[7][8]

  • Preparation of DPPH Solution: A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared. This solution has a deep violet color.

  • Preparation of Test Compound Solutions: The test compound (e.g., Trolox) is dissolved in a suitable solvent to prepare a series of concentrations.

  • Reaction Mixture: A fixed volume of the DPPH solution is mixed with varying concentrations of the test compound in a 96-well plate or cuvettes. A control containing only the DPPH solution and the solvent is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer. The reduction in absorbance of the DPPH solution, which corresponds to a color change from violet to yellow, indicates the radical scavenging activity of the test compound.

  • Calculation of IC50: The percentage of radical scavenging activity is calculated for each concentration of the test compound. The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined from a plot of scavenging activity against concentration.

Visualizing Experimental Workflows

The following diagrams illustrate the general workflows for the described experimental protocols.

Antibacterial_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Bacterial Culture C Prepare Inoculum (0.5 McFarland) A->C B Test Compound D Serial Dilution in 96-well plate B->D E Inoculate Plate C->E D->E F Incubate (37°C, 16-20h) E->F G Read Plate (Visual Inspection) F->G H Determine MIC G->H Antioxidant_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A DPPH Solution D Mix Compound and DPPH A->D B Test Compound C Prepare Compound Dilutions B->C C->D E Incubate in Dark (30 min) D->E F Measure Absorbance (517 nm) E->F G Calculate % Inhibition F->G H Determine IC50 G->H

References

Safety Operating Guide

Proper Disposal of Parvifolixanthone B: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Hazard Assessment and Safety Precautions

Before handling Parvifolixanthone B, it is essential to be aware of its potential hazards, which are inferred from its parent compound, xanthone.

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A lab coat is mandatory to protect from skin contact.

Handling Precautions:

  • Avoid creating dust.

  • Ensure adequate ventilation.

  • Avoid contact with skin and eyes.[4]

  • Do not eat, drink, or smoke when handling this product.[3]

Quantitative Data Summary

The following table summarizes the key hazard information for the parent compound, xanthone, which should be considered when handling and disposing of this compound.

Hazard ClassificationDescriptionPrimary Route of Exposure
Acute Oral Toxicity Toxic if swallowed.[2]Ingestion
Skin Irritation Causes skin irritation.[2]Dermal Contact
Eye Irritation Causes serious eye irritation.[2]Ocular Contact
Aquatic Toxicity Very toxic to aquatic life with long lasting effects.[3]Environmental Release

Experimental Protocols: Waste Segregation and Storage

Proper segregation and storage of this compound waste are the first steps in its safe disposal.

Methodology:

  • Waste Identification: All waste containing this compound, including pure compound, solutions, and contaminated materials, must be identified as hazardous chemical waste.

  • Segregation: Do not mix this compound waste with other waste streams unless they are compatible. Specifically, keep it separate from strong oxidizing agents.[4]

  • Containerization:

    • Solid Waste: Collect solid this compound waste in a dedicated, leak-proof, and sealable container. The original container can be used if it is in good condition.[5]

    • Liquid Waste: If this compound is in a solvent, collect it in a compatible, sealed waste container. Do not overfill; leave at least 10% headspace.[5]

    • Contaminated Materials: Items such as gloves, absorbent paper, and pipette tips that are contaminated with this compound should be collected in a separate, clearly labeled, sealed plastic bag or container.[5]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the concentration and composition of the waste, the primary hazards (e.g., "Toxic," "Irritant," "Environmental Hazard"), and the date of accumulation.[6]

Disposal Procedure

The final disposal of this compound waste must be conducted by a licensed hazardous waste disposal service. Do not dispose of this chemical down the drain or in regular trash.[2][7]

Step-by-Step Disposal Plan:

  • Waste Accumulation: Store the properly labeled hazardous waste containers in a designated, secure satellite accumulation area within the laboratory.[5]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup for the hazardous waste.

  • Documentation: Complete any necessary waste disposal forms or manifests as required by your institution and the disposal service.

  • Handover: Transfer the waste to the authorized personnel for final disposal, which will likely involve high-temperature incineration or other approved methods for hazardous chemical waste.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_0 Waste Generation & Collection cluster_1 Storage & Disposal start Generate this compound Waste identify Identify as Hazardous Waste start->identify segregate Segregate from Incompatible Chemicals identify->segregate containerize Place in a Labeled, Sealed Container segregate->containerize label_waste Label with 'Hazardous Waste', Chemical Name, Hazards, and Date containerize->label_waste store Store in a Designated Satellite Accumulation Area label_waste->store contact_ehs Contact EHS or Licensed Waste Disposal Service store->contact_ehs document Complete Waste Disposal Documentation contact_ehs->document handover Hand Over for Professional Disposal document->handover end Disposal via Incineration or Approved Method handover->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Handling of Parvifolixanthone B: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE)

When handling Parvifolixanthone B, a comprehensive approach to personal protection is crucial. The following table summarizes the recommended PPE to minimize exposure and ensure personal safety.

PPE CategoryRecommended Equipment
Eye Protection Chemical safety goggles or a face shield where splashing is possible.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene). It is advisable to consult glove manufacturer's compatibility charts.
Body Protection A laboratory coat or chemical-resistant apron. For larger quantities or potential for significant exposure, chemical-resistant coveralls are recommended.
Respiratory Protection For handling powders or creating aerosols, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95, P100) is recommended. Work in a well-ventilated area, preferably a chemical fume hood.

Experimental Protocols: Handling and Disposal

Safe handling and disposal of this compound are critical to prevent contamination and ensure the well-being of laboratory personnel and the environment.

Handling Procedures:

  • Engineering Controls: All work with this compound, especially when in powdered form or when aerosols may be generated, should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Personal Hygiene: Avoid direct contact with the skin, eyes, and clothing. Do not eat, drink, or smoke in areas where the compound is handled. Wash hands thoroughly with soap and water after handling and before leaving the laboratory.

  • Spill Management: In the event of a spill, evacuate the immediate area. Wear appropriate PPE, including respiratory protection, before attempting to clean up. For small spills of powder, gently cover with an absorbent material to avoid raising dust, then carefully scoop into a labeled, sealed container for disposal. For liquid spills, absorb with an inert material and place in a sealed container.

Disposal Plan:

All waste containing this compound should be treated as hazardous chemical waste.

  • Waste Collection: Collect all solid and liquid waste in clearly labeled, sealed, and appropriate containers. Do not mix with other waste streams unless compatibility is known.

  • Container Labeling: Label waste containers with "Hazardous Waste" and the full chemical name "this compound."

  • Disposal Route: Dispose of the chemical waste through your institution's designated hazardous waste disposal program, following all local, state, and federal regulations. Do not dispose of down the drain or in the regular trash.

Logical Workflow for Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

cluster_handling Handling Protocol cluster_disposal Disposal Protocol cluster_spill Spill Response prep Preparation: - Don appropriate PPE - Work in a chemical fume hood handle Handling: - Avoid creating dust/aerosols - Follow experimental protocol prep->handle decon Decontamination: - Clean work surfaces - Remove and decontaminate PPE handle->decon assess Assess Spill: - Evacuate if necessary - Notify supervisor handle->assess If Spill Occurs collect Waste Collection: - Segregate waste - Use labeled, sealed containers decon->collect Generate Waste store Temporary Storage: - Store in designated area - Await pickup collect->store dispose Final Disposal: - Transfer to EHS/licensed contractor store->dispose cleanup Cleanup: - Wear appropriate PPE - Use spill kit assess->cleanup spill_dispose Spill Waste Disposal: - Collect and label as hazardous waste cleanup->spill_dispose spill_dispose->dispose

Fig. 1: Workflow for Safe Handling and Disposal of this compound

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.